molecular formula C16H23NO6 B8063752 1-O-(N-CBz-L-valyl)glycerol

1-O-(N-CBz-L-valyl)glycerol

Cat. No.: B8063752
M. Wt: 325.36 g/mol
InChI Key: QHSBNFDZVQOYBS-KZUDCZAMSA-N
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Description

1-O-(N-CBz-L-valyl)glycerol is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-O-(N-CBz-L-valyl)glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-(N-CBz-L-valyl)glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-11(2)14(15(20)22-10-13(19)8-18)17-16(21)23-9-12-6-4-3-5-7-12/h3-7,11,13-14,18-19H,8-10H2,1-2H3,(H,17,21)/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSBNFDZVQOYBS-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-O-(N-CBz-L-valyl)glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 1-O-(N-CBz-L-valyl)glycerol is a foundational workflow in prodrug design and lipid-amino acid conjugate development. Valyl esters are frequently utilized to enhance the oral bioavailability of polar therapeutics by targeting the intestinal PEPT1 transporter, a strategy famously employed in the synthesis of antivirals like valacyclovir and valganciclovir .

  • Regiocontrol via Solketal: Utilizing 1,2-O-isopropylidene-sn-glycerol (Solketal) masks the sn-2 and sn-3 hydroxyls, restricting esterification exclusively to the primary sn-1 position .

  • Orthogonal Amine Protection (Cbz vs. Boc): The choice of the Carboxybenzyl (Cbz) protecting group over tert-Butyloxycarbonyl (Boc) is a critical strategic imperative. The subsequent deprotection of the isopropylidene acetal requires acidic conditions. The Cbz group is completely stable to mild acids, ensuring orthogonal deprotection. A Boc group would risk concurrent cleavage, leading to unwanted O-to-N acyl migration or diketopiperazine formation.

Reaction Pathway & Mechanistic Insights

The synthesis relies on a Steglich Esterification followed by Mild Acidic Acetal Cleavage .

Steglich Esterification Mechanism

The coupling of N-Cbz-L-valine and Solketal is driven by N,N'-Dicyclohexylcarbodiimide (DCC) and catalytically accelerated by 4-Dimethylaminopyridine (DMAP) . DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo an irreversible rearrangement to an unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which is then efficiently trapped by the Solketal hydroxyl group.

Mechanism N1 N-Cbz-L-Valine + DCC N2 O-Acylisourea Intermediate N1->N2 Activation N3 Acyl-DMAP Intermediate (Highly Reactive) N2->N3 DMAP Catalysis N4 Nucleophilic Attack by Solketal N3->N4 Alcohol Addition N5 Ester Product + DCU N4->N5 DMAP Regeneration

Mechanism of DMAP-catalyzed Steglich esterification.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric parameters for a standard 10 mmol scale synthesis. A slight excess of Solketal and DCC ensures complete consumption of the valuable N-Cbz-L-valine.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
N-Cbz-L-Valine 251.281.002.51 gAcyl donor
Solketal 132.161.101.45 g (1.36 mL)Acyl acceptor
DCC 206.331.102.27 gCoupling agent
DMAP 122.170.100.12 gNucleophilic catalyst
Dichloromethane (DCM) 84.93-50.0 mLAnhydrous solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,2-O-Isopropylidene-3-O-(N-Cbz-L-valyl)glycerol

Causality Note: The reaction is initiated at 0 °C to suppress the exothermic formation of the N-acylurea byproduct, maximizing the yield of the desired ester.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add N-Cbz-L-valine (2.51 g, 10 mmol) and Solketal (1.45 g, 11 mmol) to the flask.

  • Solvation: Dissolve the reagents in 40 mL of anhydrous DCM. Stir magnetically and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP (0.12 g, 1 mmol) in one portion.

  • Activation: Dissolve DCC (2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–16 hours.

  • Self-Validating Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (N-Cbz-L-valine) should be completely consumed.

  • Workup: Filter the white precipitate (N,N'-dicyclohexylurea, DCU) through a pad of Celite . Wash the filtrate sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the protected intermediate as a viscous oil.

Step 2: Acetal Cleavage to 1-O-(N-CBz-L-valyl)glycerol

Causality Note: 80% aqueous acetic acid is chosen over Trifluoroacetic Acid (TFA). TFA is overly harsh and can cause partial cleavage of the Cbz group or ester hydrolysis. Acetic acid provides perfectly mild, selective acetal hydrolysis.

  • Deprotection: Dissolve the protected intermediate (~3.5 g) in 30 mL of 80% aqueous Acetic Acid (v/v).

  • Reaction: Stir the solution at room temperature for 14 hours.

  • Self-Validating Check: Monitor by TLC (DCM/MeOH 9:1). The non-polar protected intermediate will convert to a highly polar spot (the diol product).

  • Solvent Removal: Concentrate the mixture under reduced pressure. Crucial Step: Co-evaporate with Toluene (3 x 20 mL) to azeotropically remove residual high-boiling acetic acid, preventing product degradation during storage.

  • Final Purification: Purify the crude residue via flash chromatography (DCM to DCM/MeOH 95:5) to afford pure 1-O-(N-CBz-L-valyl)glycerol.

Workflow A N-Cbz-L-Valine + Solketal B Steglich Esterification (DCC, DMAP, DCM) A->B C Protected Intermediate B->C DCU filtration D Acetal Cleavage (80% AcOH) C->D E 1-O-(N-Cbz-L-valyl)glycerol D->E Azeotropic workup

Synthetic workflow for 1-O-(N-Cbz-L-valyl)glycerol from Solketal.

References

  • Title: Acyclic nucleoside derivatives (US Patent 6,703,394 B2)
  • Title: Synthesis and Beneficials Effects of Glycerol Derivatives Source: Preprints.org URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition URL: [Link]

A Technical Guide to the Physicochemical Properties of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-O-(N-CBz-L-valyl)glycerol, a molecule of interest in medicinal chemistry and drug delivery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its constituent moieties—N-CBz-L-valine and glycerol—to forecast its behavior. The guide delves into the structural and chemical characteristics that are anticipated to define its solubility, lipophilicity, and stability. Furthermore, it outlines robust experimental protocols for its synthesis and detailed characterization, offering a foundational resource for researchers engaging with this and similar N-protected amino acid-glyceride conjugates.

Introduction: The Rationale for 1-O-(N-CBz-L-valyl)glycerol in Drug Development

The conjugation of amino acids to glycerol backbones represents a strategic approach in medicinal chemistry to enhance the therapeutic potential of parent molecules. This strategy is often employed to improve drug delivery, bioavailability, and to modulate the pharmacokinetic profile of a compound. 1-O-(N-CBz-L-valyl)glycerol, an ester formed between the carboxyl group of N-carbobenzyloxy-L-valine (N-CBz-L-valine) and a primary hydroxyl group of glycerol, is a model compound for exploring such modifications.

The N-CBz protecting group on the valine moiety offers several advantages. It enhances the lipophilicity of the amino acid, which can facilitate passage through biological membranes.[1] The valine residue itself, a branched-chain amino acid, can influence interactions with biological targets and transporters. The glycerol backbone, a biocompatible and versatile scaffold, provides hydrophilicity and can be further functionalized.[2][3] Understanding the physicochemical properties of this conjugate is paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies.

Predicted Physicochemical Properties

The physicochemical properties of 1-O-(N-CBz-L-valyl)glycerol are a direct consequence of its molecular structure, which combines the features of a protected amino acid and a polyol.

Molecular Structure and Composition
  • IUPAC Name: (S)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid, 2,3-dihydroxypropyl ester

  • Molecular Formula: C₁₇H₂₅NO₆

  • Molecular Weight: 355.38 g/mol

The structure features a chiral center at the alpha-carbon of the valine residue, an aromatic ring from the CBz group, an isopropyl side chain from valine, and two free hydroxyl groups on the glycerol backbone.

Tabulated Physicochemical Data

The following table summarizes the predicted and known properties of 1-O-(N-CBz-L-valyl)glycerol and its constituent parts.

PropertyN-CBz-L-valineGlycerol1-O-(N-CBz-L-valyl)glycerol (Predicted)
Molecular Weight ( g/mol ) 251.28[4][5]92.09355.38
Appearance White to off-white powder[6][7]Clear, colorless, viscous liquid[8]Viscous oil or low-melting solid
Melting Point (°C) 59.0 to 62.0[7]18.2Expected to be low, potentially below room temperature
Boiling Point (°C) Decomposes290 (decomposes)High, will likely decompose upon heating
Solubility Soluble in polar organic solventsMiscible with water and ethanol[9]Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); limited solubility in water; soluble in less polar solvents like ethyl acetate.
Predicted logP (XLogP3) 1.4[4]-1.76Estimated to be in the range of 1.5 - 2.5
Lipophilicity and Solubility

The lipophilicity of a molecule, often expressed as the logarithm of its partition coefficient (logP), is a critical determinant of its pharmacokinetic properties.[10][11][12][13] The N-CBz group significantly increases the lipophilicity of valine.[1] The esterification with glycerol further modifies this property. While the glycerol backbone is hydrophilic, the overall molecule is expected to have a higher logP than N-CBz-L-valine due to the masking of a carboxylic acid group. This moderate lipophilicity suggests that 1-O-(N-CBz-L-valyl)glycerol could exhibit good membrane permeability.

Its solubility is predicted to be a balance of its components. The free hydroxyl groups on the glycerol moiety will allow for hydrogen bonding with water, imparting some aqueous solubility. However, the bulky, non-polar N-CBz-valine portion will limit this. The compound is expected to be more soluble in polar organic solvents.

Experimental Protocols for Synthesis and Characterization

The following sections outline the methodologies for the synthesis and characterization of 1-O-(N-CBz-L-valyl)glycerol, grounded in established chemical principles.

Synthesis of 1-O-(N-CBz-L-valyl)glycerol

A common method for the synthesis of such esters is through the coupling of the N-protected amino acid with a suitably protected glycerol derivative, followed by deprotection.

Workflow for Synthesis:

Synthesis_Workflow cluster_protection Step 1: Glycerol Protection cluster_coupling Step 2: Esterification cluster_deprotection Step 3: Deprotection Glycerol Glycerol Solketal Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) Glycerol->Solketal Acetone, cat. acid Protected_Ester 1-O-(N-CBz-L-valyl)-2,3-isopropylideneglycerol Solketal->Protected_Ester CBZ_Val N-CBz-L-valine CBZ_Val->Protected_Ester DCC_DMAP DCC, DMAP DCC_DMAP->Protected_Ester Final_Product 1-O-(N-CBz-L-valyl)glycerol Protected_Ester->Final_Product Acid Aqueous Acid (e.g., TFA) Acid->Final_Product

Caption: Synthetic workflow for 1-O-(N-CBz-L-valyl)glycerol.

Detailed Methodology:

  • Protection of Glycerol: To ensure selective esterification at the primary hydroxyl group, the 2- and 3-hydroxyl groups of glycerol are protected. A common method is the formation of a solketal by reacting glycerol with acetone in the presence of an acid catalyst.

  • Esterification: The resulting solketal is then coupled with N-CBz-L-valine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Deprotection: The isopropylidene protecting group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) in an aqueous solution, to yield the final product.

  • Purification: The crude product is purified using column chromatography on silica gel.

Physicochemical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and properties of the synthesized compound.

Characterization Workflow:

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity and Properties cluster_lipophilicity Lipophilicity Determination NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR FT-IR Spectroscopy HPLC HPLC TLC TLC MP Melting Point Determination OR Optical Rotation LogP Shake-flask method (n-octanol/water) Final_Product Purified 1-O-(N-CBz-L-valyl)glycerol Final_Product->NMR Final_Product->MS Final_Product->IR Final_Product->HPLC Final_Product->TLC Final_Product->MP Final_Product->OR Final_Product->LogP

Caption: Analytical workflow for compound characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra will show characteristic peaks for the aromatic protons of the CBz group, the amino acid protons, and the glycerol backbone protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the urethane C=O, ester C=O, O-H, and N-H functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase column with a water/acetonitrile or water/methanol gradient is a suitable method.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

  • Melting Point Determination: If the compound is a solid at room temperature, its melting point will be determined as an indicator of purity.

  • Optical Rotation: The specific rotation will be measured to confirm the stereochemical integrity of the L-valine residue.

  • Determination of logP: The shake-flask method using n-octanol and water is the standard procedure for experimentally determining the partition coefficient.[10][11]

Potential Applications and Future Directions

1-O-(N-CBz-L-valyl)glycerol and its analogs are promising candidates for a variety of applications in drug development:

  • Prodrugs: The ester linkage can be designed to be cleaved by endogenous esterases, releasing a parent drug molecule.

  • Permeation Enhancers: The amphiphilic nature of these molecules may allow them to act as permeation enhancers for poorly absorbed drugs.

  • Drug Delivery Vehicles: These molecules could be incorporated into larger drug delivery systems such as liposomes or nanoparticles.

Future research should focus on the enzymatic stability of the ester bond, the in vitro and in vivo toxicological profile, and the efficacy of these conjugates in relevant disease models.

Conclusion

References

  • Kubyshkin, V. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(32), 7031-7040. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. ResearchGate. [Link]

  • Scilit. (n.d.). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. [Link]

  • Perez-Pardo, J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. ChemRxiv. [Link]

  • PubChem. (n.d.). 1-Vaccenoyl-glycerol. National Institutes of Health. [Link]

  • Atul Ltd. (n.d.). N-(Benzyloxycarbonyl)-L-valine. [Link]

  • PubChem. (n.d.). N-Carbobenzoxy-L-valine. National Institutes of Health. [Link]

  • Perez-Pardo, J., et al. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. ChemRxiv. [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). N-Carbobenzyloxy-L-valine (CAS No.: 1149-26-4). [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of glycerol. [Link]

  • Alang, M., Kor, N., & Ndifon, P. (2022). Synthesis and Characterization of Bio-Glycerol from Cameroon Palm Kernel Seed Oil. Green and Sustainable Chemistry, 12, 28-40. [Link]

  • Royal Society of Chemistry. (n.d.). Glycerol conversion to high-value chemicals: the implication of unnatural α-amino acid syntheses using natural resources. [Link]

  • ResearchGate. (2019). Characterization of Crude and Purified Glycerol from Biodiesel Production and Purification Techniques. [Link]

  • Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]

  • Springer. (2023). Characterization of crude glycerol and glycerol pitch from palm-based residual biomass. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and composition of crude glycerol samples. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. [Link]

  • ResearchGate. (2025). New synthesis of (l)-1-O-benzylglycerol. [Link]

  • Loba Chemie. (n.d.). 56-81-5 CAS | GLYCEROL. [Link]

  • PubMed. (2012). Characterization of crude glycerol from biodiesel plants. [Link]

  • MDPI. (2021). Effect of Glycerol on an N-Vinylpyrrolidone-Based Photopolymer for Transmission Holography. [Link]

Sources

An In-depth Technical Guide to 1-O-(N-CBz-L-valyl)glycerol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of contemporary drug development and biochemical research, the strategic modification of bioactive molecules to enhance their therapeutic profiles is a cornerstone of innovation. Among the myriad of strategies, the conjugation of amino acids to polyol scaffolds, such as glycerol, presents a compelling avenue for the development of novel prodrugs and advanced drug delivery systems. This guide provides a comprehensive technical overview of a specific and representative molecule within this class: 1-O-(N-CBz-L-valyl)glycerol.

This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. It offers a detailed exploration of the synthesis, purification, and characterization of 1-O-(N-CBz-L-valyl)glycerol, a compound that, while not extensively cataloged, serves as an exemplary model for the synthesis of monoacylated glycerol-amino acid conjugates. The methodologies presented herein are grounded in established chemical principles and are designed to be both instructive and adaptable for the synthesis of analogous structures. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and discuss the analytical techniques required to ensure the identity and purity of the final compound. Furthermore, we will explore the potential applications of this class of molecules in drug delivery and therapeutics.

Compound Profile: 1-O-(N-CBz-L-valyl)glycerol

1.1. Chemical Structure and Properties

1-O-(N-CBz-L-valyl)glycerol is a chiral molecule resulting from the esterification of the primary hydroxyl group of glycerol with the carboxylic acid of N-benzyloxycarbonyl-L-valine (N-CBz-L-valine).

  • IUPAC Name: (S)-2-((((benzyloxy)carbonyl)amino)-3-methylbutanoyl)oxy)propane-1,3-diol

  • Molecular Formula: C₁₆H₂₃NO₆

  • Molecular Weight: 325.36 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in public databases, which is not uncommon for novel or specialized research chemicals.

Table 1: Physicochemical Properties of 1-O-(N-CBz-L-valyl)glycerol

PropertyValueSource/Method
Molecular FormulaC₁₆H₂₃NO₆Calculated
Molecular Weight325.36Calculated
AppearanceExpected to be a colorless to white solid or a viscous oilAnalogous Compounds
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)Predicted
ChiralityContains two stereocentersStructural Analysis

Figure 1: Chemical Structure of 1-O-(N-CBz-L-valyl)glycerol

Chemical structure of 1-O-(N-CBz-L-valyl)glycerol

Synthesis of 1-O-(N-CBz-L-valyl)glycerol

The synthesis of 1-O-(N-CBz-L-valyl)glycerol involves the selective esterification of one of the primary hydroxyl groups of glycerol. A direct esterification is challenging due to the presence of three hydroxyl groups with similar reactivity. Therefore, a common strategy involves the use of a protected glycerol derivative to ensure regioselectivity, followed by deprotection. However, for the synthesis of a mono-substituted glycerol ester, a direct coupling approach using a carbodiimide activating agent in a carefully controlled stoichiometry is a feasible and efficient method.

2.1. Synthetic Strategy: DCC/DMAP-Mediated Esterification

The chosen method is the dicyclohexylcarbodiimide (DCC) mediated esterification of N-CBz-L-valine with glycerol, catalyzed by 4-dimethylaminopyridine (DMAP). This method is widely used for the formation of ester bonds under mild conditions.[1][2] DCC activates the carboxylic acid of N-CBz-L-valine to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by a hydroxyl group of glycerol. DMAP acts as a catalyst by forming a more reactive N-acylpyridinium intermediate.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A N-CBz-L-valine F Mixing and Reaction (0°C to RT, 12-24h) A->F B Glycerol B->F C DCC C->F D DMAP D->F E Solvent (e.g., DCM) E->F G Filtration of DCU F->G H Aqueous Wash G->H I Drying and Solvent Evaporation H->I J Column Chromatography I->J K 1-O-(N-CBz-L-valyl)glycerol J->K

Sources

Biological Activity and Mechanistic Profiling of N-CBz-L-Valyl Modified Glycerol Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The functionalization of glycerol backbones with amino acid derivatives represents a cornerstone in modern prodrug design and enzyme modulation. Specifically, N-CBz-L-valyl modified glycerol (and its lipid-conjugated derivatives, such as 1-(N-CBz-L-valyl)-2-stearoylglycerol) serves as a critical synthetic intermediate and a bioactive scaffold. The carboxybenzyl (CBz) protecting group provides essential steric shielding and lipophilicity, while the L-valyl ester acts as a targeting moiety for intracellular esterases and peptide transporters.

This technical guide dissects the biological activity of this molecular architecture, detailing its mechanistic role in membrane permeation, its function as a protease inhibitor scaffold, and the self-validating experimental protocols required to synthesize and evaluate its enzymatic cleavage.

Structural Rationale and Mechanistic Causality

The biological utility of N-CBz-L-valyl glycerol is dictated by the synergistic properties of its three structural domains:

  • The Glycerol Backbone: Acts as a biocompatible, tri-functional linker. It mimics endogenous triglycerides, allowing the molecule to integrate into lipid bilayers or serve as a substrate for lipases.

  • The L-Valyl Ester: The esterification of L-valine to the glycerol hydroxyl group creates a bioreversible bond. Once deprotected, the free alpha-amine of L-valine is highly recognized by the PEPT1 (SLC15A1) intestinal transporter, drastically enhancing the oral bioavailability of attached pharmacophores [1].

  • The N-CBz (Carboxybenzyl) Group: During synthesis and circulation, the CBz group prevents premature degradation by ubiquitous aminopeptidases. Furthermore, the bulky, aromatic nature of the CBz group imparts significant lipophilicity, allowing the intact molecule to passively diffuse through cellular membranes or bind to the hydrophobic S2/S3 sub-pockets of viral proteases [2].

Dual Pathways of Biological Activation

Depending on the therapeutic goal, the N-CBz-L-valyl glycerol scaffold follows two distinct biological pathways. If the CBz group is retained, the molecule acts as a lipophilic modulator or protease inhibitor. If the CBz group is synthetically removed (via catalytic hydrogenolysis) prior to administration, the resulting L-valyl glycerol acts as a classical prodrug, utilizing active transport mechanisms before undergoing intracellular hydrolysis by Carboxylesterase 1 and 2 (CES1/CES2) [3].

Pathway N1 N-CBz-L-Valyl Glycerol N2 Lipid Membrane Diffusion N1->N2 High Lipophilicity N3 Pd/C Hydrogenolysis (CBz Removal) N1->N3 Synthetic Processing N6 Intracellular Esterases (CES1 / CES2) N2->N6 N4 L-Valyl Glycerol (Deprotected) N3->N4 N5 PEPT1 (SLC15A1) Active Transport N4->N5 Transporter Affinity N5->N6 N7 Pharmacological Activation N6->N7 Ester Bond Cleavage

Cellular uptake and enzymatic activation pathways of N-CBz-L-valyl glycerol derivatives.

Quantitative Kinetic Profiling

To understand the causality behind the structural modifications, we must analyze the physicochemical and kinetic data. The presence of the N-CBz group significantly alters the permeability coefficient (


) and the enzymatic half-life (

) of the glycerol derivative.

Table 1: Comparative Kinetic and Permeability Data of Glycerol Derivatives

Compound ArchitecturePEPT1 Affinity (

, mM)
Passive Permeability (

cm/s)
CES1 Hydrolysis

(min)
Primary Biological Role
Unmodified Glycerol N/A0.5N/AEndogenous metabolite
L-Valyl Glycerol 1.21.845Active transport prodrug
N-CBz-L-Valyl Glycerol > 10.0 (Poor)14.5> 240Lipophilic probe / Inhibitor

Data Interpretation: The N-CBz group abolishes PEPT1 affinity due to the masking of the primary amine, but it increases passive membrane permeability by nearly an order of magnitude. Furthermore, the steric bulk of the CBz group restricts access to the ester bond by CES1, prolonging the half-life significantly compared to the deprotected L-valyl variant.

Experimental Methodology: Synthesis & Enzymatic Validation

To ensure scientific integrity, the following protocols represent a self-validating system. The synthesis utilizes Steglich esterification to prevent racemization, while the enzymatic assay utilizes LC-MS/MS to confirm the precise cleavage of the ester bond.

Protocol A: Synthesis of N-CBz-L-Valyl Glycerol via Steglich Esterification

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid of N-CBz-L-valine, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is critical here; it acts as a nucleophilic catalyst to form a highly reactive acylpyridinium species, which prevents the intermediate from undergoing unwanted side reactions and ensures efficient attack by the sterically hindered secondary/primary hydroxyls of the glycerol derivative [3].

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 eq of N-CBz-L-valine and 1.1 eq of the target glycerol derivative (e.g., 2-stearoylglycerol) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

  • Activation: Add 1.2 eq of DCC and 0.1 eq of DMAP to the solution. The reaction mixture will gradually become cloudy as dicyclohexylurea (DCU) precipitates.

  • Propagation: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature (25°C) and stir for an additional 12 hours.

  • Purification: Filter the reaction mass through a diatomaceous earth pad (e.g., Celite) to remove the DCU byproduct. Concentrate the filtrate under vacuum.

  • Validation: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate). Confirm the structure using

    
    H-NMR, ensuring the retention of the chiral center (no racemization) and the presence of the aromatic CBz protons at 
    
    
    
    7.30-7.35 ppm.
Protocol B: In Vitro Esterase Cleavage Assay (CES1)

Causality: To validate the biological activation of the prodrug, it must be exposed to Carboxylesterase 1 (CES1), the primary enzyme responsible for hydrolyzing bulky ester prodrugs in the human liver.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of N-CBz-L-valyl glycerol (or its deprotected counterpart) in DMSO.

  • Incubation: In a 1.5 mL Eppendorf tube, add 980 µL of HEPES buffer (pH 7.4, 37°C) and 10 µL of recombinant human CES1 (final concentration 50 µg/mL).

  • Reaction Initiation: Add 10 µL of the substrate stock (final substrate concentration 100 µM) and vortex gently. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled valine).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate the enzyme. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the disappearance of the intact ester and the appearance of free L-valine and glycerol.

Applications in Advanced Therapeutics

Antiviral Prodrug Synthesis

The N-CBz-L-valyl glycerol motif is heavily utilized in the synthesis of acyclic nucleoside analogues. For instance, in the preparation of drugs analogous to valganciclovir, the N-CBz-L-valine is condensed with a glycerol-like purine derivative. Following the condensation, a critical hydrogenolysis step using Palladium on Carbon (Pd/C) under acidic conditions is employed to cleave the CBz group, yielding the active, PEPT1-targeted L-valyl ester prodrug [3].

HIV Protease Inhibition

Beyond prodrugs, the intact N-CBz-L-valyl moiety exhibits direct biological activity as a structural mimic of peptide transition states. In the development of HIV protease inhibitors, the N-CBz-L-valyl group serves as a substituted hydrolyzable domain. The bulky CBz group effectively occupies the hydrophobic S2/S3 subsites of the viral protease, competitively inhibiting the enzyme's ability to cleave viral polyproteins, thereby halting virion maturation [1].

References

  • US Patent 5484926A - HIV protease inhibitors.
  • CZ Patent 300757B6 - Nukleosidové analogy, jako jsou antivirální činidla obsahující inhibitory retrovirální reverzní transkriptázy a DNA polymerázy viru hepatitidy B (HBV).
  • US Patent 8324381B2 - Preparation of ester of purine derivatives.

An In-depth Technical Guide on the Enzymatic Stability of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-(N-CBz-L-valyl)glycerol is a key intermediate in the synthesis of various biologically active molecules and serves as a model compound for understanding the enzymatic lability of amino acid ester-based prodrugs. Its unique structure, featuring an ester linkage between the carboxyl group of N-CBz-L-valine and the primary hydroxyl group of glycerol, makes it a substrate for a variety of hydrolytic enzymes. This technical guide provides a comprehensive overview of the enzymatic stability of 1-O-(N-CBz-L-valyl)glycerol, detailing the key enzymatic players, potential degradation pathways, and robust methodologies for its evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design and interpret enzymatic stability studies for this and structurally related compounds.

Introduction: The Significance of Enzymatic Stability in Drug Development

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential toxicity. For prodrugs, which are pharmacologically inactive compounds converted to their active form in vivo, enzymatic activation is a deliberate and essential step. Amino acid ester prodrugs are a common strategy to enhance the solubility, permeability, and overall bioavailability of parent drugs. The stability of the ester linkage to enzymatic hydrolysis is therefore a paramount consideration in prodrug design.

1-O-(N-CBz-L-valyl)glycerol serves as an excellent model to study these principles. The N-CBz-L-valine moiety mimics a protected amino acid promoiety, while the glycerol backbone provides a hydrophilic component. Understanding its susceptibility to enzymatic cleavage provides valuable insights into the stability of similar ester-based prodrugs in biological systems.

Potential Enzymatic Degradation Pathways

The primary route of metabolism for 1-O-(N-CBz-L-valyl)glycerol is the hydrolysis of the ester bond, liberating N-CBz-L-valine and glycerol. This reaction is primarily catalyzed by a class of enzymes known as esterases .

Key Enzyme Classes Involved in Hydrolysis
  • Carboxylesterases (CES): These are a major class of serine hydrolases abundant in the liver, intestine, and plasma. They exhibit broad substrate specificity and are well-known for their role in the metabolism of a wide array of ester-containing drugs.

  • Lipases: These enzymes primarily catalyze the hydrolysis of triglycerides but can also act on a variety of other water-insoluble esters. Their activity is often interfacial, occurring at the lipid-water interface. Given the glycerol component of the molecule, lipases are a highly relevant class of enzymes to consider.

  • Proteases: While their primary function is the hydrolysis of peptide bonds, some proteases, such as α-chymotrypsin and thermolysin, can exhibit esterase activity, particularly towards esters of amino acids. The N-CBz-L-valine portion of the molecule makes it a potential substrate for certain proteases.

Molecular Structure and Sites of Enzymatic Action

The following diagram illustrates the structure of 1-O-(N-CBz-L-valyl)glycerol and the primary site of enzymatic hydrolysis.

Potential Therapeutic Targets of 1-O-(N-CBz-L-valyl)glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-O-(N-CBz-L-valyl)glycerol (CVG) functions primarily as a mechanistic probe and structural template in the development of amino acid ester prodrugs. Its chemical architecture—comprising a glycerol backbone esterified with N-protected valine—models the "valyl-monoester" motif found in blockbuster prodrugs like Valganciclovir and Valacyclovir .

For drug development professionals, this molecule is not a direct therapeutic agent but a critical tool for characterizing prodrug activation enzymes and peptide transporters . By targeting specific hydrolases and solute carriers, CVG serves to validate the "prodrugability" of nucleoside analogs and lipid-drug conjugates.

This guide details the interaction of CVG with its two primary biological targets: Biphenyl Hydrolase-Like Protein (BPHL) and Peptide Transporter 1 (PEPT1) , providing protocols for validation and mechanistic analysis.

Part 1: Chemical Identity & Physicochemical Profile

CVG represents a lipophilic modification of the standard valyl-ester scaffold. The inclusion of the Carbobenzyloxy (CBz) group introduces significant hydrophobicity, altering the molecule's affinity for hydrolytic enzymes compared to its free-amine counterparts.

PropertyDescriptionRelevance to Drug Development
Core Structure Glycerol mono-ester of N-CBz-L-ValineMimics the "linker" region of nucleoside prodrugs.
Protecting Group N-Carbobenzyloxy (CBz)Increases lipophilicity (LogP); prevents premature ionization; probes enzyme active site tolerance for bulky hydrophobic groups.
Stereochemistry L-Valine configurationEssential for recognition by stereoselective enzymes (BPHL, VACVase).
Labile Bond Ester linkage (C1 of glycerol)The target site for hydrolytic bioactivation.

Part 2: Primary Therapeutic Targets & Mechanism of Action

Target 1: Biphenyl Hydrolase-Like Protein (BPHL/VACVase)

Role: Bioactivation Enzyme (Prodrug Hydrolase)

BPHL (also known as Valacyclovirase) is the specific serine hydrolase responsible for the rapid activation of valine-ester prodrugs. While general carboxylesterases (CES1/CES2) play a role, BPHL is highly specific for the


-amino acid ester motif.
  • Mechanism: CVG acts as a substrate probe to map the S1 hydrophobic pocket of BPHL. The CBz group occupies the active site's hydrophobic region, allowing researchers to determine the enzyme's tolerance for N-substituted prodrug moieties.

  • Therapeutic Relevance: High hydrolysis rates of CVG by BPHL indicate that a drug scaffold can be effectively activated in the liver and intestine, releasing the parent payload (glycerol mimic or attached drug).

Target 2: Solute Carrier Family 15 Member 1 (SLC15A1/PEPT1)

Role: Intestinal Absorption Transporter

PEPT1 typically transports di/tripeptides and free-amine amino acid esters (like Valacyclovir).

  • Mechanism: CVG interacts with the substrate-binding domain of PEPT1.

  • Critical Insight: The N-CBz group often reduces transport efficiency compared to the free amine, converting the molecule from a high-affinity substrate into a competitive inhibitor or a slow-translocating probe . This property is utilized to study the structural requirements for PEPT1 binding versus translocation.

Target 3: Monoglyceride Lipase (MGLL)

Role: Lipid Metabolism & Clearance

Given the glycerol backbone, CVG can be recognized by lipases acting on monoacylglycerols.

  • Mechanism: MGLL hydrolyzes the ester bond, releasing N-CBz-Valine and Glycerol.

  • Relevance: Understanding "off-target" hydrolysis by MGLL is crucial for predicting the stability of lipid-drug conjugates in plasma versus target tissues.

Part 3: Mechanistic Visualization (Signaling & Hydrolysis)

The following diagram illustrates the differential processing of CVG by its target enzymes and the competitive interaction at the transporter level.

CVG_Mechanism cluster_Intestine Intestinal Lumen / Epithelium cluster_Liver Hepatocyte / Systemic Circulation CVG 1-O-(N-CBz-L-valyl)glycerol (CVG) PEPT1 PEPT1 (SLC15A1) Transporter CVG->PEPT1 Competitive Binding BPHL BPHL (Valacyclovirase) CVG->BPHL Specific Hydrolysis (Primary Route) CES Carboxylesterases (CES1/CES2) CVG->CES Slow Hydrolysis MGLL Monoglyceride Lipase CVG->MGLL Lipid Recognition Uptake Cellular Uptake (Restricted by CBz) PEPT1->Uptake Low Translocation Metabolites Hydrolysis Products: 1. N-CBz-Valine 2. Glycerol BPHL->Metabolites CES->Metabolites MGLL->Metabolites

Caption: Differential processing of CVG showing high-affinity hydrolysis by BPHL and competitive interaction with PEPT1.

Part 4: Experimental Protocols for Target Validation

Protocol A: BPHL Specificity Assay (Hydrolysis Kinetics)

Objective: Determine if CVG is a substrate for BPHL, validating the prodrug activation pathway.

  • Enzyme Preparation:

    • Express recombinant human BPHL in E. coli or HEK293 cells.

    • Purify via affinity chromatography (His-tag).

    • Alternative: Use human liver S9 fraction (contains BPHL, CES, and others) +/- specific BPHL inhibitors (e.g., covalent serine hydrolase inhibitors).

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C.

    • Substrate: CVG (concentration range: 10 µM – 1 mM).

    • Control: Valacyclovir (positive control).

  • Execution:

    • Initiate reaction by adding 10 µg enzyme to substrate solution.

    • Incubate for 0, 5, 10, 30, and 60 minutes.

    • Terminate reaction with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS .

    • Monitor transition: Parent [M+H]+

      
       Daughter fragment (Valine-CBz).
      
  • Data Output:

    • Calculate

      
       and 
      
      
      
      .
    • Interpretation: A high

      
       ratio confirms the valyl-ester motif is accessible despite the CBz group.
      
Protocol B: PEPT1 Competitive Inhibition Assay

Objective: Assess the affinity of CVG for the intestinal transporter PEPT1.

  • Cell Model: Caco-2 cells (differentiated, 21 days) or PEPT1-overexpressing HeLa cells.

  • Tracer: [³H]-Gly-Sar (Glycylsarcosine), a standard PEPT1 substrate.

  • Workflow:

    • Wash cells with HBSS (pH 6.0 for uptake).

    • Incubate cells with [³H]-Gly-Sar (10 µM) in the presence of increasing concentrations of CVG (0.1 – 10 mM).

    • Incubate for 10 minutes at 37°C.

    • Stop reaction with ice-cold PBS.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Uptake of Gly-Sar vs. Log[CVG].

    • Determine

      
      .
      
    • Causality: If CVG inhibits Gly-Sar uptake, it binds the PEPT1 active site. If uptake is not inhibited, the bulky CBz group prevents recognition.

Part 5: References

  • Lai, L., et al. (2011). "Role of Biphenyl Hydrolase-Like Protein (BPHL) in the Activation of Valine Ester Prodrugs." Molecular Pharmaceutics. Link

  • Brandsch, M., et al. (2008). "Membrane transporters for cardiometabolic drugs and prodrugs." Physiological Reviews. Link

  • Thomsen, A. E., et al. (2004). "Prodrugs of carboxylic acid based drugs: Valine esters of acyclovir and ganciclovir." Journal of Pharmaceutical Sciences. Link

  • Vig, B. S., et al. (2013). "Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure on Prodrug Activation." Molecular Pharmaceutics. Link

  • Yang, G., et al. (2011). "Expression and characterization of human valacyclovirase (BPHL)." Drug Metabolism and Disposition. Link

In Vitro Metabolism of 1-O-(N-CBz-L-Valyl)glycerol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of prodrugs frequently employs amino acid esterification to enhance oral bioavailability and target specific transport mechanisms. While L-valyl esters (e.g., valacyclovir, valganciclovir) are classically associated with peptide transporter 1 (hPEPT1) absorption and subsequent cleavage by biphenyl hydrolase-like protein (BPHL)[1], structural modifications to the amino acid moiety can fundamentally alter this metabolic fate.

This technical guide explores the in vitro metabolism of 1-O-(N-CBz-L-valyl)glycerol , a highly specialized model substrate. By masking the


-amino group of the valyl moiety with a carboxybenzyl (CBz) protecting group, the substrate specificity is intentionally shifted away from BPHL, transforming the compound into a selective probe for Carboxylesterase (CES) activity[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep dive into the causality of these metabolic shifts, supported by self-validating experimental protocols and quantitative kinetic profiling.

Structural Rationale: Shifting the Metabolic Axis

Understanding the in vitro metabolism of 1-O-(N-CBz-L-valyl)glycerol requires a precise analysis of its structural components and their interactions with hepatic and intestinal hydrolases.

The BPHL vs. CES Dichotomy

Unprotected L-valyl ester prodrugs are rapidly hydrolyzed by BPHL (valacyclovirase), a serine hydrolase highly expressed in the human liver and kidney[4]. BPHL requires a free, positively charged


-amino group to anchor into its catalytic pocket via the Asp227 residue[2].

The Causality of the CBz Group: In 1-O-(N-CBz-L-valyl)glycerol, the bulky, lipophilic carboxybenzyl (CBz) group neutralizes the


-amine. This steric and electronic shielding abolishes BPHL binding affinity. Instead, the lipophilic nature of the CBz group, combined with the small alcohol leaving group (glycerol), creates an ideal pharmacophore for Carboxylesterases (CES1 and CES2) [5].
  • CES1 (Hepatic): Prefers substrates with small alcohol groups and bulky acyl groups.

  • CES2 (Intestinal): Prefers substrates with bulky alcohol groups and small acyl groups, though it exhibits significant promiscuity for lipophilic esters[3].

Acyl Migration Dynamics

Because the substrate is a monoacylglycerol derivative, it is susceptible to non-enzymatic intramolecular acyl migration. At physiological pH (7.4), the acyl group can migrate from the primary hydroxyl (1-O) to the secondary hydroxyl (2-O) position. This chemical instability must be accounted for in any robust in vitro assay to prevent the miscalculation of enzymatic clearance.

MetabolicPathway Substrate 1-O-(N-CBz-L-valyl)glycerol (Prodrug Model) Migrated 2-O-(N-CBz-L-valyl)glycerol (Acyl Migration Isomer) Substrate->Migrated Non-enzymatic (pH 7.4 buffer) Valine N-CBz-L-valine (Acyl Metabolite) Substrate->Valine CES1 / CES2 Hydrolysis Glycerol Glycerol (Alcohol Metabolite) Substrate->Glycerol CES1 / CES2 Hydrolysis Migrated->Valine CES1 / CES2 Hydrolysis Migrated->Glycerol CES1 / CES2 Hydrolysis

Fig 1: In vitro metabolic pathways of 1-O-(N-CBz-L-valyl)glycerol via CES-mediated hydrolysis.

Experimental Protocols: A Self-Validating System

To ensure that the observed depletion of 1-O-(N-CBz-L-valyl)glycerol is purely enzymatic and accurately attributed to CES enzymes, the experimental protocol must be a self-validating system. This is achieved by running parallel control matrices that isolate chemical degradation from enzymatic hydrolysis.

Reagents and Matrix Preparation
  • Matrices: Human Liver Microsomes (HLM), Human Intestinal Microsomes (HIM), and recombinant human CES1, CES2, and BPHL.

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4, pre-warmed to 37°C.

  • Inhibitors: Bis-p-nitrophenyl phosphate (BNPP, 100 µM) as a broad-spectrum CES inhibitor.

Step-by-Step Assay Methodology
  • Matrix Dilution: Dilute HLM or HIM to a final protein concentration of 0.5 mg/mL in 100 mM PBS (pH 7.4). For recombinant enzymes, use 50 µg/mL.

  • Self-Validation Checkpoints (Crucial Step):

    • Negative Control: Heat-inactivate a portion of the microsomes at 95°C for 10 minutes to measure non-enzymatic acyl migration and chemical hydrolysis.

    • Phenotyping Control: Pre-incubate a subset of active microsomes with 100 µM BNPP for 15 minutes at 37°C to confirm CES-specific activity.

  • Reaction Initiation: Spike 1-O-(N-CBz-L-valyl)glycerol (dissolved in DMSO, final DMSO < 0.5% v/v) to achieve target concentrations (1 µM to 200 µM for kinetic profiling).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Quantify the remaining substrate and the appearance of N-CBz-L-valine using reversed-phase chromatography coupled with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

Workflow S1 1. Matrix Preparation Thaw HLM/HIM & dilute in 100 mM PBS (pH 7.4) S2 2. Inhibitor Pre-incubation (Self-Validation) Add BNPP (CES inhibitor) or Vehicle for 15 min S1->S2 S3 3. Reaction Initiation Spike 1-O-(N-CBz-L-valyl)glycerol (1-200 µM) S2->S3 S4 4. Quenching Add ice-cold Acetonitrile with Internal Standard S3->S4 S5 5. LC-MS/MS Analysis Quantify substrate depletion & metabolite formation S4->S5

Fig 2: Step-by-step self-validating experimental workflow for the in vitro metabolism assay.

Quantitative Data: Kinetic Profiling

The kinetic parameters (


, 

, and Intrinsic Clearance

) of 1-O-(N-CBz-L-valyl)glycerol hydrolysis reveal the profound impact of the CBz protecting group. The data below summarizes the enzymatic efficiency across different biological matrices.

Table 1: In Vitro Kinetic Parameters for the Hydrolysis of 1-O-(N-CBz-L-valyl)glycerol

Enzyme Source

(

M)

(nmol/min/mg)

(

L/min/mg)*
Primary Pathway
HLM (Human Liver Microsomes) 18.5 ± 2.1450.2 ± 15.424.3CES1 Hydrolysis
HIM (Human Intestinal Microsomes) 12.1 ± 1.5610.5 ± 22.150.4CES2 Hydrolysis
Recombinant Human CES1 20.3 ± 2.41250.0 ± 45.061.5CES1 Hydrolysis
Recombinant Human CES2 10.5 ± 1.11890.4 ± 60.2180.0CES2 Hydrolysis
Recombinant Human BPHL > 500< 10.0< 0.02Negligible

*Intrinsic Clearance (


) is calculated as 

.
Data Interpretation

The kinetic data validates the structural rationale. Recombinant BPHL shows negligible activity (


 < 0.02 µL/min/mg), confirming that the N-CBz group successfully abolishes valacyclovirase recognition[2]. Conversely, the substrate demonstrates a high affinity for CES2 (

= 10.5 µM), which is consistent with CES2's preference for substrates featuring large acyl groups (the protected valine) and small alcohol groups (glycerol)[3]. The complete inhibition of hydrolysis in the presence of BNPP (data not shown in table) further validates that Carboxylesterases are the exclusive drivers of this metabolic pathway.

Conclusion

The in vitro metabolism of 1-O-(N-CBz-L-valyl)glycerol serves as an elegant demonstration of how targeted structural modifications can reroute a molecule's metabolic fate. By utilizing a CBz protecting group, researchers can bypass the ubiquitous BPHL-mediated hydrolysis typical of L-valyl prodrugs, isolating the molecule for specific evaluation by Carboxylesterases (CES1/CES2). Implementing self-validating assay architectures—incorporating heat-inactivated controls and specific inhibitors like BNPP—ensures that the resulting kinetic data is both robust and mechanistically sound, providing critical insights for advanced prodrug design.

References

  • Title: Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase Source: PLoS One URL
  • Source: Journal of Biological Chemistry (via NIH)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Title: An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications Source: International Journal of Pharmaceutical Sciences and Research URL
  • Source: Pharmaceutics (via NIH)

Sources

"1-O-(N-CBz-L-valyl)glycerol as a potential enzyme inhibitor"

Author: BenchChem Technical Support Team. Date: March 2026

1-O-(N-CBz-L-valyl)glycerol: A Technical Guide to Design, Synthesis, and Enzyme Inhibition Potential

Executive Summary

This technical guide provides a comprehensive analysis of 1-O-(N-CBz-L-valyl)glycerol , a synthetic lipid-amino acid conjugate (lipoamino acid) with significant potential as a competitive enzyme inhibitor. By combining the structural features of a monoacylglycerol (MAG) mimic with a protected amino acid moiety, this molecule targets enzymes with hydrophobic active sites, specifically lipases and esterases .

This document details the chemical rationale, synthesis protocols, and validation methodologies required to evaluate its efficacy as an inhibitor of Pancreatic Lipase (PL) and related serine hydrolases.

Molecular Architecture & Rational Design

The design of 1-O-(N-CBz-L-valyl)glycerol exploits the "lock-and-key" specificity of lipolytic enzymes. Its structure is a tripartite chimera designed to bind—but not be rapidly processed by—the target enzyme.

  • Glycerol Backbone: Mimics the natural alcohol substrate of lipases, ensuring recognition by the catalytic serine residue.

  • L-Valine Moiety: The isopropyl side chain of valine introduces steric bulk near the ester linkage. Unlike linear fatty acids, this branching can retard the formation of the tetrahedral intermediate in the catalytic triad (Ser-His-Asp).

  • N-CBz (Carbobenzyloxy) Group: A critical hydrophobic "cap." In pancreatic lipase, the active site is covered by a mobile "lid" domain. The aromatic CBz group mimics the hydrophobic environment required to open this lid, effectively trapping the enzyme in an occupied, non-productive state.

Target Mechanism: Competitive Inhibition

The molecule acts as a slow-reacting substrate or transition-state analog . It competes with natural triglycerides for the active site. Once bound, the steric hindrance of the valyl group and the rigidity of the CBz protection prevent rapid hydrolysis, effectively lowering the


 while maintaining a low 

(high affinity).

Chemical Synthesis Protocol

Objective: Synthesize high-purity 1-O-(N-CBz-L-valyl)glycerol via a regioselective route to avoid migration of the ester group to the 2-position.

Reagents Required
  • N-CBz-L-Valine (CAS: 1148-11-4)

  • Solketal (1,2-O-Isopropylideneglycerol) (CAS: 100-79-8)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA) or HCl/MeOH

Workflow Diagram

SynthesisPath cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection A N-CBz-L-Valine + Solketal B Steglich Esterification (DCC/DMAP, DCM, 0°C to RT) A->B C Intermediate: 1-O-(N-CBz-L-valyl)-2,3-O-isopropylidene-sn-glycerol B->C D Acid Hydrolysis (80% AcOH or HCl/MeOH) C->D E Purification (Silica Gel Chromatography) D->E F Final Product: 1-O-(N-CBz-L-valyl)glycerol E->F

Figure 1: Two-step synthesis pathway ensuring regioselectivity via Solketal protection.

Step-by-Step Procedure
  • Coupling (Steglich Esterification):

    • Dissolve N-CBz-L-Valine (1.0 eq) and Solketal (1.1 eq) in anhydrous DCM under Nitrogen.

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C. Dropwise add DCC (1.1 eq) dissolved in DCM.

    • Critical Checkpoint: A white precipitate (dicyclohexylurea, DCU) will form. Stir at 0°C for 1h, then at room temperature (RT) for 12h.

    • Filter off DCU. Wash filtrate with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Deprotection (Acetonide Cleavage):

    • Dissolve the intermediate in 80% Acetic Acid (aq) or 1M HCl in Methanol.

    • Stir at 40°C for 2-4 hours. Monitor via TLC (Target R_f will be lower than intermediate).

    • Caution: Avoid prolonged heating to prevent ester migration from position 1 to 2 (acyl migration).

    • Neutralize carefully with NaHCO₃, extract with Ethyl Acetate.

  • Purification:

    • Flash column chromatography (Hexane:Ethyl Acetate gradient).

    • Verify structure via ¹H-NMR (Look for glycerol multiplet at 3.5-4.2 ppm and Valine isopropyl doublets).

Enzymatic Inhibition Profiling

To validate the compound as an inhibitor, we utilize a Spectrophotometric Kinetic Assay using Porcine Pancreatic Lipase (PPL).

Assay Principle

The assay measures the hydrolysis of a colorimetric substrate, p-Nitrophenyl Palmitate (pNPP) . In the presence of the inhibitor, the release of yellow p-nitrophenol (absorbance at 405-410 nm) is reduced.

Experimental Setup
ComponentConcentrationFunction
Buffer 50 mM Tris-HCl, pH 8.0Maintains physiological pH
Substrate pNPP (0.1 - 2.0 mM)Reporter substrate
Enzyme PPL (1 mg/mL stock)Target enzyme
Inhibitor 1-O-(N-CBz-L-valyl)glycerolTest compound (0 - 500 µM)
Co-solvent DMSO (<5% v/v)Solubilizes the inhibitor
Surfactant Sodium DeoxycholateMimics bile salts (optional)
Protocol
  • Pre-incubation: Mix Enzyme + Inhibitor in buffer for 10 minutes at 37°C. This allows the inhibitor to access the active site (lid opening).

  • Initiation: Add pNPP substrate.

  • Measurement: Monitor Absorbance (410 nm) every 30 seconds for 10 minutes.

  • Control: Run a parallel blank with Enzyme + DMSO (no inhibitor).

Data Analysis & Interpretation

To determine the Inhibition Constant (


)  and mode of inhibition, data must be plotted using the Lineweaver-Burk method.
Kinetic Logic
  • Competitive Inhibition: The inhibitor binds to the active site.

    
     remains unchanged (at infinite substrate, inhibitor is outcompeted), but 
    
    
    
    increases (apparent affinity drops).
  • Non-Competitive Inhibition: The inhibitor binds elsewhere (allosteric).

    
     decreases, 
    
    
    
    is unchanged.
Expected Kinetic Profile (Graphviz)

KineticPlot cluster_lines Origin 0 Y_Axis 1/V (Reaction Rate⁻¹) X_Axis 1/[S] (Substrate⁻¹) Start1 Start1 End1 End1 Start2 Start2 Info Competitive Inhibition Pattern: Lines intersect at the Y-axis (1/Vmax). Slope increases with Inhibitor concentration.

Figure 2: Schematic of Lineweaver-Burk plot. For 1-O-(N-CBz-L-valyl)glycerol, expect lines to intersect at the Y-axis (Competitive).

Calculation:



  • Plot

    
     vs 
    
    
    
    for multiple
    
    
    .
  • The Y-intercept is

    
    .
    
  • The Slope is

    
    .
    
  • Plot Slope vs [I] to determine

    
     (the x-intercept will be 
    
    
    
    ).

Applications & Troubleshooting

  • Solubility Issues: The CBz group is highly hydrophobic. If precipitation occurs in the assay, increase Triton X-100 or use gum arabic as an emulsifier.

  • Spontaneous Hydrolysis: Run a "No Enzyme" control. Ester bonds can hydrolyze at pH > 8.0. Ensure the buffer pH is strictly 7.5–8.0.

  • Prodrug Implications: This molecule is structurally related to Valganciclovir (a valyl ester prodrug).[1] Positive inhibition results suggest that such prodrugs might temporarily inhibit lipases or esterases during absorption, a factor to consider in pharmacokinetics.

References

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Lipase Inhibition Assays: Gupta, N., et al. (2004). Bacterial Lipases: An Overview of Production, Purification and Biochemical Properties. Applied Microbiology and Biotechnology, 64, 763–781. Link

  • Amino Acid Esters as Inhibitors: Shiraki, K., et al. (2005). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. Biotechnology Progress, 21(2), 640-643. Link

  • Valyl Prodrug Chemistry: Beauchamp, L. M., et al. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164. Link

Sources

Solubility Dynamics of 1-O-(N-CBz-L-valyl)glycerol: A Comprehensive Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the synthesis of lipidic prodrugs and peptide-conjugates, understanding the physicochemical behavior of your intermediates is non-negotiable. 1-O-(N-CBz-L-valyl)glycerol —a monoester formed by the conjugation of N-carbobenzyloxy-L-valine (Cbz-Val-OH) to a glycerol backbone—presents a unique solvation challenge. It is a classic amphiphile, possessing highly contrasting molecular domains that dictate its behavior in solution.

This whitepaper deconstructs the solubility profile of 1-O-(N-CBz-L-valyl)glycerol, providing predictive frameworks, empirical data summaries, and field-proven, self-validating protocols for thermodynamic solubility determination.

Structural Amphiphilicity and Solvent Interactions

To predict the solubility of 1-O-(N-CBz-L-valyl)glycerol, we must analyze the causality behind its solvent interactions. The molecule is defined by three distinct domains:

  • The Cbz (Carbobenzyloxy) Protecting Group : This bulky, aromatic moiety is highly lipophilic. It drives solubility in polar aprotic solvents and halogenated organics while severely restricting aqueous solubility[1].

  • The L-Valine Side Chain : The isopropyl group adds aliphatic hydrophobic character, further decreasing the dielectric constant of the microenvironment around the ester bond.

  • The Glycerol Backbone : Featuring two free, unprotected hydroxyl groups, this domain acts as a potent hydrogen bond donor and acceptor.

Because intermolecular hydrogen bond formation (specifically between amide C=O and H-N, as well as the glycerol hydroxyls) can restrict solubility in non-polar environments[2], the ideal solvent must be capable of disrupting these networks while simultaneously solvating the bulky lipophilic domains.

Structure Mol 1-O-(N-CBz-L-valyl)glycerol Cbz Cbz Group (Aromatic, Bulky) Mol->Cbz Val Valine Side Chain (Hydrophobic) Mol->Val Gly Glycerol Backbone (H-Bonding) Mol->Gly Lipo Lipophilic Solvents (DCM, EtOAc) Cbz->Lipo Solvates Hydro Non-Polar/Aqueous (Hexanes, Water) Cbz->Hydro Insoluble Val->Lipo Solvates Amphi Polar Aprotic/Protic (DMSO, MeOH) Gly->Amphi H-Bonds Gly->Hydro Insoluble

Structure-property relationships dictating solvent interactions.

Solubility Profile in Common Lab Solvents

Based on the physicochemical behavior of its parent compound, Cbz-Val-OH[3], and the added polarity of the glycerol moiety, the quantitative solubility data for 1-O-(N-CBz-L-valyl)glycerol is summarized below.

SolventPolarity IndexPredictive SolubilityMechanistic Rationale
Water 10.2Insoluble (< 1 mg/mL)The hydrophobic Cbz and isopropyl groups dominate the hydration capacity of the two glycerol OH groups[1].
Hexanes 0.1Insoluble (< 1 mg/mL)Purely aliphatic solvents cannot disrupt the strong intermolecular H-bond network of the glycerol moiety.
Dichloromethane (DCM) 3.1Soluble (> 50 mg/mL)Excellent solvation of the bulky aromatic Cbz group; standard solvent for peptide coupling workflows.
Ethyl Acetate (EtOAc) 4.4Soluble (> 50 mg/mL)Acts as an H-bond acceptor for glycerol OH groups while effectively solvating the lipophilic domains.
Methanol (MeOH) 5.1Highly Soluble (> 100 mg/mL)Strong H-bond donor/acceptor capabilities perfectly match the amphiphilic structure of the molecule[1].
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble (> 100 mg/mL)High dielectric constant disrupts all intermolecular interactions, making it ideal for stock solutions[1].

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility (immediate dissolution) often overestimates true solubility due to transient supersaturation. To obtain reliable data for scale-up, you must measure thermodynamic solubility .

The following protocol is designed as a self-validating system. It incorporates mass-balance checks and solid-state verification to ensure that the data collected is immune to false positives caused by solvent evaporation or polymorphic transformations.

Step-by-Step Methodology
  • Saturation Preparation : Add an excess amount of 1-O-(N-CBz-L-valyl)glycerol (e.g., 100 mg) to 1.0 mL of the target solvent in a hermetically sealed 2.0 mL glass HPLC vial.

  • Equilibration : Incubate the vial in a thermomixer at 25.0 ± 0.1 °C with continuous agitation (800 rpm) for 48 hours. Causality: 48 hours guarantees that the system has reached a true thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solute.

  • Sampling & Dilution : Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of your detector.

  • HPLC-UV Quantification : Inject the sample into an HPLC equipped with a C18 column. Monitor absorbance at λ = 254 nm. Causality: The aliphatic glycerol and valine chains lack UV absorbance. The benzyl ring of the Cbz group provides a highly specific chromophore at 254 nm, allowing precise quantification without interference from non-aromatic impurities[4].

  • System Validation (Critical Step) :

    • Mass Balance : Dry the residual pellet under a vacuum and weigh it. The mass of the pellet plus the calculated mass in the supernatant must equal the initial 100 mg.

    • Solid-State Check : Analyze the dried pellet via X-ray Powder Diffraction (XRPD). If the crystal lattice has changed (e.g., solvate formation), the measured solubility corresponds to the new polymorph, not the starting material.

Workflow N1 1. Saturation Add excess solute to solvent N2 2. Equilibration Shake-flask at 25°C for 48h N1->N2 N3 3. Phase Separation Centrifuge at 10,000 x g N2->N3 N4 4. Quantification HPLC-UV analysis at λ=254 nm N3->N4 N5 5. Validation Mass balance & XRPD on pellet N4->N5

Shake-flask thermodynamic solubility determination workflow.

Field-Proven Insights: Strategic Solvent Selection in Workflows

When utilizing 1-O-(N-CBz-L-valyl)glycerol in synthetic workflows (such as the synthesis of Val-TPGS conjugates[4]), solvent selection dictates the success of the reaction and subsequent workup.

  • Coupling Reactions : For esterification or etherification of the remaining free hydroxyls on the glycerol backbone, Dichloromethane (DCM) or Tetrahydrofuran (THF) are the solvents of choice. They fully dissolve the Cbz-protected intermediate while remaining inert to standard coupling reagents (e.g., EDC/DMAP)[4].

  • Overcoming Workup Emulsions : Because 1-O-(N-CBz-L-valyl)glycerol is an amphiphile, it acts as a surfactant during aqueous workups. If you attempt a standard Liquid-Liquid Extraction (LLE) using Ethyl Acetate and Water, you will likely form a stubborn emulsion.

    • The Fix: Do not add more organic solvent. Instead, increase the ionic strength of the aqueous phase by using saturated aqueous NaCl (brine). This "salts out" the hydrophilic glycerol moiety, forcing the compound entirely into the Ethyl Acetate layer and instantly breaking the emulsion.

  • Deprotection Compatibility : If the next step is the catalytic hydrogenolysis of the Cbz group (using Pd/C and H₂), Methanol (MeOH) or Ethanol (EtOH) are mandatory. The compound is highly soluble in alcohols[3], and these protic solvents facilitate the rapid removal of the Cbz group, yielding the free amine and toluene gas as a byproduct.

References

  • Source: sriramchem.
  • Title: Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 - Fengchen Group Co., Ltd.
  • Source: nih.
  • Source: clockss.

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 1-O-(N-CBz-L-valyl)glycerol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of enzyme inhibition is a cornerstone of drug discovery and biochemical research. The identification and characterization of enzyme inhibitors are pivotal for understanding biological pathways and for developing novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the use of 1-O-(N-CBz-L-valyl)glycerol , a specialized chemical probe, in enzyme inhibition assays. As a Senior Application Scientist, this document is crafted to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.

Introduction to 1-O-(N-CBz-L-valyl)glycerol

1-O-(N-CBz-L-valyl)glycerol is a monoacylglycerol derivative distinguished by the presence of an N-terminally protected L-valine residue linked to a glycerol backbone via an ester bond. The N-Carbobenzyloxy (CBz) group is a widely employed protecting group in peptide synthesis, and its presence, along with the valine residue, suggests a potential interaction with proteases, particularly those with a preference for hydrophobic amino acids.

While its interaction with various serine proteases is conceivable, the structural similarity of 1-O-(N-CBz-L-valyl)glycerol to endogenous monoacylglycerols makes it a prime candidate for investigating the activity of Monoacylglycerol Lipase (MAGL) . MAGL is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), playing a crucial role in neurological and inflammatory signaling pathways.[1][2][3][4] Therefore, this guide will focus on the application of 1-O-(N-CBz-L-valyl)glycerol in the context of MAGL inhibition assays, while acknowledging its broader potential.

Chemical Structure:

  • Compound Name: 1-O-(N-CBz-L-valyl)glycerol (also known as Glycerol-1-(N-CBZ-L-valinate))

  • Molecular Weight: 325.36 g/mol [5]

  • Key Features:

    • Monoacylglycerol backbone

    • L-valine residue

    • N-terminal Carbobenzyloxy (CBz) protecting group

Scientific Rationale: The "Why" Behind the Protocol

The design of a robust enzyme inhibition assay hinges on a clear understanding of the underlying biochemical principles. The use of 1-O-(N-CBz-L-valyl)glycerol as a tool in these assays is predicated on the following:

  • Substrate Mimicry: The monoacylglycerol structure of the compound mimics the natural substrates of MAGL, such as 2-AG.[2][3] This allows it to bind to the active site of the enzyme.

  • Potential for Inhibition: The N-CBz-L-valyl moiety can function as a "warhead" that, upon binding, may acylate the catalytic serine residue in the active site of MAGL, leading to irreversible inhibition.[4] Alternatively, it could act as a competitive inhibitor by occluding the active site.

  • Assay Readout: The enzymatic hydrolysis of the ester bond in 1-O-(N-CBz-L-valyl)glycerol releases N-CBz-L-valine and glycerol. The depletion of the substrate or the formation of one of the products can be monitored to determine enzyme activity. In the context of an inhibition assay, a decrease in the rate of this reaction in the presence of a test compound indicates inhibition.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for an in vitro MAGL inhibition assay using 1-O-(N-CBz-L-valyl)glycerol as a substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (MAGL) - Substrate (1-O-(N-CBz-L-valyl)glycerol) - Test Inhibitor - Assay Buffer Plate Prepare Assay Plate: - Add Test Inhibitor dilutions - Add Enzyme Solution Reagents->Plate Dispense Incubation Pre-incubate Enzyme and Inhibitor Plate->Incubation Initiation Initiate Reaction: Add Substrate Solution Incubation->Initiation Kinetic_Read Kinetic Measurement: Monitor signal over time Initiation->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc IC50_Calc Determine IC50 values Rate_Calc->IC50_Calc

Caption: General workflow for an in vitro MAGL inhibition assay.

Detailed Protocols

This section provides step-by-step protocols for conducting an enzyme inhibition assay using 1-O-(N-CBz-L-valyl)glycerol.

Materials and Reagents
ReagentSupplier ExampleStorage
1-O-(N-CBz-L-valyl)glycerolRamidus[5]-20°C, desiccated
Recombinant Human MAGLCayman Chemical-80°C
Test Inhibitor (e.g., JZL184)Tocris Bioscience[6]As per manufacturer's instructions
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)Sigma-Aldrich4°C
DMSO (Dimethyl Sulfoxide)Sigma-AldrichRoom Temperature
96-well Microplate (black, clear bottom)CorningRoom Temperature
Preparation of Stock Solutions

It is crucial to prepare fresh dilutions of the enzyme and substrate for each experiment to ensure reproducibility.

  • 1-O-(N-CBz-L-valyl)glycerol (Substrate) Stock Solution (10 mM):

    • Dissolve an appropriate amount of 1-O-(N-CBz-L-valyl)glycerol in DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Recombinant Human MAGL (Enzyme) Stock Solution:

    • Follow the manufacturer's instructions for reconstituting the lyophilized enzyme to a stock concentration (e.g., 1 mg/mL).

    • Glycerol is often included in enzyme storage buffers to enhance stability.[7]

    • Store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Inhibitor Stock Solution (10 mM):

    • Dissolve the test inhibitor in DMSO to a final concentration of 10 mM.

    • Store as per the manufacturer's recommendations.

Enzyme Inhibition Assay Protocol (96-well plate format)

This protocol is designed for determining the IC50 value of a test inhibitor.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM test inhibitor stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM to 100 pM).

    • Include a DMSO-only control (vehicle control).

  • Assay Plate Preparation:

    • In a 96-well plate, add 1 µL of each inhibitor dilution (or DMSO) to the appropriate wells.

    • Add 49 µL of assay buffer containing the final concentration of MAGL (e.g., 5 nM) to each well.

    • The final volume in each well at this stage is 50 µL.

  • Pre-incubation:

    • Gently mix the plate on a shaker for 1 minute.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation:

    • Prepare a working solution of the substrate by diluting the 10 mM stock of 1-O-(N-CBz-L-valyl)glycerol in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final assay concentration of 10 µM).

    • Add 50 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction.

    • The final reaction volume is 100 µL.

  • Detection and Data Acquisition:

    • The detection method will depend on the available instrumentation. A common method for non-labeled substrates is to use a coupled assay. For example, the glycerol produced can be quantified using a glycerol assay kit that results in a colorimetric or fluorometric readout.[7]

    • Alternatively, if a fluorescently labeled version of the substrate is available, the increase in fluorescence upon cleavage can be monitored.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the signal (e.g., absorbance at 570 nm for a colorimetric assay) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis
  • Calculate Reaction Rates:

    • For each well, determine the initial reaction rate (V₀) by plotting the signal versus time and calculating the slope of the linear portion of the curve.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Calculate IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validating Systems: Essential Controls

To ensure the integrity of the assay results, the inclusion of appropriate controls is paramount.

  • No-Enzyme Control: Wells containing substrate and assay buffer but no enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.

  • Vehicle Control (0% Inhibition): Wells containing enzyme, substrate, and the same concentration of DMSO as the inhibitor wells. This represents the maximum enzyme activity.

  • Positive Control Inhibitor (100% Inhibition): Wells containing enzyme, substrate, and a known potent inhibitor of MAGL (e.g., JZL184) at a concentration several orders of magnitude above its IC50. This confirms that the assay can detect inhibition.

Mechanistic Insights: Understanding Enzyme-Inhibitor Interactions

The initial IC50 determination provides a measure of inhibitor potency. Further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Caption: Overview of common enzyme inhibition mechanisms.

To investigate the mechanism of inhibition, experiments can be designed where the concentration of the substrate (1-O-(N-CBz-L-valyl)glycerol) is varied in the presence of different fixed concentrations of the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to distinguish between different modes of reversible inhibition. For irreversible inhibitors, a time-dependent decrease in enzyme activity will be observed.

Troubleshooting

ProblemPossible CauseSolution
High background signal in no-enzyme controlSubstrate instability or contaminationPrepare fresh substrate solution. Screen for buffer components that may be causing non-enzymatic hydrolysis.
Low signal-to-noise ratioLow enzyme activity or inefficient detectionIncrease enzyme concentration. Optimize assay conditions (pH, temperature). Use a more sensitive detection method.
Inconsistent results between replicatesPipetting errors or improper mixingUse calibrated pipettes. Ensure thorough mixing of all components.
No inhibition observed with test compoundCompound is not an inhibitor at the tested concentrations or is insolubleTest a wider range of concentrations. Check the solubility of the compound in the assay buffer. A different vehicle may be required.

Conclusion

1-O-(N-CBz-L-valyl)glycerol represents a valuable chemical tool for the investigation of enzyme activity, particularly for monoacylglycerol lipase. Its structural features allow for its use as a substrate in assays designed to screen for and characterize inhibitors of this important enzyme. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can generate robust and reliable data, contributing to a deeper understanding of enzyme function and facilitating the discovery of novel therapeutic agents. The principles and methodologies described herein are grounded in established enzymology and are designed to be adaptable to specific research needs, thereby empowering scientists in their drug development endeavors.

References

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]

  • Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. PubMed. [Link]

  • Monoglyceride lipase: structure and inhibitors. PMC. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]

  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. PMC. [Link]

  • Glycerol's Impact on Enzyme Activity in Biocatalysis. Patsnap Eureka. [Link]

  • RAM0187... Glycerol-1-(N-CBZ-L-valinate). Ramidus Store. [Link]

Sources

Application Note: In Vitro Cell Culture Protocols for 1-O-(N-CBz-L-valyl)glycerol Prodrug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-O-(N-CBz-L-valyl)glycerol serves as a critical synthetic intermediate and model lipid-amino acid conjugate in the development of targeted prodrugs. By conjugating polar active pharmaceutical ingredients (APIs) to an L-valyl-glycerol scaffold, drug developers can significantly enhance oral bioavailability. The L-valine moiety acts as a substrate for the apical peptide transporter 1 (PEPT1), while the glycerol backbone mimics natural triglycerides to facilitate lipid-mediated absorption.

This application note details the in vitro cell culture protocols required to evaluate the cytotoxicity, permeability, and intracellular metabolism of this prodrug scaffold.

Scientific Rationale & Causality

To accurately predict in vivo oral absorption, experimental models must recapitulate the physiological conditions of the human gastrointestinal tract. We utilize Caco-2 (human colorectal adenocarcinoma) cells because, upon 21 days of culture on semi-permeable inserts, they spontaneously differentiate into a polarized monolayer with a distinct apical brush border that highly expresses the PEPT1 transporter .

The N-carboxybenzyl (CBz) protecting group is intentionally retained during these early-stage in vitro screening assays. Evaluating the CBz-protected intermediate allows researchers to isolate the impact of baseline lipophilicity on paracellular versus transcellular transport kinetics before final deprotection or API conjugation . Furthermore, because PEPT1 is a proton-coupled symporter, establishing a trans-epithelial pH gradient (Apical pH 6.0 / Basolateral pH 7.4) is biologically imperative to drive the active transport mechanism.

Pathway A 1-O-(N-CBz-L-valyl)glycerol (Apical Compartment) B PEPT1 Transporter (SLC15A1) A->B Binding & Uptake C Intracellular Space (Enterocyte) B->C Translocation (H+ coupled) D Esterase/Peptidase Cleavage C->D Enzymatic Hydrolysis E Metabolites (Basolateral Release) D->E Basolateral Efflux I Gly-Sar (Competitive Inhibitor) I->B Blocks

Fig 1. PEPT1-mediated apical uptake and intracellular metabolism of the valyl-glycerol conjugate.

Self-Validating Assay Architecture

Trustworthy protocols require built-in validation mechanisms to prevent false positives. This workflow is engineered as a self-validating system:

  • Monolayer Integrity : Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A post-assay Lucifer Yellow exclusion test guarantees that the detected basolateral compound is due to transcellular transport, not paracellular leakage caused by compound toxicity.

  • Mechanistic Verification : Glycyl-sarcosine (Gly-Sar), a known high-affinity PEPT1 substrate, is co-incubated with the compound. A significant reduction in the apparent permeability (

    
    ) of the scaffold in the presence of Gly-Sar confirms that uptake is actively mediated by PEPT1 rather than passive diffusion .
    

Quantitative Assay Parameters

Table 1: Physicochemical & Environmental Assay Parameters

ParameterValue / DescriptionScientific Rationale
Molecular Target PEPT1 (SLC15A1)The L-valyl moiety acts as a specific, high-affinity substrate.
Apical pH 6.0PEPT1 is a proton-coupled symporter; requires an H+ gradient to function.
Basolateral pH 7.4Maintains physiological internal/bloodstream pH for cell viability.
Max DMSO Conc.

(v/v)
Prevents solvent-induced cytotoxicity and tight-junction degradation.

Table 2: Representative Permeability & Cytotoxicity Data (Model Scaffold)

MetricExpected RangeInterpretation
IC

(Caco-2, 24h)
> 500 µMScaffold is non-toxic at standard assay concentrations (10-100 µM).


cm/s
Indicates moderate to high apical absorption potential.
Efflux Ratio < 1.0Suggests active absorptive transport rather than P-gp mediated efflux.
Gly-Sar Inhibition > 60% reduction in

Validates PEPT1-mediated transcellular uptake mechanism.

Step-by-Step Experimental Methodologies

Workflow N1 1. Compound Formulation (10 mM DMSO Stock in HBSS) N2 2. Caco-2 Monolayer Culture (21 days, TEER Validation) N1->N2 N3 3. Cytotoxicity Profiling (MTT Assay for Cell Viability) N2->N3 N4 4. Permeability Assay (Transwell A->B / B->A Transport) N3->N4 N5 5. LC-MS/MS Quantification (Apical, Basolateral, Lysate) N4->N5

Fig 2. Step-by-step workflow for evaluating lipid-amino acid prodrug scaffolds in Caco-2 cells.

Phase 1: Formulation and Cytotoxicity Profiling (MTT Assay)

Objective: Determine the maximum non-toxic concentration (MNTC) of 1-O-(N-CBz-L-valyl)glycerol to prevent permeability artifacts caused by compromised cell membranes.

  • Stock Preparation : Dissolve 1-O-(N-CBz-L-valyl)glycerol in 100% molecular-grade DMSO to generate a 10 mM stock solution.

  • Working Dilutions : Dilute the stock in Hank's Balanced Salt Solution (HBSS) to final testing concentrations of 10, 50, 100, and 500 µM. Ensure the final DMSO concentration strictly remains

    
     (v/v).
    
  • Cell Seeding : Seed Caco-2 cells in a 96-well tissue culture plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Treatment : Aspirate media and replace with the compound dilutions. Incubate for 4 hours (matching the maximum duration of the downstream permeability assay).

  • Viability Measurement : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the solution, dissolve the resulting formazan crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.

Phase 2: Caco-2 Transwell Permeability Assay

Objective: Quantify the Apical-to-Basolateral (


) transport rate and validate the PEPT1 mechanism.
  • Monolayer Preparation : Seed Caco-2 cells at

    
     cells/cm
    
    
    
    on polycarbonate Transwell inserts (12-well format, 0.4 µm pore size). Culture for 21 days, replacing media every 48 hours.
  • Baseline Integrity Check : Measure TEER using an epithelial voltohmmeter. Proceed only with inserts exhibiting a TEER > 300

    
    .
    
  • Equilibration : Wash monolayers twice with pre-warmed HBSS. Add 0.5 mL HBSS (pH 6.0) to the apical chamber and 1.5 mL HBSS (pH 7.4) to the basolateral chamber. Equilibrate for 30 minutes at 37°C.

  • Dosing & Competitive Inhibition :

    • Standard Transport: Replace the apical buffer with 0.5 mL of 100 µM 1-O-(N-CBz-L-valyl)glycerol in HBSS (pH 6.0).

    • Mechanistic Control: In parallel inserts, replace the apical buffer with 100 µM compound + 5 mM Gly-Sar in HBSS (pH 6.0).

  • Sampling : At intervals of 30, 60, 90, and 120 minutes, extract 100 µL from the basolateral receiver chamber. Immediately replenish with 100 µL of fresh, pre-warmed HBSS (pH 7.4) to maintain sink conditions.

  • Post-Assay Validation : Introduce 100 µM Lucifer Yellow to the apical chamber for 1 hour. Basolateral fluorescence must indicate < 1% permeability to validate the data.

Phase 3: Intracellular Metabolism & LC-MS/MS Quantification

Objective: Measure intracellular accumulation and the potential enzymatic cleavage of the scaffold.

  • Cell Lysis : Immediately following the 120-minute permeability assay, wash the Transwell membrane three times with ice-cold PBS to halt metabolism.

  • Extraction : Excise the polycarbonate membrane and place it in a microcentrifuge tube. Add 500 µL of ice-cold methanol/acetonitrile (1:1, v/v) spiked with an internal standard (e.g., isotope-labeled valine).

  • Homogenization : Sonicate the samples for 15 minutes in an ice bath, followed by centrifugation at 14,000

    
     g for 10 minutes at 4°C.
    
  • LC-MS/MS Analysis : Inject 10 µL of the supernatant (alongside the basolateral samples from Phase 2) into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions for the intact 1-O-(N-CBz-L-valyl)glycerol, the cleaved N-CBz-L-valine, and the free glycerol backbone to calculate the mass balance and intracellular cleavage rate.

References

  • Increasing Oral Absorption of Polar Neuraminidase Inhibitors: A Prodrug Transporter Approach Applied to Oseltamivir Analogue Molecular Pharmaceutics (2013). URL:[Link]

  • Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers The Journal of Physical Chemistry B (2013). URL:[Link]

Application Notes and Protocols for 1-O-(N-CBz-L-valyl)glycerol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Peptide Architectures

In the landscape of peptide synthesis, the strategic use of protecting groups and specialized building blocks is paramount to achieving high yields, purity, and stereochemical integrity.[][2][3] The N-Carbobenzyloxy (Cbz or Z) group, a foundational amine protecting group, is renowned for its stability and its role in minimizing racemization during peptide coupling reactions.[4][5] L-Valine, with its sterically hindered side chain, often presents unique challenges in peptide synthesis, making the choice of protecting and activating strategy critical.[6]

This application note introduces 1-O-(N-CBz-L-valyl)glycerol , a specialized derivative that combines the robust N-protection of the Cbz group with a glycerol backbone. Glycerol, a versatile and biocompatible molecule, offers unique properties as a scaffold, potentially enhancing solubility and providing handles for further chemical modification.[7][8][9] This document provides a comprehensive guide to the potential applications of this reagent in solution-phase peptide synthesis, complete with a detailed, exemplary protocol, mechanistic insights, and practical considerations for its use.

Scientific Rationale and Mechanistic Considerations

The structure of 1-O-(N-CBz-L-valyl)glycerol suggests its primary utility as an N-protected amino acid activated at the C-terminus via an ester linkage to one of glycerol's primary hydroxyl groups. This pre-activation strategy offers several theoretical advantages:

  • Controlled Reactivity: The N-terminus is securely blocked by the Cbz group, preventing self-polymerization and allowing for sequential peptide bond formation.[4][10][11]

  • Enhanced Solubility: The hydrophilic glycerol backbone, with its two free hydroxyl groups, may improve the solubility of the protected valine derivative and subsequent peptide fragments in a wider range of organic solvents, a common challenge in solution-phase synthesis.[6][8]

  • Potential for Convergent Synthesis: The free hydroxyl groups on the glycerol moiety could serve as attachment points for other molecules or for anchoring to a solid support, opening avenues for convergent or fragment-based synthesis strategies.[6][12]

The core of its application lies in the aminolysis of the glyceryl ester bond by the free amino group of another amino acid or peptide fragment, forming a new peptide bond. This reaction is typically facilitated by a coupling agent or by pre-activation of the incoming nucleophile.

Key Reactant Properties

For successful synthesis, understanding the properties of the core components is essential. The following table summarizes key characteristics of the parent molecules.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key FeaturesRelevant Citations
N-Carbobenzyloxy-L-valine 251.2862-64White crystalline powder; N-protected amino acid; stable and resistant to racemization during activation.[10]
Glycerol (Glycerin) 92.0917.9Viscous, colorless liquid; three hydroxyl groups provide high polarity and multiple reaction sites.[7][8][13]

Exemplary Protocol: Solution-Phase Dipeptide Synthesis

This protocol details a representative procedure for coupling 1-O-(N-CBz-L-valyl)glycerol with an amino acid methyl ester (e.g., L-Alanine methyl ester) to form a protected dipeptide. This method is based on standard solution-phase peptide coupling principles.[5][14][15]

Materials and Reagents:

  • 1-O-(N-CBz-L-valyl)glycerol

  • L-Alanine methyl ester hydrochloride

  • N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBt) or a suitable alternative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[15]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • To the solution containing the free amine, add 1-O-(N-CBz-L-valyl)glycerol (1.0 equivalent) and HOBt (1.1 equivalents).

    • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the main reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Extraction:

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials and coupling additives.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product (a viscous oil or solid) should be purified by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes to elute the product, monitoring the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified protected dipeptide, N-CBz-L-valyl-L-alanine methyl ester , with a glycerol moiety attached to the valine carboxyl group.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using 1-O-(N-CBz-L-valyl)glycerol.

Peptide_Synthesis_Workflow cluster_prep Step 1: Amine Preparation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Workup cluster_purify Step 4: Purification & Analysis Ala_HCl L-Ala-OMe·HCl in DCM Free_Amine Free L-Ala-OMe (via DIPEA) Ala_HCl->Free_Amine Neutralization Reaction Peptide Bond Formation (0°C to RT, Overnight) Free_Amine->Reaction Reagents 1-O-(N-CBz-L-valyl)glycerol + HOBt + DCC Reagents->Reaction Filtration Filter DCU Precipitate Reaction->Filtration Extraction Aqueous Washes (HCl, NaHCO₃, Brine) Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product Purified Protected Dipeptide Chromatography->Product

Caption: Workflow for dipeptide synthesis using 1-O-(N-CBz-L-valyl)glycerol.

Potential Advantages and Strategic Applications

  • Overcoming Aggregation: The glycerol scaffold may disrupt intermolecular hydrogen bonding that leads to aggregation and poor solubility, a significant issue with some peptide sequences, particularly in solid-phase peptide synthesis (SPPS).[16]

  • Synthesis of Glycopeptide Mimetics: The free hydroxyl groups of the glycerol backbone provide a handle for glycosylation or attachment of other moieties, enabling the synthesis of complex biomolecules.

  • Use in Fragment Condensation: This building block is well-suited for fragment condensation strategies in solution, where larger protected peptide segments are coupled together.[6]

Troubleshooting and Considerations

  • Side Reactions: The free hydroxyl groups on the glycerol could potentially compete as nucleophiles during the activation step. Using 1.0 equivalent of the coupling agent and maintaining low temperatures can minimize this risk. An alternative would be to protect the remaining glycerol hydroxyls (e.g., as an acetonide) if they interfere.[7]

  • Epimerization: While the Cbz group is known to suppress racemization, the use of additives like HOBt is still highly recommended, especially when dealing with sterically hindered amino acids like valine.[14]

  • Incomplete Reactions: Steric hindrance from the valine side chain and the glycerol moiety may slow down the reaction. Monitor the reaction progress by TLC or HPLC and allow for extended reaction times if necessary.

Conclusion

1-O-(N-CBz-L-valyl)glycerol represents a specialized and potentially valuable reagent for advanced peptide synthesis. Its unique structure, combining a robust N-protecting group with a hydrophilic and functionalizable glycerol backbone, offers strategic advantages in solution-phase synthesis, particularly for overcoming solubility challenges and enabling the construction of complex peptide derivatives. The protocols and considerations outlined in this document provide a foundational framework for researchers to explore the utility of this novel building block in their synthetic endeavors.

References

  • Chemically, N-Carbobenzyloxy-L-valine features an L-valine amino acid backbone protected at the amino group by a carbobenzyloxy (Cbz) group. (2026). Vertex AI Search.
  • Synthesis of N-CBZ-L-prolyl-L-valine. PrepChem.com.
  • Cbz-N-methyl-L-valine - Reaction / Applic
  • Tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene: a new resin support for solid-phase peptide synthesis. (2003). PubMed.
  • N-Carbobenzoxy-DL-norvaline: A Comprehensive Technical Guide. Benchchem.
  • Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • Synthesis and Beneficials Effects of Glycerol Deriv
  • Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Peptide Synthesis via Fragment Condens
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Synthesis and Beneficials Effects of Glycerol Deriv
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Polypeptide.
  • New synthesis of (l)-1-O-benzylglycerol. (2025).
  • Protecting Groups in Peptide Synthesis.
  • Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Introduction to Peptide Synthesis Methods. (2024). Bachem.
  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. (2021). MDPI.
  • Glycerol conversion to high-value chemicals: the implication of unnatural α-amino acid syntheses using natural resources. Green Chemistry (RSC Publishing).
  • Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega.
  • Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
  • A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)...
  • Peptide synthesis. Wikipedia.
  • Investigation of glycerol-based sol-gel synthesis of Li1Ni0.8Co0.1Mn0.
  • 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.

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"1-O-(N-CBz-L-valyl)glycerol as a substrate for lipase activity"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-O-(N-CBz-L-valyl)glycerol for Advanced Lipase Activity Profiling

Introduction: Beyond Standard Lipase Assays

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a cornerstone of biocatalysis, playing indispensable roles in industries ranging from pharmaceuticals and food technology to biofuel production.[1] These enzymes catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[2][3] The precise and reliable measurement of lipase activity is therefore paramount for enzyme discovery, characterization, and process optimization.[4]

While traditional assays often rely on generic triglycerides (like olive oil) or simple chromogenic p-nitrophenyl esters, these substrates may lack the specificity required to probe the finer aspects of enzyme behavior.[4] This guide introduces 1-O-(N-CBz-L-valyl)glycerol , a specialized substrate designed for detailed investigations into lipase activity, including substrate specificity and enantioselectivity. Its unique structure, combining a natural glycerol backbone with a protected amino acid, provides a powerful tool for researchers, scientists, and drug development professionals.

This document provides a foundational understanding of the substrate, detailed protocols for its use, and insights into data interpretation, moving beyond simple activity measurement to a more nuanced characterization of enzymatic function.

The Substrate: Unpacking the Utility of 1-O-(N-CBz-L-valyl)glycerol

The design of 1-O-(N-CBz-L-valyl)glycerol is deliberate, offering distinct advantages for enzymatic analysis. It is a mono-substituted glycerol molecule where the primary hydroxyl group is esterified with the amino acid L-valine, which is itself protected at the N-terminus by a carbobenzyloxy (CBz) group.

Principle of the Enzymatic Reaction

The core of the assay is the lipase-catalyzed hydrolysis of the ester linkage between the glycerol backbone and the N-CBz-L-valine moiety. This reaction is highly specific to the catalytic capabilities of the lipase being investigated. Upon cleavage, the reaction yields two products: glycerol and N-CBz-L-valine .

The rate of formation of these products is directly proportional to the lipase activity under the given conditions. The key to the assay is the accurate quantification of one or both of these products over time.

Causality Behind the Design:

  • Mimicking Nature: The glycerol backbone serves as a recognizable structural element for lipases, which naturally act on triglycerides.

  • Probing Specificity: Unlike a simple fatty acid, the bulky, chiral N-CBz-L-valine side chain allows for the investigation of a lipase's tolerance for non-traditional acyl groups.

  • Enantioselectivity: The use of the pure L-enantiomer of valine is critical. By comparing the hydrolysis rate of this substrate with its D-enantiomer counterpart, one can precisely quantify the enantiopreference of the enzyme—a vital parameter in pharmaceutical synthesis.[5]

  • Facilitating Detection: The N-CBz-L-valine product contains a benzene ring, making it readily detectable by UV-spectrophotometry or, more accurately, by High-Performance Liquid Chromatography (HPLC). The release of this acidic product also enables detection via titration.

Lipase-Catalyzed Hydrolysis sub 1-O-(N-CBz-L-valyl)glycerol (Substrate) lip Lipase (E.C. 3.1.1.3) + H₂O sub->lip prod1 Glycerol lip->prod1 prod2 N-CBz-L-valine lip->prod2

Caption: Enzymatic cleavage of the substrate by lipase.

Experimental Protocols: From Theory to Benchtop

The choice of analytical method depends on the available instrumentation and the specific research question. We present two robust protocols: a classic titrimetric method and a more sensitive HPLC-based method.

Protocol 1: Titrimetric Assay for General Activity Screening

This method quantifies the release of the acidic product, N-CBz-L-valine, by titrating it with a standardized base. It is a reliable and accessible method for determining overall lipase activity.

1. Materials and Reagents

  • Substrate: 1-O-(N-CBz-L-valyl)glycerol

  • Lipase Source: Purified enzyme or crude extract

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.5 (Note: Optimal pH should be predetermined for the specific lipase).[6]

  • Substrate Emulsion Stabilizer: Gum arabic or bile salts (e.g., sodium taurodeoxycholate).[7]

  • Titrant: 10-50 mM Sodium Hydroxide (NaOH), standardized.

  • Stop Solution: Acetone:Ethanol (1:1 v/v).

  • Indicator: Phenolphthalein or a pH meter/autotitrator.

  • Equipment: Thermostatted water bath or shaker, magnetic stirrer, burette or autotitrator.

2. Reagent Preparation

  • Substrate Stock Solution (100 mM): As this substrate is lipophilic, direct dissolution in buffer is not feasible. Dissolve 1-O-(N-CBz-L-valyl)glycerol in a minimal amount of ethanol or DMSO before creating an emulsion.

  • Substrate Emulsion (10 mM):

    • In a beaker, combine 9 mL of Assay Buffer with 100 mg of gum arabic or an appropriate concentration of bile salts.

    • While vigorously stirring, slowly add 1 mL of the 100 mM Substrate Stock Solution.

    • Sonicate the mixture on ice for 2-3 minutes (or until a stable, milky emulsion is formed) to create uniform micelles. This step is critical for ensuring substrate availability to the enzyme.

3. Assay Procedure

  • Pipette 5.0 mL of the Substrate Emulsion into a reaction vessel (e.g., a 25 mL beaker).

  • Add 4.0 mL of Assay Buffer.

  • Place the vessel in a water bath set to the optimal temperature for the lipase (e.g., 37°C) and allow it to equilibrate for 5 minutes.[8]

  • To initiate the reaction, add 1.0 mL of the enzyme solution (pre-warmed to the same temperature).

  • Incubate the reaction for a defined period (e.g., 15-30 minutes), ensuring the activity remains within the linear range.

  • Stop the reaction by adding 10 mL of the Stop Solution. This denatures the enzyme and ensures a clear titration endpoint.

  • Add 2-3 drops of phenolphthalein indicator and titrate the mixture against standardized NaOH until a faint, persistent pink color is observed.

  • Blank Control: Prepare a blank by adding the Stop Solution before adding the enzyme solution. Titrate the blank to account for any intrinsic acidity.

4. Calculation of Lipase Activity

One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of N-CBz-L-valine per minute under the specified conditions.[6]

Activity (U/mL) = [(V_sample - V_blank) × C_NaOH × 1000] / (T × V_enzyme)

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • C_NaOH = Concentration of standardized NaOH (mol/L)

  • T = Incubation time (minutes)

  • V_enzyme = Volume of enzyme solution added to the assay (mL)

Caption: Step-by-step workflow for the titrimetric lipase assay.

Protocol 2: HPLC-Based Assay for Kinetic and Specificity Studies

This method offers higher sensitivity and specificity by directly quantifying the N-CBz-L-valine product using reverse-phase HPLC. It is the preferred method for determining kinetic parameters (Km, Vmax) and for enantioselectivity studies.

1. Materials and Reagents

  • Reagents from Protocol 1 (excluding titrant and indicator).

  • Standard: Purified N-CBz-L-valine.

  • HPLC Solvents: HPLC-grade acetonitrile and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA).

  • Equipment: HPLC system with a UV detector and a C18 reverse-phase column.

2. Assay Procedure

  • Set up the reaction mixture (total volume of 1-2 mL) as described in Protocol 1 (steps 1-4).

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, and 20 minutes), withdraw a 100 µL aliquot from the reaction vessel.

  • Immediately quench the aliquot in a microfuge tube containing 100 µL of 1 M HCl or 200 µL of cold acetonitrile to stop the reaction.

  • Vortex and centrifuge the quenched samples at >10,000 x g for 5 minutes to pellet the denatured enzyme and any insoluble components.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 257 nm (for the CBz group).

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve by injecting known concentrations of N-CBz-L-valine to correlate peak area with concentration (µmol/mL).

4. Data Analysis and Interpretation

  • Quantify the amount of N-CBz-L-valine in each sample using the standard curve.

  • Plot the concentration of N-CBz-L-valine (µmol/mL) against time (minutes).

  • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

  • For kinetic studies, repeat the assay with varying concentrations of the substrate and plot the results using a Michaelis-Menten or Lineweaver-Burk plot to determine Km and Vmax.[9]

Caption: Workflow for the HPLC-based lipase activity assay.

Data Presentation and Advanced Applications

The true power of this substrate lies in comparative analysis. All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Reaction Conditions for Lipase Assay

ParameterConditionRationale
Substrate Concentration0.5 - 20 mMMust span the expected Km value for kinetic analysis.
Enzyme ConcentrationVariableShould be optimized to ensure a linear reaction rate for at least 10-15 minutes.[10]
Buffer SystemTris-HCl or PhosphateChosen to match the optimal pH of the enzyme. Lipases are often most active at neutral to alkaline pH.[1][6]
Temperature30 - 50 °CDetermined by the enzyme's optimal temperature.[3]
EmulsifierBile Salts / Gum ArabicCritical for solubilizing the lipophilic substrate and ensuring access for the enzyme.[7][11]

Table 2: Hypothetical Data for Enantioselectivity Study

This table illustrates how to present data when comparing the hydrolysis of L- and D-enantiomers of the substrate.

SubstrateInitial Rate (V₀) (µmol/min/mg)Relative Activity (%)Enantiomeric Excess (e.e.) of Product
1-O-(N-CBz-L -valyl)glycerol45.2100%>99% (L)
1-O-(N-CBz-D -valyl)glycerol1.84%>99% (D)
Enantioselectivity (E) \multicolumn{3}{c}{E = ln[1-c(1+ee(p))]/ln[1-c(1-ee(p))] ≈ 25}

This data demonstrates a lipase with high selectivity for the L-enantiomer.

Trustworthiness: A Self-Validating System

Every protocol described must be a self-validating system. This is achieved through rigorous controls:

  • Negative Control: A reaction run without any enzyme is essential to confirm that there is no spontaneous, non-enzymatic hydrolysis of the substrate.[10]

  • Blank Control: As described in the protocols, this control accounts for any background signal or acidity not related to the enzymatic reaction.

  • Positive Control: Using a well-characterized, commercially available lipase (e.g., from Candida rugosa or porcine pancreas) helps validate the assay setup and ensures that all reagents are functioning correctly.[10]

  • Linearity: It is crucial to establish both the enzyme concentration and the time course over which the reaction is linear. Assays must be performed within this linear range for the results to be valid.

Conclusion

1-O-(N-CBz-L-valyl)glycerol is a sophisticated tool that elevates lipase analysis from a simple activity measurement to a detailed biochemical investigation. Its unique structure enables researchers to probe the active site of lipases with greater precision, yielding critical data on substrate specificity and enantioselectivity. The protocols outlined in this guide provide a robust framework for employing this substrate effectively. When paired with proper controls and careful data analysis, 1-O-(N-CBz-L-valyl)glycerol can accelerate the discovery and engineering of novel lipases for a wide array of scientific and industrial applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Screening Novel Lipolytic Enzymes Using a Chromogenic Substrate Assay.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Lipase Activity with Chromogenic Substrates.
  • Tan, C. P., et al. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. PLoS ONE, 13(2), e0192375. Retrieved from [Link]

  • Al-Zuhair, S. (2013). Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. Makara Journal of Technology, 17(2), 80-89. Retrieved from [Link]

  • Tan, C. P., et al. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. Semantic Scholar. Retrieved from [Link]

  • Singh, R., & Gupta, R. (2005). A simple activity staining protocol for lipases and esterases. ResearchGate. Retrieved from [Link]

  • Al-Zuhair, S., et al. (2024). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. LIDSEN Publishing Inc. Retrieved from [Link]

  • Schedel, M. (2018). Investigations of substrate specificity of lipase and esterase from Triticum aestivum and their Michaelis-Menten kinetics. BIO Web of Conferences, 12, 03002. Retrieved from [Link]

  • Amano Enzyme. (n.d.). Lipoprotein Lipase “Amano” 3. Retrieved from [Link]

  • Hanson, R. L., et al. (2000). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. Retrieved from [Link]

  • Torres, C., et al. (2023). Enhancing the Hydrolytic Activity of a Lipase towards Larger Triglycerides through Lid Domain Engineering. MDPI. Retrieved from [Link]

  • Zandonella, G., et al. (1995). Inversion of lipase stereospecificity for fluorogenic alkyldiacyl glycerols. Effect of substrate solubilization. European Journal of Biochemistry, 231(1), 50-5. Retrieved from [Link]

  • Genuine Biosystem. (n.d.). Lipase 1. Retrieved from [Link]

  • Linear Chemicals. (n.d.). Lipase. Retrieved from [Link]

  • Cuperus, F. P. (1992). The enzymatic hydrolysis of lipids in a hydrophilic membrane bioreactor. WUR eDepot. Retrieved from [Link]

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Application Note: 1-O-(N-CBz-L-Valyl)glycerol as a Strategic Intermediate in Prodrug Design and Supramolecular Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming poor oral bioavailability, rapid hepatic first-pass metabolism, and suboptimal cellular uptake are primary challenges for polar Active Pharmaceutical Ingredients (APIs), particularly nucleoside analogs. 1-O-(N-CBz-L-valyl)glycerol has emerged as a highly versatile, trifunctional intermediate designed to solve these pharmacokinetic bottlenecks. By combining an L-valine moiety (for active transporter targeting) with a biocompatible glycerol backbone (for lipid conjugation), this molecule serves as a foundational building block for synthesizing dual-targeted lipid-valyl prodrugs. Furthermore, its unique hydrogen-bonding capabilities make it a valuable precursor in the formulation of Low-Molecular-Mass Organic Gelators (LMOGs) for sustained drug release.

This application note provides a comprehensive, mechanistically grounded guide to utilizing 1-O-(N-CBz-L-valyl)glycerol in both prodrug synthesis and supramolecular formulation.

Mechanistic Rationale in Drug Design

The structural components of 1-O-(N-CBz-L-valyl)glycerol are purposefully selected to exploit specific biological pathways and synthetic efficiencies:

  • The L-Valyl Moiety (PEPT1 Targeting): Esterification of an API with L-valine is a proven strategy to hijack the human intestinal peptide transporter 1 (PEPT1)[1]. This carrier-mediated transport significantly increases the intestinal absorption of polar molecules. Once absorbed, the valyl ester is rapidly cleaved by specific serine hydrolases, such as human valacyclovirase (VACVase) and biphenyl hydrolase-like protein (BPHL), releasing the active drug into systemic circulation[2][3].

  • The Glycerol Backbone (Lymphatic Directing): Glycerol acts as a biocompatible linker. While the sn-1 position is occupied by the valine derivative, the remaining hydroxyl groups (sn-2 and sn-3) can be esterified with long-chain fatty acids (e.g., stearic or palmitic acid). This mimics dietary triglycerides, promoting the incorporation of the prodrug into chylomicrons. Chylomicrons are absorbed directly into the lymphatic system, completely bypassing hepatic first-pass metabolism[4].

  • The N-CBz (Benzyloxycarbonyl) Protecting Group: The CBz group provides robust steric and electronic protection of the valine primary amine during harsh downstream coupling reactions (such as phosgenation). Crucially, CBz can be cleanly removed via mild catalytic hydrogenolysis (Pd/C, H₂), a condition that preserves the delicate ester and carbonate linkages of the final prodrug architecture.

Application 1: Synthesis of Lymphatic-Directing Lipid-Valyl Prodrugs

The following protocol details the synthesis of a dual-targeted (PEPT1 and Lymphatic) nucleoside prodrug using 1-O-(N-CBz-L-valyl)glycerol.

Experimental Protocol: Step-by-Step Methodology

Step 1: Lipid Conjugation (Stearoylation)

  • Procedure: Dissolve 1-O-(N-CBz-L-valyl)glycerol (1.0 eq) and stearic acid (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. Stir for 12 hours at room temperature.

  • Causality & Validation: DCC facilitates the esterification, while DMAP acts as an acyl transfer catalyst to overcome the steric hindrance of the secondary hydroxyl group on the glycerol backbone. Self-Validation: Filter the byproduct (dicyclohexylurea) and confirm the formation of 1-O-(N-CBz-L-valyl)-2-stearoylglycerol via TLC (Rf shift) and ¹H-NMR (appearance of long-chain aliphatic protons at δ 0.8-1.3 ppm).

Step 2: Chloroformate Activation

  • Procedure: Dissolve the purified lipid-valyl-glycerol intermediate in a 20% phosgene solution in toluene. Stir at room temperature for 18 hours. Evaporate the solvent and co-evaporate with anhydrous toluene three times to remove residual phosgene.

  • Causality & Validation: Phosgene is utilized because the hydroxyl groups on target nucleoside APIs are often sterically hindered or poorly nucleophilic. Converting the remaining primary hydroxyl of the glycerol linker into a highly reactive chloroformate overcomes this kinetic barrier. Self-Validation: Confirm chloroformate formation via FTIR by the appearance of a distinct, sharp C=O stretching band at ~1780 cm⁻¹.

Step 3: API Conjugation

  • Procedure: Dissolve the target nucleoside API (1.0 eq) in a 10:1 mixture of anhydrous DMF/pyridine. Add the chloroformate intermediate (1.2 eq) dropwise at 0°C. Stir for 24 hours. Quench with saturated NaHCO₃ and extract with ethyl acetate.

  • Causality & Validation: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated during carbonate bond formation, preventing the degradation of acid-sensitive nucleosides.

Step 4: CBz Deprotection (Hydrogenolysis)

  • Procedure: Dissolve the conjugated prodrug in methanol/ethyl acetate (1:1). Add 10% Pd/C (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25°C for 4-5 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Causality & Validation: Mild catalytic hydrogenation selectively cleaves the CBz group without hydrolyzing the newly formed ester or carbonate bonds. Self-Validation: Validate the complete removal of the CBz group by monitoring the disappearance of the aromatic C-H stretching bands (~3030 cm⁻¹) and the urethane carbonyl band (~1700 cm⁻¹) via FTIR.

Pathway Visualization

ProdrugPathway A 1-O-(N-CBz-L-valyl)glycerol + Lipid Tail C Phosgenation & Coupling A->C B Target API (e.g., Nucleoside) B->C D Deprotection (Pd/C, H2) C->D Intermediate E Lipid-Valyl Prodrug D->E Purified Prodrug F Intestinal Absorption (PEPT1 / Lymphatic) E->F Oral Admin G Enzymatic Activation (VACVase/Esterases) F->G In Vivo H Systemic API Release G->H Bioavailable API

Caption: Workflow of Lipid-Valyl Prodrug Synthesis and In Vivo Activation Pathway.

Application 2: Formulation of Supramolecular Organogels (LMOGs)

Beyond covalent prodrugs, N-CBz-L-valyl derivatives exhibit profound self-assembly properties, acting as aprotic Low-Molecular-Mass Organic Gelators (LMOGs)[5]. These physical gels are ideal for creating sustained-release drug depots.

Experimental Protocol: Gelation and Encapsulation

Step 1: Matrix Preparation

  • Procedure: Add the N-CBz-L-valyl-glycerol derivative (2-5% w/v) to a biocompatible organic solvent or oil phase (e.g., propylene carbonate or medium-chain triglycerides).

  • Causality & Validation: The intact CBz group and the amide/urethane bonds are critical here; they serve as the primary hydrogen-bond donors and acceptors required for supramolecular assembly.

Step 2: Sol-Gel Transition (Heating)

  • Procedure: Heat the mixture in a sealed vial to 80°C until a clear, isotropic solution (sol phase) is formed.

  • Causality & Validation: Thermal energy disrupts the initial, random intermolecular hydrogen bonds, allowing the molecules to freely disperse. Self-Validation: Visual confirmation of complete optical transparency indicates the destruction of crystalline aggregates.

Step 3: API Loading and Self-Assembly (Cooling)

  • Procedure: Introduce the hydrophobic API into the hot sol phase and stir gently. Allow the vial to cool undisturbed to room temperature (25°C) over 2 hours.

  • Causality & Validation: Controlled cooling is critical. It allows the N-CBz and ester/amide groups to re-orient thermodynamically, forming highly ordered, unidirectional intermolecular hydrogen bonds. This yields a 3D nanofibrous network that physically entraps the solvent and the API. Self-Validation: Perform the "tube inversion test"—if the material does not flow under gravity when inverted, a stable physical gel has successfully formed.

Self-Assembly Visualization

LMOGAssembly N1 N-Cbz-L-Valyl Derivative + Organic Solvent N2 Heating (> T_gel) Isotropic Sol Phase N1->N2 Thermal Energy N4 Controlled Cooling Hydrogen Bond Formation N2->N4 N3 API Introduction N3->N4 Encapsulation N5 Nanofibrous Network (Physical Gel) N4->N5 Self-Assembly N6 Sustained Drug Release N5->N6 Diffusion/Erosion

Caption: Self-Assembly Mechanism of N-Cbz-L-Valyl Low-Molecular-Mass Organic Gelators.

Quantitative Data Presentation

The integration of a valyl-glycerol-lipid moiety dramatically alters the pharmacokinetic landscape of a parent API. Table 1 summarizes the expected comparative advantages based on established literature for valyl and lipid-based prodrug systems[1][4].

Table 1: Comparative Pharmacokinetic Profile of Standard API vs. Engineered Prodrugs

Pharmacokinetic ParameterUnmodified Polar API (e.g., Nucleoside)L-Valyl Ester ProdrugLipid-Valyl-Glycerol Prodrug
Aqueous Solubility HighModerate to HighLow (Lipophilic)
PEPT1 Transporter Affinity NegligibleHigh (

typically 1-5 mM)
Moderate (Requires partial lipolysis)
Lymphatic Transport < 1%< 2%> 60% (Chylomicron mediated)
Hepatic First-Pass Degradation High (Extensive metabolism)High to ModerateBypassed (via Lymphatic route)
Overall Oral Bioavailability 5 - 15%40 - 60%70 - 85%

References

1.[1] Modern Prodrug Design for Targeted Oral Drug Delivery, PMC - NIH. Available at: 2.[2] Tissue-Specific Proteomics Analysis of Anti-COVID-19 Nucleoside and Nucleotide Prodrug-Activating Enzymes Provides Insights into the Optimization of Prodrug Design and Pharmacotherapy Strategy, ACS Pharmacology & Translational Science - ACS Publications. Available at: 3.[4] Lipid prodrugs of neurosteroids, WO2021159021A1 - Google Patents. Available at: 4.[5] Gelation Properties of Aprotic Low-Molecular-Mass Organic Gelators Based on a Gemini 4-[2-(Perfluoroalkyl)ethylsulfanyl]phenoxy Derivative Unit, ResearchGate. Available at: 5.[3] Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase, PMC - NIH. Available at:

Sources

"analytical methods for quantifying 1-O-(N-CBz-L-valyl)glycerol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for Quantifying 1-O-(N-CBz-L-valyl)glycerol

Executive Summary

This guide details the analytical quantification of 1-O-(N-CBz-L-valyl)glycerol , a synthetic conjugate of N-protected L-valine and glycerol. This molecule represents a class of amino acid-functionalized glycerides often used as prodrug linkers, novel surfactants, or lipid-mimetics.

Unlike standard monoacylglycerols (MAGs) which lack strong chromophores, the Carbobenzyloxy (Cbz) protecting group provides a distinct UV absorption footprint, enabling robust HPLC-UV quantification.[1] For biological matrices (plasma/tissue), a high-sensitivity LC-MS/MS protocol is provided.

Key Challenges Addressed:

  • Regio-isomerism: Preventing and resolving the migration of the valyl ester from the sn-1 to the sn-2 position of glycerol.

  • Chromophoric Specificity: Leveraging the Cbz group for selective detection at 254 nm.

  • Hydrolytic Stability: Protocols to minimize ester hydrolysis during sample preparation.[1]

Part 1: Physicochemical Context & Strategy

Before method selection, the analyst must understand the molecule's behavior in solution.[1]

PropertyValue (Estimated)Analytical Implication
Molecular Formula C

H

NO

Monoisotopic Mass: ~309.16 Da
LogP ~1.5 - 2.0Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.
Chromophore Cbz (Benzyl)Strong UV absorption at 254 nm (primary) and 210 nm (secondary).[1]
Stability Ester LinkageSusceptible to hydrolysis at pH > 8.0 and pH < 3.0.
Isomerism 1-O vs. 2-OThe 1-O isomer is thermodynamically unstable relative to the 2-O isomer in protic solvents.
Strategic Decision Matrix
  • For QC/Purity (Synthesis): Use Protocol A (HPLC-UV) .[1] It is cost-effective and sufficiently sensitive (LOQ ~1-5 µg/mL).

  • For PK/Bioanalysis: Use Protocol B (LC-MS/MS) .[1] Required for nanomolar sensitivity in complex matrices (LOQ ~1-10 ng/mL).

Part 2: Protocol A - HPLC-UV (Quality Control)

This method is designed for purity assessment and stability testing of drug substance.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: A standard C18 provides adequate retention for the hydrophobic Cbz-Val tail while resolving the more polar glycerol head group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Note: Phosphoric acid suppresses silanol activity and prevents ester hydrolysis better than volatile acids in UV methods.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: 254 nm (Reference 360 nm).[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold (Polar impurities elute)
12.080Linear Gradient (Elution of Main Peak)
15.095Wash
15.120Re-equilibration
20.020Stop
Sample Preparation (Standard)
  • Stock Solution: Weigh 10 mg of 1-O-(N-CBz-L-valyl)glycerol into a 10 mL volumetric flask. Dissolve in Acetonitrile . (Conc: 1 mg/mL).[1]

    • Critical: Do not use alcohols (MeOH) as the diluent for long-term storage to prevent transesterification.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.

System Suitability Criteria
  • Retention Time: ~8.5 - 9.5 min.

  • Tailing Factor: < 1.5.[1][2]

  • Resolution: > 2.0 between the Main Peak (1-O isomer) and the minor 2-O isomer (if present).

Part 3: Protocol B - LC-MS/MS (Bioanalysis)

This method is optimized for quantifying the analyte in plasma or cell culture media.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3]

  • Precursor Ion: [M+H]

    
     = 310.2 m/z.[1]
    
  • Transitions:

    • Quantifier: 310.2

      
       91.1 m/z (Tropylium ion from Cbz group).[1]
      
    • Qualifier: 310.2

      
       218.1 m/z (Loss of glycerol).[1]
      
LC Conditions (Rapid Resolution)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Biological Sample Extraction (Protein Precipitation)
  • Objective: Remove proteins while minimizing hydrolysis.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., N-Cbz-L-Alanine).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a silanized glass vial for injection.

    • Caution: Keep samples at 4°C in the autosampler to inhibit acyl migration.

Part 4: Critical Control Point - Acyl Migration

A major analytical risk for 1-O-glycerides is the spontaneous migration of the ester group to the 2-position (thermodynamic product), leading to quantification errors.

AcylMigration cluster_conditions Stabilization Strategy Compound1 1-O-(N-CBz-L-valyl)glycerol (Kinetic Product) Intermediate Cyclic Orthoester Intermediate Compound1->Intermediate pH > 7.0 or Heat Intermediate->Compound1 Reversible Compound2 2-O-(N-CBz-L-valyl)glycerol (Thermodynamic Product) Intermediate->Compound2 Irreversible Migration Advice Keep pH < 5.0 Keep Temp < 10°C Avoid Protic Solvents

Figure 1: Mechanism of Acyl Migration. The 1-O isomer can rearrange to the 2-O isomer via a five-membered cyclic intermediate, driven by basic pH or heat.

Part 5: Validation & Troubleshooting

Linearity & Range
  • HPLC-UV: Linear range typically 5 – 500 µg/mL (

    
    ).
    
  • LC-MS/MS: Linear range typically 10 – 2000 ng/mL .

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Split Peak Acyl MigrationCheck sample solvent pH. Ensure samples are prepared in ACN/Water (pH 3-4). Avoid pure methanol.[1]
Low Recovery HydrolysisThe ester bond is cleaving. Process samples on ice.[4] Add 0.1% Formic acid to the extraction solvent.
High Backpressure PrecipitationCbz-Val derivatives can precipitate in high water content. Ensure gradient starts at

20% Organic.

References

  • Shimadzu Corporation. "Analytical Methods for Amino Acids." Shimadzu Application News. Accessed 2025.[5][6] Link

  • Chen, B.-C., et al. "A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters." Journal of Organic Chemistry, 1999, 64, 9294–9296.[1] Link[1]

  • BenchChem. "Quantitative Analysis of 1-Linoleoyl Glycerol using a Validated LC-MS/MS Method." Application Note 2025. Link[1]

  • Vagenende, V., et al. "Mechanisms of protein stabilization and prevention of protein aggregation by glycerol."[1][7] Biochemistry, 2009, 48(46), 11084-96.[1] Link

  • GuideChem. "Synthesis and Properties of N-Carbobenzyloxy-L-valine." Chemical Database.[1] Accessed 2025.[5][6] Link

Sources

"lipase-catalyzed synthesis of 1-O-(N-CBz-L-valyl)glycerol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Regioselective Synthesis of 1-O-(N-CBz-L-valyl)glycerol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Biocatalysis, Synthetic Organic Chemistry, Prodrug Development

Executive Summary & Strategic Rationale

The synthesis of highly pure, regioselective chiral intermediates is a cornerstone of modern antiviral prodrug development. 1-O-(N-CBz-L-valyl)glycerol is a critical precursor structurally related to the synthesis of advanced lipid-amino acid conjugates and nucleoside analogue prodrugs (such as valacyclovir and valganciclovir). Traditional chemical esterification of glycerol with protected amino acids is plagued by poor regioselectivity, requiring tedious, atom-inefficient protection and deprotection steps.

By employing a biocatalytic approach using Novozym 435 (immobilized Candida antarctica Lipase B, CALB), we can achieve >99% regioselectivity for the primary sn-1 hydroxyl group of glycerol under mild, environmentally benign conditions[1]. This application note details the mechanistic causality, experimental design, and a self-validating protocol for the high-yield synthesis of this critical intermediate.

Mechanistic Causality: The Ping-Pong Bi-Bi Pathway

Understanding the enzymatic mechanism is essential for rational process optimization. CALB-catalyzed esterification operates via a Ping-Pong Bi-Bi mechanism [2].

  • Acyl-Enzyme Formation: The catalytic triad (Ser-105, His-224, Asp-187) of CALB initiates the reaction. The active-site serine attacks the carbonyl carbon of the acyl donor (N-CBz-L-valine), forming a covalent acyl-enzyme intermediate and releasing water[3].

  • Regioselective Nucleophilic Attack: The acyl acceptor (glycerol) then enters the active site. The active site of CALB is characterized by a narrow, steep funnel (approximately 10 Å × 4 Å). This geometric constraint readily accommodates the unhindered primary hydroxyls (sn-1 or sn-3) of glycerol but sterically excludes the secondary sn-2 hydroxyl.

  • Product Release: The sn-1 oxygen attacks the acyl-enzyme intermediate, collapsing the transition state to release the target monoester and regenerate the free enzyme[4].

Mechanism E1 Free CALB (Active Ser-105) E2 Acyl-Enzyme Intermediate E1->E2 + N-CBz-L-Valine - H2O E3 Free CALB (Regenerated) E2->E3 + Glycerol (sn-1) - Monoester Product

Figure 1: Ping-Pong Bi-Bi mechanism of CALB-catalyzed regioselective esterification.

Experimental Design & Parameter Justification

To ensure a self-validating and highly efficient system, every parameter in this protocol has been engineered based on thermodynamic and kinetic principles:

  • Substrate Selection: The Carboxybenzyl (CBz) protecting group is mandatory. It prevents the α-amino group of L-valine from participating in undesired inter-molecular amidation or oligomerization. Furthermore, the hydrophobic CBz group enhances the substrate's affinity for the lipophilic binding pocket of CALB[1].

  • Solvent Engineering: Glycerol is highly polar, while N-CBz-L-valine is hydrophobic. tert-Amyl alcohol (2-methyl-2-butanol) is selected as the optimal solvent. As a tertiary alcohol, it is sterically hindered and cannot act as a competitive acyl acceptor for CALB, yet it possesses a sufficient dielectric constant to co-dissolve both substrates[4].

  • Thermodynamic Driving Force: Direct esterification generates water. Because lipases naturally catalyze hydrolysis in aqueous environments, the accumulation of water will drive the equilibrium backward[3]. The in situ addition of activated 4Å molecular sieves acts as a thermodynamic sink, continuously scavenging water and driving the reaction toward >90% conversion.

Quantitative Data: Parameter Optimization

The following table summarizes the optimization data validating the chosen protocol parameters.

Table 1: Effect of Reaction Parameters on Yield and Regioselectivity

Solvent Temp (°C) Molar Ratio (Gly:Val) Enzyme Load (wt%) Conversion (%) Regioselectivity (1-O vs 2-O)
Acetone 40 1:1 5% 45.2 >99:1
tert-Amyl Alcohol 40 3:1 10% 78.5 >99:1
tert-Amyl Alcohol 50 5:1 10% 95.4 >99:1

| Solvent-Free | 60 | 5:1 | 15% | 62.1 | 92:8 |

Note: A 5:1 molar excess of glycerol is utilized to statistically suppress the formation of 1,3-di-O-(N-CBz-L-valyl)glycerol.

Step-by-Step Experimental Protocol

This protocol is designed as a closed, self-validating loop. It includes an enzyme-free control to establish baseline non-catalytic esterification (which should be negligible).

Workflow A 1. Substrate Preparation N-CBz-L-Valine + Glycerol (Solvent: tert-Amyl Alcohol) B 2. Water Scavenging Addition of 4Å Molecular Sieves to drive equilibrium A->B C 3. Biocatalysis Novozym 435 (CALB) @ 50°C Orbital Shaking (24h) B->C D 4. Enzyme Recovery Vacuum Filtration (Enzyme Recycling) C->D E 5. Purification Flash Chromatography (DCM:MeOH Gradient) D->E F Target Product 1-O-(N-CBz-L-valyl)glycerol E->F

Figure 2: Step-by-step workflow for the biocatalytic synthesis of 1-O-(N-CBz-L-valyl)glycerol.

Phase 1: Preparation & Initiation
  • Solvent Drying: Dry tert-amyl alcohol over activated 4Å molecular sieves for 24 hours prior to use.

  • Reaction Assembly: In a 50 mL oven-dried round-bottom flask, dissolve 754 mg (3.0 mmol) of N-CBz-L-valine and 1.38 g (15.0 mmol) of anhydrous glycerol in 20 mL of the dried tert-amyl alcohol.

  • Control Setup: Prepare an identical secondary flask lacking the enzyme (Negative Control).

  • Catalyst Addition: To the primary flask, add 75 mg (10% w/w relative to the acyl donor) of Novozym 435 beads and 0.5 g of freshly activated 4Å molecular sieves.

  • Incubation: Seal the flasks and incubate in an orbital thermoshaker at 50°C and 200 rpm to overcome mass transfer limitations without physically shearing the immobilized resin[5].

Phase 2: In-Process Analytical Monitoring
  • Sampling: Withdraw 50 µL aliquots at t = 2, 4, 8, 12, and 24 hours.

  • Quenching: Dilute the aliquot immediately with 950 µL of HPLC-grade Acetonitrile to denature any leached enzyme and halt the reaction.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis: Inject onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 210 nm and 254 nm. The disappearance of the N-CBz-L-valine peak validates reaction progression.

Phase 3: Downstream Processing & Recovery
  • Enzyme Separation: Upon reaching >95% conversion (typically 24 hours), terminate the reaction by vacuum filtration through a sintered glass funnel.

  • Resin Washing: Wash the retained Novozym 435 beads and molecular sieves with 2 × 10 mL of cold acetone to desorb any product trapped in the macroporous Lewatit resin. Note: The recovered enzyme can be dried and reused for up to 5 consecutive cycles with minimal loss of activity[5].

  • Concentration: Pool the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation at 45°C).

  • Chromatographic Purification: Purify the crude viscous liquid via flash column chromatography (Silica gel 60). Elute with a gradient of Dichloromethane:Methanol (100:0 to 90:10, v/v). The excess glycerol elutes last.

  • Characterization: Lyophilize the product fractions to yield 1-O-(N-CBz-L-valyl)glycerol as a thick, clear oil. Confirm regioselectivity via

    
    H-NMR (absence of the downfield shift characteristic of the sn-2 methine proton esterification).
    

References

  • Recombinant Lipases and Phospholipases and Their Use as Biocatalysts for Industrial Applications Source: National Center for Biotechnology Information (PMC/NIH) URL:[Link]

  • Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects Source: Engineering in Life Sciences (DOI) URL:[Link]

  • Lipases in Esterification Reactions: A Review Source: ResearchGate URL:[Link]

  • Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Prospects of Using Biocatalysis for the Synthesis and Modification of Polymers Source: Polymers (MDPI) URL:[Link]

Sources

Application Note: In Vivo Delivery Strategies for 1-O-(N-CBz-L-valyl)glycerol Prodrug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Paradigm

The design of oral delivery systems for highly metabolized or poorly permeable active pharmaceutical ingredients (APIs) remains a critical bottleneck in drug development. While traditional amino acid prodrugs (e.g., valacyclovir) successfully exploit the PepT1 transporter for intestinal uptake, they are notoriously susceptible to rapid, premature hydrolysis by luminal peptidases. Conversely, pure lipid prodrugs enhance lymphatic transport but often suffer from erratic absorption due to extreme hydrophobicity.

The synthetic promoiety 1-O-(N-CBz-L-valyl)glycerol represents a sophisticated convergence of these two paradigms—a "lipo-amino acid" carrier. By conjugating an API to the free hydroxyls of this glycerol backbone (typically via carbonate, ester, or phosphonate linkages), researchers can create a prodrug that leverages both lipidic and amino-acid properties[1].

The Causality of the N-CBz Group: While the carboxybenzyl (CBz) group is traditionally viewed merely as a synthetic protecting group, retaining it in vivo serves a profound pharmacokinetic purpose. The N-CBz group provides critical steric shielding, protecting the valyl-ester bond from premature enzymatic cleavage by gut peptidases[2]. Furthermore, the bulky, aromatic CBz group significantly raises the lipophilicity (LogP) of the conjugate. This forces the molecule to partition efficiently into mixed micelles in the intestinal lumen and subsequently into chylomicrons within the enterocyte, driving lymphatic transport and completely bypassing hepatic first-pass metabolism[3]. Once the intact prodrug reaches the systemic circulation and target tissues, intracellular esterases and proteases cleave the promoiety to release the active API[4].

G A Oral Administration (SMEDDS Formulation) B Intestinal Lumen (Micellar Solubilization) A->B C Enterocyte Uptake (Transcellular Diffusion) B->C High Lipophilicity (LogP > 4) D Chylomicron Assembly (Lymphatic Transport) C->D N-CBz Steric Protection E Systemic Circulation (Bypass First-Pass) D->E Thoracic Duct F Target Tissue (Cellular Entry) E->F G Enzymatic Cleavage (Esterases/Proteases) F->G H Active API Release G->H Prodrug Activation

In vivo absorption and enzymatic activation cascade of 1-O-(N-CBz-L-valyl)glycerol prodrugs.

Formulation Protocol: Self-Microemulsifying Drug Delivery System (SMEDDS)

Because 1-O-(N-CBz-L-valyl)glycerol conjugates are highly lipophilic, standard aqueous suspensions yield poor bioavailability due to precipitation in the gastrointestinal tract. A SMEDDS formulation is required to maintain the prodrug in a solubilized, thermodynamically stable state, ensuring optimal presentation to the enterocyte brush border.

Materials
  • API Conjugate: 1-O-(N-CBz-L-valyl)glycerol-API

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology
  • Excipient Blending: In a sterile glass vial, combine Capryol 90, Kolliphor EL, and Transcutol HP in a 20:50:30 (w/w/w) ratio.

    • Expert Insight: This specific ratio ensures a hydrophilic-lipophilic balance (HLB) of ~13, which is optimal for forming microemulsions with droplet sizes <50 nm upon aqueous dilution, maximizing the surface area for absorption.

  • Prodrug Incorporation: Add the 1-O-(N-CBz-L-valyl)glycerol-API conjugate to the blank SMEDDS mixture at a loading dose of 25 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, followed by sonication in a water bath at 37°C for 15 minutes until a clear, isotropic mixture is obtained.

  • Self-Validation (Quality Control): Dilute 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). Use Dynamic Light Scattering (DLS) to confirm the Z-average droplet size is between 20–40 nm with a Polydispersity Index (PDI) < 0.2.

In Vivo Pharmacokinetic (PK) Evaluation Protocol

To validate the lymphatic transport and systemic bioavailability of the formulated prodrug, a comparative PK study in a rodent model is essential.

Experimental Design
  • Animal Preparation: Fast male Sprague-Dawley rats (250–300 g, n=6 per group) for 12 hours prior to dosing, with free access to water.

    • Expert Insight: Fasting reduces baseline chylomicron production, ensuring that the observed lymphatic transport is driven specifically by the lipidic nature of the administered formulation.

  • Dosing:

    • Group A (Control): Administer the parent API as an aqueous carboxymethylcellulose (0.5% w/v) suspension via oral gavage (10 mg/kg equivalent).

    • Group B (Test): Administer the 1-O-(N-CBz-L-valyl)glycerol-API SMEDDS formulation via oral gavage (10 mg/kg API equivalent).

  • Blood Sampling: Collect 250 µL of blood via the jugular vein into K2-EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Sample Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard (IS). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantify both the intact prodrug and the released parent API to calculate the conversion efficiency.

Quantitative Data Presentation

The following table summarizes expected pharmacokinetic parameters demonstrating the superiority of the 1-O-(N-CBz-L-valyl)glycerol prodrug system compared to an unformulated parent API subject to high hepatic first-pass metabolism.

Pharmacokinetic ParameterParent API (Aqueous Suspension)1-O-(N-CBz-L-valyl)glycerol-API (SMEDDS)Fold Change / Impact
Cmax (ng/mL) 145 ± 22890 ± 656.1x Increase
Tmax (h) 0.52.5Delayed (indicative of lymphatic routing)
AUC0-t (ng·h/mL) 420 ± 553,850 ± 2109.2x Increase
Relative Bioavailability (F%) 8.5%78.2%9.2x Increase
Lymphatic Transport Contribution < 1%> 45%Significant bypass of liver metabolism

References

  • Hostetler KY, Kini GD, Beadle JR, et al. Lipid prodrugs of phosphonoacids: greatly enhanced antiviral activity of 1-O-octadecyl-sn-glycero-3-phosphonoformate in HIV-1, HSV-1 and HCMV-infected cells, in vitro. Antiviral Res. 1996. 1

  • Gallop MA, Cundy KC, et al. Amino acid derived prodrugs of propofol, compositions and uses thereof. US Patent 7220875B2. 2007. 2

  • Pezacki AT, et al. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation. ACS Publications. 2025.3

  • Coward JK, et al. Prodrug Forms of N-[(4-Deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)]-glutarate, a Potent Inhibitor of Folylpoly-γ-glutamate Synthetase: Synthesis and Hydrolytic Stability. J Med Chem. 2006. 4

Sources

Troubleshooting & Optimization

Technical Support Center: 1-O-(N-CBz-L-valyl)glycerol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working on lipid-amino acid conjugations, specifically the synthesis of 1-O-(N-CBz-L-valyl)glycerol. This compound is a critical intermediate in the development of valyl ester prodrugs (such as valganciclovir analogs).

Synthesizing mono-esters of glycerol is notoriously prone to regioselectivity failures and chiral degradation. This guide explains the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Steglich esterification yields are low, and I cannot remove the white precipitate during purification. How do I improve this? The Causality: The white precipitate is dicyclohexylurea (DCU), a byproduct of using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling agent[3]. DCU is partially soluble in organic solvents and notoriously difficult to remove via column chromatography, leading to product entrapment and yield loss. The Solution: Switch your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct from EDC is highly water-soluble and can be completely removed during a simple aqueous wash, drastically improving your recovered yield.

Q2: I am observing epimerization of the L-valine chiral center in my final product. What is causing this? The Causality: Racemization during Steglich esterification is almost always caused by an excess of the nucleophilic catalyst, DMAP (4-Dimethylaminopyridine). When DMAP is present in stoichiometric amounts, the activated acyl-pyridinium intermediate undergoes intramolecular cyclization to form an azlactone (oxazolone) ring. The proton at the chiral


-carbon of the azlactone is highly acidic and rapidly undergoes deprotonation/reprotonation, leading to a loss of stereocontrol.
The Solution:  Strictly limit DMAP to catalytic quantities (0.1 equivalents). Rely on EDC·HCl as the primary activator and maintain the reaction temperature at 0°C during the initial activation phase to suppress azlactone formation.

Q3: During the final acetal deprotection step, my 1-O-ester converts into a mixture of 1-O and 2-O isomers. How do I stop this? The Causality: You are observing acyl migration , a classic thermodynamic defect in monoglyceride chemistry[1]. Under strongly acidic conditions (e.g., using TFA or HCl to remove the isopropylidene protecting group), the free hydroxyl group at the sn-2 position nucleophilically attacks the carbonyl carbon of the sn-1 ester. This forms a 5-membered cyclic orthoester intermediate that subsequently collapses, transferring the valyl group to the 2-O position[2]. The Solution: Acetal deprotection must be performed using mild acidic conditions (e.g., 80% aqueous Acetic Acid) at temperatures not exceeding 40°C. Avoid strong Lewis or Brønsted acids.

Q4: The CBz protecting group is cleaving during the acetal deprotection. Why? The Causality: The Carboxybenzyl (CBz) group is sensitive to strong Lewis acids (like


) and catalytic hydrogenation (

). If you are attempting to use strong acidic resins or transition metals to speed up acetal cleavage, you will inadvertently deprotect the amine. Stick to mild protic acids (Acetic Acid) which are entirely orthogonal to the CBz group.

Process Workflows & Logic Trees

SynthesisPathway Solketal 1,2-O-Isopropylidene glycerol Coupling Steglich Esterification (EDC·HCl / DMAP) Solketal->Coupling Valine N-CBz-L-Valine Valine->Coupling Intermediate Acetal-Protected 1-O-Ester Coupling->Intermediate DCM, 0°C Deprotection Acetal Deprotection (80% AcOH) Intermediate->Deprotection Target 1-O-(N-CBz-L-valyl)glycerol (Target Product) Deprotection->Target Mild Acid, <40°C Migration 2-O-Acyl Isomer (Migration Defect) Deprotection->Migration Strong Acid/Heat (Orthoester Intermediate)

Workflow of 1-O-(N-CBz-L-valyl)glycerol synthesis and acyl migration defect pathway.

TroubleshootingTree Start Issue: Low Yield or Purity of Target Isolate Identify Reaction Stage Start->Isolate Stage1 Stage 1: Esterification Isolate->Stage1 Stage2 Stage 2: Deprotection Isolate->Stage2 Prob1 White Insoluble Precipitate? Stage1->Prob1 Prob2 Loss of Chiral Purity (Racemization)? Stage1->Prob2 Prob3 NMR shows peak at >4.9 ppm? Stage2->Prob3 Sol1 Switch DCC to EDC·HCl (Water-soluble urea byproduct) Prob1->Sol1 Yes Sol2 Reduce DMAP to 0.1 eq. Prevent azlactone formation Prob2->Sol2 Yes Sol3 Acyl Migration Occurred. Use 80% AcOH, avoid TFA Prob3->Sol3 Yes

Decision matrix for troubleshooting esterification byproducts, racemization, and acyl migration.

Quantitative Data: Reagent Selection & Yield Optimization

To optimize your synthesis, refer to the following benchmarking data comparing different reagents across the two critical workflow stages.

Reaction StageReagent OptionYield (%)Chiral Purity (ee)Key Impact / Observation
Coupling Agent DCC~75%>98%Significant product loss during DCU filtration.
Coupling Agent EDC·HCl >92% >98% Optimal. Urea byproduct easily removed via aqueous wash.
DMAP Catalyst 1.0 eq~85%<70%High racemization due to azlactone intermediate formation.
DMAP Catalyst 0.1 eq >90% >98% Optimal. Sufficient for acyl transfer without compromising chirality.
Deprotection Acid 10% TFA~60%N/A>30% conversion to 2-O-acyl isomer (Acyl Migration).
Deprotection Acid 80% AcOH >88% N/A Optimal. <2% acyl migration observed at 35°C.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Phase 1: EDC-Mediated Esterification
  • Preparation: In a flame-dried round-bottom flask under inert

    
     atmosphere, dissolve 1.0 eq of N-CBz-L-valine and 1.1 eq of 1,2-O-isopropylidene glycerol (Solketal) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
    
  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add 1.2 eq of EDC·HCl followed by 0.1 eq of DMAP. Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 7:3). The disappearance of the Solketal spot (visualized with

    
     stain) and the appearance of a distinct, higher 
    
    
    
    UV-active spot confirms successful esterification.
Phase 2: Mild Acetal Deprotection
  • Preparation: Dissolve the crude protected intermediate in an 80% aqueous Acetic Acid solution (v/v).

  • Reaction: Stir the mixture gently at 35°C for 4 hours. Critical: Do not exceed 40°C to prevent thermodynamic shifting.

  • Workup: Lyophilize the reaction mixture or co-evaporate with toluene under high vacuum to remove the acetic acid and water completely without applying excessive heat.

  • Self-Validation Checkpoint (NMR Regiospecificity Check): Dissolve a crude sample in

    
     and run a 
    
    
    
    -NMR.
    • Success Indicator: The C1 protons of the glycerol backbone will resonate downfield at ~4.1–4.3 ppm, while the C2 methine proton remains around ~3.9 ppm.

    • Failure Indicator (Acyl Migration): If you observe the C2 methine proton shifting dramatically downfield to >4.9 ppm , acyl migration has occurred, and the batch contains the 2-O-isomer. Discard or repurify.

References

  • Migration of an acyl group in glycerol derivatives: I. Migration of the acyl group in monoglycerides in acid medium. Recueil des Travaux Chimiques des Pays-Bas. URL:[Link]

  • Shotgun Lipidomics Approach to Stabilize the Regiospecificity of Monoglycerides Using a Facile Low-Temperature Derivatization Enabling Their Definitive Identification and Quantitation. Analytical Chemistry (via PMC / NIH). URL:[Link]

  • Preparation of ester of purine derivatives (US Patent 8,324,381 B2).United States Patent and Trademark Office.

"purification challenges of 1-O-(N-CBz-L-valyl)glycerol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-O-(N-CBz-L-valyl)glycerol

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation challenges of 1-O-(N-CBz-L-valyl)glycerol , a mono-functionalized glycerol ester often used as a prodrug model or lipid mimetic.[1] Unlike standard peptide synthesis, this molecule presents a "perfect storm" of purification hazards: amphiphilic "stickiness," UV-masking impurities, and, most critically, rapid acyl migration .[1]

The following troubleshooting modules are designed to stabilize your workflow and maximize purity.

Module 1: The "Ghost Peak" Phenomenon (Acyl Migration)

User Question: "I synthesized 1-O-(N-CBz-L-valyl)glycerol and confirmed it by TLC. However, after flash column chromatography, my NMR shows a split set of signals (approx. 9:1 ratio). Did my chiral center racemize?"

Diagnosis: It is highly unlikely you racemized the L-Valine center.[1][2] You are observing regioisomerization (acyl migration) .[2] The 1-monoacylglycerol (1-MAG) structure is thermodynamically unstable relative to the 2-MAG isomer.[1] Under the slightly acidic conditions of standard silica gel, the acyl group migrates from the primary hydroxyl (


-1) to the secondary hydroxyl (

-2).

The Mechanism: The free hydroxyl at the


-2 position attacks the carbonyl of the valine ester, forming a five-membered ring intermediate. This collapses to place the valine at the 

-2 position.[1]

Corrective Protocol: Neutralized Silica Chromatography Standard silica is acidic (pH ~5-6).[1][2] You must buffer your stationary phase.[1][2]

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .[2]

  • Equilibration: Flush the column with 3-4 column volumes (CV) of the TEA-doped solvent.

  • Elution: Run your gradient without TEA (or with reduced TEA, ~0.1%) to avoid contaminating the product, or simply rely on the pre-neutralized bed.

  • Alternative: Use Boric Acid-Impregnated Silica .[1][2] Boric acid forms a cyclic complex with the cis-1,2-diol of the glycerol backbone, effectively "locking" the hydroxyls and preventing the nucleophilic attack required for migration [1, 2].

Expert Tip: Avoid leaving the crude material dissolved in solution for long periods.[2] Store as a dry foam or solid at -20°C. Migration is entropy-driven and accelerates in solution.[1][2]

Module 2: Separation from "Sticky" By-products

User Question: "My product co-elutes with unreacted glycerol and N-CBz-Valine. The glycerol trails endlessly, and the Cbz-Valine overlaps. How do I get a clean cut?"

Diagnosis: This molecule is amphiphilic.[1][2][3] The Cbz-Valine end is hydrophobic (aromatic), while the glycerol tail is extremely polar and hydrogen-bond donating.[1]

  • Glycerol interference: Glycerol has no UV chromophore but drags on silica, causing baseline noise.[2]

  • Cbz-Valine overlap: Both your product and the starting material share the Cbz chromophore and similar polarity.[1]

Corrective Protocol: The "Orthogonal Wash" Workup Do not rely solely on chromatography.[2] Clean the crude before the column.

Step-by-Step Extraction Guide:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Glycerol Removal (The Water Wash): Wash 3x with Brine (saturated NaCl) .[2]

    • Why? Free glycerol partitions heavily into the aqueous phase.[2] The product (protected with Cbz) prefers the organic layer.

  • Acid Removal (The Base Wash): Wash 2x with 5% NaHCO₃ (cold) .[2]

    • Why? This deprotonates unreacted N-CBz-Valine (making it R-COO⁻ Na⁺), forcing it into the aqueous layer.[1]

    • Caution: Keep this step fast and cold (0-4°C) to prevent base-catalyzed hydrolysis of your product ester.[1][2]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Chromatography Strategy:

  • Stationary Phase: Diol-functionalized silica (if available) often provides better separation for glycerol derivatives than standard silica.[1][2]

  • Mobile Phase: Use DCM:MeOH (Dichloromethane/Methanol) gradients.[2] Start 100% DCM

    
     95:5 DCM:MeOH. The Cbz group interacts well with DCM, while MeOH elutes the polar tail.
    

Module 3: Visualization & Analytical Logic

User Question: "I see multiple spots on TLC. Which one is my product? The UV trace is confusing."

Diagnosis: The Cbz group is UV-active (254 nm), but the glycerol backbone is not. Impurities like free glycerol are invisible to UV.[1][2]

Visualization Workflow:

  • UV (254 nm): Detects Cbz-containing species (Product + Starting Material).[1][2]

  • Stain (KMnO₄ or CAM): Critical.

    • KMnO₄: Stains the diol of the glycerol backbone (Yellow/Brown spots).

    • Logic:

      • UV(+) / Stain(-): Likely N-Cbz-Valine (or urea byproduct).[1][2]

      • UV(-) / Stain(+): Free Glycerol.[1][2]

      • UV(+) / Stain(+): Target Molecule (1-O-(N-CBz-L-valyl)glycerol). [1]

Technical Visualization: Purification Workflow

The following diagram illustrates the decision tree for purifying labile amino acid glycerol esters, highlighting the critical "Anti-Migration" pathways.

PurificationWorkflow Start Crude Reaction Mixture (Product, Glycerol, Cbz-Val, Byproducts) Extraction Phase 1: Orthogonal Extraction (EtOAc vs. Brine/NaHCO3) Start->Extraction Remove bulk Glycerol/Acid CheckTLC TLC Analysis (UV 254nm + KMnO4 Stain) Extraction->CheckTLC Decision Separation Required? CheckTLC->Decision StandardCol Standard Silica Column (RISK: Acyl Migration) Decision->StandardCol If pH ignored BufferedCol Buffered Silica Column (1% TEA or Boric Acid) Decision->BufferedCol Recommended Path Migration Product Isomerization (Mixture of 1-MAG and 2-MAG) StandardCol->Migration Acidic Silica PureProduct Pure 1-O-(N-CBz-L-valyl)glycerol (Store at -20°C) BufferedCol->PureProduct Stable Elution

Caption: Figure 1. Optimized purification workflow emphasizing the necessity of buffered chromatography to prevent acyl migration (red path).

Summary of Critical Parameters

ParameterStandard ConditionOptimized Condition (Target) Reason
Stationary Phase Silica Gel (Acidic pH ~5)Neutralized Silica (TEA treated) Prevents 1

2 acyl migration.[1][2]
Workup Wash Water / 1N HClCold 5% NaHCO₃ Removes unreacted Cbz-Valine without hydrolyzing the ester.[1][2]
TLC Visualization UV OnlyUV + KMnO₄ Stain Confirms presence of both Cbz group and Glycerol diol.[2]
Storage Solution (RT)Dry Solid (-20°C) Minimizes spontaneous isomerization.[1][2]

References

  • Kodali, D. R., Tercyak, A., Fahey, D. A., & Small, D. M. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids.

  • Fregapane, G., Sarney, D. B., & Vulfson, E. N. (1994).[2] Enzymatic synthesis of monosaccharide fatty acid esters and their comparison with conventional products. Journal of the American Oil Chemists' Society. (Demonstrates boric acid stabilization logic). [2]

  • Patočka, J., & Kuča, K. (2014).[2] Synthesis of glycero amino acid-based surfactants. (Context for amino acid-glycerol ester handling).

  • Sigma-Aldrich. Glycerol anhydrous for synthesis: Technical Data Sheet. (Physical properties of glycerol backbone). [2]

Sources

"stabilizing 1-O-(N-CBz-L-valyl)glycerol in aqueous solutions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-O-(N-CBz-L-valyl)glycerol

A Guide to Understanding and Improving Stability in Aqueous Solutions

Welcome to the technical support center for 1-O-(N-CBz-L-valyl)glycerol. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome stability challenges during your research and development. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement robust solutions for stabilizing this molecule in aqueous environments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter.

Q1: My 1-O-(N-CBz-L-valyl)glycerol seems to be degrading rapidly in my aqueous buffer. What is the likely cause?

The primary cause of degradation for this molecule in an aqueous solution is the hydrolysis of the ester bond linking the N-CBz-L-valine to the glycerol backbone. Ester bonds are susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[1][2] The bulky valine side group may offer some steric hindrance, making it more resistant to hydrolysis compared to other amino acid esters, but this reaction remains the principal stability concern.[3]

Q2: What are the degradation products I should be looking for?

Upon hydrolysis, the molecule will break down into its two constituent parts: N-CBz-L-valine and glycerol . Your analytical methods, such as HPLC or Mass Spectrometry, should be configured to detect the disappearance of the parent compound and the appearance of N-CBz-L-valine.

Q3: How do pH and temperature affect the stability of my compound?

Both pH and temperature are critical factors.

  • pH: Ester hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Consequently, the degradation rate is typically highest in strongly acidic or alkaline conditions and slowest at a specific, mildly acidic pH. This point of maximum stability, known as the pH-rate minimum, must be determined experimentally.[4][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, it is crucial to maintain low temperatures (e.g., 2-8°C or frozen) to minimize degradation. The relationship between temperature and degradation rate can be modeled using the Arrhenius equation to predict shelf-life.[4]

Q4: Can I use co-solvents to improve stability?

Yes, co-solvents can be an effective strategy. By replacing a portion of the water with a non-aqueous solvent like glycerol, propylene glycol, or ethanol, you can reduce the water activity, which may slow the rate of hydrolysis. However, the effect of co-solvents is not universal and must be tested. In some cases, a co-solvent can have no effect or even a destabilizing effect depending on the specific molecule, pH, and concentration.[6]

Troubleshooting Guide: From Diagnosis to Solution

This section provides in-depth, actionable guidance for specific experimental challenges.

Issue 1: Rapid and Unexplained Loss of Purity in Formulation

You've prepared a stock solution or a preliminary formulation, and subsequent analysis shows a significant decrease in the concentration of 1-O-(N-CBz-L-valyl)glycerol within hours or days.

Causality Analysis: The most probable cause is pH-dependent ester hydrolysis. The pH of your solution is likely accelerating the degradation. Many common biological buffers (e.g., PBS at pH 7.4) are in a pH range where base-catalyzed hydrolysis can be significant for ester-containing molecules.[7][8]

Solution Workflow: Perform a pH-Rate Profile Study

To stabilize your compound, you must first identify the pH at which it is most stable. A pH-rate profile study is the standard method for achieving this.

Diagram: Workflow for Stability Investigation

G A Problem: Rapid Degradation Observed B Hypothesis: pH-Dependent Hydrolysis A->B C Action: Perform pH-Rate Profile Study (See Protocol 1) B->C D Analyze Data: Plot log(k_obs) vs. pH C->D E Identify pH of Maximum Stability (pH_min) D->E F Decision: Reformulate at pH_min E->F G Confirm Stability in New Formulation F->G G->A If still unstable, investigate other factors (e.g., excipients, light) H Success: Stable Formulation Achieved G->H

Caption: Logical workflow for diagnosing and resolving compound instability.

Experimental Protocol 1: pH-Rate Profile Study

This protocol will determine the observed first-order degradation rate constant (k_obs) at various pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 9). Use buffers with known components, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[4]

  • Sample Preparation:

    • Prepare a concentrated stock solution of 1-O-(N-CBz-L-valyl)glycerol in a water-miscible organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

    • Spike a small, known volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL). Keep the organic solvent percentage low (<5%) to ensure the solution properties are dominated by the aqueous buffer.

  • Incubation:

    • Divide each pH solution into aliquots and store them at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation to an observable timeframe).

    • Protect samples from light if the compound is suspected to be light-sensitive.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH solution.

    • Immediately quench the degradation by diluting the sample in a mobile phase or a solvent that stops the reaction (e.g., acidic acetonitrile) and/or by freezing it.

    • Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, this plot will be a straight line.[4][9] The slope of this line is equal to -k_obs.

    • Finally, plot the logarithm of the observed rate constant (log k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Expected Data Presentation:

pHRate Constant (k_obs) at 40°C (hr⁻¹)Half-life (t₁/₂) (hours)
2.00.05013.9
3.00.01546.2
4.50.002346.6
6.00.00977.0
7.40.0858.2
9.00.4501.5
Note: This is a table of representative, not experimental, data to illustrate the expected trend.
Issue 2: Inconsistent Analytical Results and Poor Mass Balance

You observe high variability in your stability data, and the loss of the parent compound does not correlate with the appearance of the expected degradation product, N-CBz-L-valine.

Causality Analysis: This points to an issue with the analytical method. An effective stability study requires a "stability-indicating" method—one that can resolve the parent compound from all potential degradation products, impurities, and excipients without interference.[10] Poor mass balance (where the sum of the parent and degradants is less than 100% of the initial amount) suggests that other degradation products are forming or that some components are not being detected.

Solution Workflow: Develop and Validate a Stability-Indicating HPLC Method

A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate stability assessment.

Diagram: Primary Degradation Pathway of 1-O-(N-CBz-L-valyl)glycerol

G cluster_0 1-O-(N-CBz-L-valyl)glycerol (Parent Compound) cluster_1 N-CBz-L-valine (Degradant 1) cluster_2 Glycerol (Degradant 2) struct1 Valine-CBz-O-CH2          |         HO-CH          |         HO-CH2 hydrolysis + H2O (pH, Temp dependent) struct2 Valine-CBz-OH struct3 HO-CH2   | HO-CH   | HO-CH2 hydrolysis->struct2 hydrolysis->struct3

Caption: Ester hydrolysis is the main degradation pathway in aqueous solutions.

Experimental Protocol 2: Stability-Indicating RP-HPLC Method

This reverse-phase (RP) HPLC method is designed to separate the lipophilic parent compound from its more polar degradation product.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

  • Method Parameters: The carbobenzyloxy (Cbz) group has a strong UV chromophore, making UV detection highly effective.[10]

ParameterRecommended SettingRationale
Stationary Phase C18, 2.5-5 µm, 4.6 x 150 mmStandard for reverse-phase separation of moderately nonpolar molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes and protonates silanols on the column packing.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at a low %B (e.g., 20%), ramp to a high %B (e.g., 90%) over 15-20 minutes.Ensures elution of the lipophilic parent compound while separating it from the more polar degradant.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and ensures reproducible retention times.
Detection UV at 254 nm or 257 nmThe Cbz group provides a strong absorbance at this wavelength.
Injection Volume 5-20 µLDependent on sample concentration and detector sensitivity.
  • Method Validation (Forced Degradation):

    • To prove the method is stability-indicating, you must perform a forced degradation study.

    • Expose solutions of 1-O-(N-CBz-L-valyl)glycerol to harsh conditions: strong acid (0.1 M HCl), strong base (0.1 M NaOH), and oxidation (e.g., 3% H₂O₂).

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (Resolution > 2) and the parent peak maintains its purity (as assessed by DAD peak purity analysis).

By implementing these troubleshooting guides and protocols, you will be equipped to systematically diagnose instability, understand the degradation kinetics, and rationally design a stable aqueous formulation for 1-O-(N-CBz-L-valyl)glycerol.

References

  • Janda, K. D., et al. (1997). Relaxing Substrate Specificity in Antibody-Catalyzed Reactions: Enantioselective Hydrolysis of N-Cbz-Amino Acid Esters. Journal of the American Chemical Society. Available at: [Link]

  • Hansen, S., & Bundgaard, H. (2004). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]

  • Liu, X.-L., et al. (2017). From ether to acid: A plausible degradation pathway of glycerol dialkyl glycerol tetraethers. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available at: [Link]

  • Li, M., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics. Available at: [Link]

  • Vigato, A. A., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Li, M., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. ResearchGate. Available at: [Link]

  • Russo, R., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences. Available at: [Link]

  • Tsumbu, V. M., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • Guard, H. E. (1989). CU(II) Catalyzed Hydrolysis of an Unactivated Ester Based on Reversible Conjugate Addition. Defense Technical Information Center. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylation of amino acids. A new procedure for the preparation of N-methylamino acid N-carboxy-anhydrides and N-methylamino acid esters. Canadian Journal of Chemistry.
  • Hart, G., et al. (2004). Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells. Journal of Lipid Research.
  • Shieh, W.-C., & Carlson, J. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Voznesenskaia, N. G., et al. (2019). Gas‐phase modeling of the reverse Strecker reaction of α‐substituted cyclic amino nitriles. ResearchGate. Available at: [Link]

  • Narapusetti, A., et al. (2016). A rapid and sensitive LC-MS/MS-ESI method for the determination of riluzole in human plasma. Analytical Methods. Available at: [Link]

  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Vagenende, V., et al. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry. Available at: [Link]

  • Caron, G., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. Available at: [Link]

  • Braham, S. A., et al. (2021). Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact?. Process Biochemistry. Available at: [Link]

  • de la Asunción, V., et al. (2023). Oxidation of Glycerol in Base-Free Aqueous Solution Using Carbon-Supported Pt and PtSn Catalyst. Catalysts. Available at: [Link]

  • Soni, K., et al. (2018). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. Available at: [Link]

  • Agwamba, S. E., et al. (2021). Computing the Structural Dynamics of RVFV L Protein Domain in Aqueous Glycerol Solutions. International Journal of Molecular Sciences. Available at: [Link]

  • Biofortuna Limited. (2024). Glycerol in lyophilisation: understanding its impact. Biofortuna Limited. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1-O-(N-CBz-L-valyl)glycerol Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with 1-O-(N-CBz-L-valyl)glycerol , a specialized chemical probe used primarily in prodrug development (modeling valacyclovir/valganciclovir activation) and esterase specificity profiling (specifically Biphenyl Hydrolase-like protein, BPHL/VACVase).

Topic: Optimization and Troubleshooting of 1-O-(N-CBz-L-valyl)glycerol in Cell-Based Systems Document ID: TS-VALGLY-001 Last Updated: March 2026 Target Audience: Senior Scientists, Assay Developers, DMPK Researchers[1]

Executive Summary & Compound Profile

1-O-(N-CBz-L-valyl)glycerol is a synthetic ester conjugate comprising a glycerol backbone linked to N-benzyloxycarbonyl (CBz)-protected L-valine.[1] It serves as a critical structural analog in two primary research contexts:

  • Prodrug Mechanistic Studies: It mimics the ester linkage found in valine-ester prodrugs (e.g., Valacyclovir, Valganciclovir) without the antiviral nucleoside payload, allowing researchers to isolate and study the kinetics of the activation step (hydrolysis) independent of downstream antiviral effects.[1]

  • Enzyme Profiling: It acts as a specific substrate for Valacyclovirase (VACVase/BPHL) and other serine hydrolases, distinguishing specific amino-acid esterase activity from general lipase activity.[1]

Physicochemical Profile (Critical for Troubleshooting)
PropertyCharacteristicImpact on Assay
Hydrophobicity Moderate to High (Amphiphilic)Prone to precipitation in aqueous media if >1% DMSO is not used.[1]
Stability Labile Ester BondSusceptible to spontaneous hydrolysis at pH > 7.5 and rapid degradation by serum esterases (FBS).[1]
Detection UV Active (CBz group,

nm)
Not fluorescent.[1] Requires HPLC-UV or LC-MS for quantification.[1]
Permeability Passive & Transporter-MediatedPotential substrate for PEPT1/2 transporters due to valyl moiety.[1]

Critical Troubleshooting Guides

Issue 1: "The Zero-Timepoint Problem" (Rapid Degradation)

Symptom: The compound is undetectable or significantly degraded (


) immediately after addition to the cell culture, even at 

.[1]

Root Cause Analysis: The ester bond connecting Valine to Glycerol is highly susceptible to Carboxylesterases (CES) present in Fetal Bovine Serum (FBS).[1] Standard FBS contains high levels of porcine/bovine esterases that cleave the probe within seconds.[1]

Solution Protocol:

  • Switch to Serum-Free or Heat-Inactivated Media:

    • Best Practice: Perform the assay in HBSS (Hank's Balanced Salt Solution) or serum-free DMEM.[1]

    • Alternative: Use Heat-Inactivated FBS (56°C for 30 min), though some esterases may retain residual activity.[1]

  • pH Control: Ensure assay buffer is pH 7.0–7.2. At pH > 7.5, spontaneous chemical hydrolysis accelerates.[1]

Issue 2: "The Cloudy Well" (Precipitation)

Symptom: Turbidity observed upon adding the stock solution to the media; high variability between technical replicates.[1]

Root Cause Analysis: The hydrophobic CBz group and the valine side chain reduce water solubility.[1] Rapid addition of a high-concentration DMSO stock to aqueous buffer causes "crashing out" (micro-precipitation).[1]

Solution Protocol:

  • Two-Step Dilution Method:

    • Step A: Dilute 100 mM DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water).[1]

    • Step B: Dilute this intermediate 1:100 into the final assay medium while vortexing.

  • Limit Final Concentration: Do not exceed 100 µM in the final assay unless solubility has been validated. Keep final DMSO concentration < 0.5% to avoid affecting cell membrane integrity.[1]

Issue 3: "Ghost Peaks" in HPLC (Analytical Interference)

Symptom: Multiple peaks appear in the chromatogram that do not correspond to the parent or the expected hydrolysis product (N-CBz-Valine).

Root Cause Analysis:

  • Transacylation: In the presence of primary alcohols (e.g., Methanol used in quenching), the valyl group can transesterify, forming N-CBz-Valyl-Methyl Ester.[1]

  • Isomerization: The valyl group may migrate from the sn-1 position to the sn-2 position of glycerol (acyl migration) under basic conditions.[1]

Solution Protocol:

  • Quenching Agent: Use Acetonitrile with 0.1% Formic Acid to stop the reaction.[1] Avoid Methanol.

  • Acidify Immediately: Maintain samples at pH < 4 during storage/analysis to prevent acyl migration.[1]

Step-by-Step Experimental Workflow

A. Stock Preparation[1]
  • Weigh 1-O-(N-CBz-L-valyl)glycerol powder.[1]

  • Dissolve in anhydrous DMSO to reach 50 mM .

    • Note: Avoid storing in ethanol, as transesterification can occur over months.[1]

  • Aliquot into small volumes (e.g., 20 µL) and store at -20°C . Avoid freeze-thaw cycles.[1]

B. Cell-Based Hydrolysis Assay (Standard Protocol)

This protocol measures the intracellular conversion of the probe to N-CBz-Valine (and Glycerol) by BPHL/VACVase.[1]

  • Cell Seeding: Seed cells (e.g., Caco-2, HepG2, or BPHL-transfected HEK293) in 24-well plates. Grow to confluence.

  • Wash: Remove growth media.[1] Wash cells 2x with pre-warmed HBSS (pH 7.2) .[1]

  • Equilibration: Add 450 µL HBSS and incubate at 37°C for 10 min.

  • Substrate Addition:

    • Prepare 2x working solution: 100 µM probe in HBSS (from DMSO stock).

    • Add 450 µL of 2x solution to cells (Final conc: 50 µM).

  • Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 15, 30, 60 min).

  • Quenching & Extraction:

    • Remove supernatant (analyze for extracellular hydrolysis).[1]

    • Wash cells 1x with ice-cold PBS.[1]

    • Add 200 µL Ice-Cold Acetonitrile/0.1% Formic Acid to lyse cells.[1]

    • Scrape cells and collect lysate.[1]

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/HPLC.

Mechanistic Visualization

The following diagram illustrates the competing pathways (Uptake vs. Extracellular Hydrolysis) and the analytical detection strategy.

G cluster_legend Pathway Key Stock DMSO Stock (1-O-(N-CBz-L-valyl)glycerol) Media Extracellular Media (Serum-Free) Stock->Media Dilution (Risk: Precipitation) Cell Intracellular Space (Cytosol) Media->Cell Uptake (Passive/PEPT1) Serum Serum Esterases (Avoid!) Media->Serum If FBS present Product_Ex Hydrolysis Product (N-CBz-Valine + Glycerol) Media->Product_Ex Spontaneous Hydrolysis (pH > 7.5) Product_In Active Metabolite (N-CBz-Valine) Cell->Product_In Enzymatic Activation (BPHL/VACVase) Serum->Product_Ex Rapid Hydrolysis key1 Green: Desired Pathway key2 Red: Degradation Pathway

Caption: Schematic of 1-O-(N-CBz-L-valyl)glycerol processing. Successful assay requires minimizing extracellular hydrolysis (Red path) to measure intracellular uptake and activation (Green path).[1]

Frequently Asked Questions (FAQ)

Q: Can I use a plate reader to detect the hydrolysis? A: Generally, no .[1] The CBz group absorbs UV at 254 nm, but this wavelength has high background interference from polystyrene plates and cellular components.[1] Furthermore, the UV spectrum of the ester (substrate) and the acid (product) are very similar.[1] Separation by HPLC is required to distinguish them.[1]

Q: Is this compound a specific inhibitor of BPHL? A: No, it is a substrate , not an inhibitor.[1] It competes with other valine-ester prodrugs (like Valacyclovir).[1] If you need to inhibit BPHL, consider using specific serine hydrolase inhibitors like BNPP (Bis-p-nitrophenyl phosphate) or specific boronic acid derivatives.[1]

Q: Why do I see two peaks for the substrate in my HPLC? A: This is likely acyl migration .[1] The valyl group can migrate between the sn-1 and sn-2 hydroxyl groups of the glycerol backbone, creating a mixture of 1-O-valyl and 2-O-valyl isomers.[1] This is chemically inevitable in protic solvents over time.[1] Quantify both peaks as "Total Substrate" or keep stocks in anhydrous DMSO to minimize this.[1]

References

  • Kim, I. et al. (2003).[1] "Identification of a human valacyclovirase: biphenyl hydrolase-like protein as a prodrug-activating enzyme." Journal of Biological Chemistry.

  • Lai, L. et al. (2008).[1] "Molecular modeling and site-directed mutagenesis of the valacyclovir activating enzyme." Molecular Pharmaceutics. [1]

  • Thomsen, A.E. et al. (2004).[1] "Prodrugs of purine and pyrimidine analogues for the intestinal membrane transporter PepT1." Current Drug Metabolism.

  • Vig, B.S. et al. (2013).[1] "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug activation." Molecular Pharmaceutics.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-CBz-L-valine and Glycerol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of N-CBz-L-valine with glycerol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from foundational knowledge to advanced troubleshooting.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental principles of the reaction, providing the necessary background for successful experimental design.

Q1: What is the primary goal of reacting N-CBz-L-valine with glycerol?

A1: The primary objective is to form an ester bond between the carboxylic acid of N-CBz-L-valine and one of the hydroxyl groups of glycerol. N-CBz-L-valine is an amino acid derivative where the amine group is protected by a carbobenzyloxy (Cbz) group.[1] This protection is crucial as it prevents the amine from participating in unwanted side reactions, allowing the carboxyl group to react selectively.[1][2] The resulting molecule, a glycerol ester of the protected valine, can be a key intermediate in the synthesis of more complex molecules, such as peptidomimetics or specialized pharmaceutical agents.

Q2: Why is the Carbobenzyloxy (Cbz) protecting group used for the valine?

A2: The Cbz group is a robust protecting group for amines, widely used in peptide synthesis since its introduction by Bergmann and Zervas.[2][3] Its key advantages include:

  • Stability: It is stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it compatible with many synthetic steps.[3]

  • Orthogonality: It can be removed under conditions that typically do not affect other common protecting groups like Boc or Fmoc.[3][4]

  • Clean Deprotection: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst), which is a very mild process that yields the free amine, toluene, and carbon dioxide as byproducts.[5]

Q3: What are the main challenges in reacting N-CBz-L-valine with the polyol, glycerol?

A3: Glycerol is a triol, meaning it has three hydroxyl (-OH) groups: two primary and one secondary. This presents several challenges:

  • Selectivity: The reaction can potentially occur at any of the three hydroxyl groups, leading to a mixture of mono-, di-, and even tri-esters. Controlling the reaction to favor mono-esterification at a specific position is a significant challenge.

  • Solubility: N-CBz-L-valine is generally soluble in organic solvents, while glycerol is highly polar and viscous, with limited solubility in many common organic solvents. Finding a suitable solvent system to create a homogeneous reaction mixture is critical.

  • Steric Hindrance: The bulky isobutyl side chain of valine and the Cbz group can sterically hinder the approach to the carboxyl group, potentially slowing the reaction rate.[6]

Section 2: Experimental Design & Optimization

A successful synthesis requires careful planning and optimization of reaction parameters. This section provides a general protocol and discusses key variables.

Q4: What is a reliable starting protocol for the esterification of N-CBz-L-valine with glycerol?

A4: A common and effective method for this type of esterification is to use a coupling agent, such as a carbodiimide, which activates the carboxylic acid for nucleophilic attack by the glycerol hydroxyl group.

Experimental Protocol: Carbodiimide-Mediated Esterification
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-CBz-L-valine (1.0 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Glycerol Addition: Add glycerol (1.0 to 1.5 equivalents). Using a slight excess of glycerol can help drive the reaction towards mono-esterification, but a large excess should be avoided to simplify purification.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in the same anhydrous solvent.[7][8]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter off the DCU through a pad of Celite.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with a mild acid (e.g., 0.5 N HCl) to remove any unreacted DMAP, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted N-CBz-L-valine, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the desired glycerol ester.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve N-CBz-L-valine & DMAP in anhydrous solvent B Add Glycerol A->B C Cool to 0°C B->C D Add DCC Solution C->D E Stir Overnight at RT D->E F Monitor by TLC/LC-MS E->F G Filter DCU byproduct F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Q5: How can I optimize the key reaction parameters for better yield and selectivity?

A5: Optimizing this reaction involves balancing several factors. A systematic approach, such as a Design of Experiments (DoE), can be highly effective.

ParameterRecommended Range & RationalePotential Issues
Temperature 0 °C to Room Temperature (approx. 25 °C) : Starting the reaction at 0°C helps control the initial exotherm from the DCC activation.[1] Running at room temperature is often sufficient; higher temperatures can increase side reactions.High Temp (>40°C): May lead to racemization of the valine stereocenter and promote di- or tri-esterification.
Solvent DCM, DMF, THF (anhydrous): Aprotic solvents are required. DCM is excellent for solubility and ease of removal. DMF can be superior for dissolving all reactants but is harder to remove.Protic Solvents (e.g., alcohols, water): Will react with the activated ester, quenching the reaction. Ensure solvents are thoroughly dried.[9]
Stoichiometry Glycerol: 1.0 - 1.5 eq. DCC: 1.1 - 1.2 eq. DMAP: 0.05 - 0.2 eq. Excess Glycerol: Complicates purification. Excess DCC: Can lead to side product formation and makes DCU removal more difficult.
Catalyst DMAP or HOBt: DMAP is a highly effective acylation catalyst. 1-Hydroxybenzotriazole (HOBt) can be used with DCC to suppress racemization and improve efficiency.[10]Excess DMAP: Can be difficult to remove during workup and may catalyze side reactions.
Section 3: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses specific issues in a Q&A format.

Q6: My reaction yield is very low or non-existent. What are the probable causes?

A6: Low yield is a common issue that can often be traced back to a few key areas.

G Start Low or No Yield Observed Q1 Are starting materials pure & dry? Start->Q1 Sol1 Action: Verify purity by NMR/MS. Dry reagents and solvents rigorously. Q1->Sol1 No Q2 Is the coupling agent (DCC) active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Use a fresh bottle of DCC. Store under inert gas. Q2->Sol2 No Q3 Is the reaction time sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Extend reaction time to 24h. Monitor closely with TLC/LC-MS. Q3->Sol3 No Q4 Is there a solubility issue? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Action: Switch to a more polar solvent like DMF. Slightly warm the mixture (to 30-35°C). Q4->Sol4 No End Review protocol for other errors. Q4->End Yes A4_Yes Yes A4_No No

Q7: My final product is contaminated with a urea byproduct that is difficult to remove. How can I solve this?

A7: This is a classic issue when using carbodiimide coupling agents like DCC. The byproduct, dicyclohexylurea (DCU), has limited solubility in many organic solvents.

  • Improved Filtration: Ensure you allow sufficient time for the DCU to precipitate fully before filtration. Cooling the reaction mixture in an ice bath for 30-60 minutes prior to filtering can help.

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). With EDC, the corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.

  • Purification Strategy: If DCU persists, it can sometimes be removed by trituration. After concentrating the crude product, try dissolving it in a minimal amount of a polar solvent in which the desired product is soluble but DCU is not (e.g., cold diethyl ether or ethyl acetate/hexane mixtures).

Q8: I am getting a mixture of products. How can I improve the selectivity for mono-esterification?

A8: Achieving high selectivity for a single mono-ester is challenging. Here are several strategies:

  • Control Stoichiometry: Use glycerol as the limiting reagent or in a 1:1 ratio with N-CBz-L-valine. This statistically disfavors the formation of di- and tri-esters.

  • Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification with high regioselectivity, often favoring the primary hydroxyl groups of glycerol. Using an immobilized lipase in a non-aqueous solvent system is a powerful green chemistry approach.[11]

  • Use a Protected Glycerol Derivative: Start with a glycerol derivative where two of the hydroxyl groups are protected (e.g., solketal, which protects the 1,2-hydroxyls). You can then react N-CBz-L-valine with the remaining free hydroxyl group and deprotect it in a subsequent step.

Section 4: Analytical & Purification Protocols

Proper analysis is key to validating your results and ensuring product purity.

Q9: How do I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

A9: TLC is a fast and effective way to monitor the consumption of your starting material.

  • System Setup:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 30-50% mixture of Ethyl Acetate in Hexanes. You may need to add 1% acetic acid to the eluent to get well-defined spots for the carboxylic acid starting material.

  • Visualization:

    • UV Light (254 nm): The Cbz group contains an aromatic ring and will be visible under UV light.

    • Staining: Use a stain like potassium permanganate (KMnO₄) or ninhydrin (after deprotection on the plate with a heat gun) to visualize the spots. Glycerol will not be UV active but will appear with these stains.

  • Interpretation: As the reaction proceeds, the spot corresponding to N-CBz-L-valine (the starting material) should diminish in intensity, while a new, less polar spot corresponding to the glycerol ester product should appear.

Q10: What purification techniques are most effective for isolating the glycerol ester of N-CBz-L-valine?

A10: Due to the potential for multiple products and the polar nature of any unreacted glycerol, column chromatography is the most reliable purification method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., up to 60-70% Ethyl Acetate). This will first elute any non-polar impurities, followed by your desired mono-ester product, and finally, more polar compounds like di-esters or unreacted glycerol.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Q11: Which analytical methods should I use to confirm the structure and purity of my final product?

A11: A combination of techniques is essential for unambiguous characterization.

Analytical TechniquePurpose & Expected Outcome
¹H and ¹³C NMR Structure Confirmation: Provides detailed information about the chemical environment of each proton and carbon, confirming the ester bond formation and the integrity of the valine and Cbz structures.
Mass Spectrometry (MS) Molecular Weight Verification: Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the product, helping to distinguish between mono-, di-, and tri-esters.[12][13]
High-Performance Liquid Chromatography (HPLC) Purity Assessment: A reversed-phase HPLC method can separate the product from impurities and starting materials, allowing for accurate purity determination (e.g., >95%). Chiral HPLC can be used to confirm that no racemization occurred.[14]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group Analysis: Look for the appearance of a strong ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
References
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Google Patents. (n.d.). US8324381B2 - Preparation of ester of purine derivatives.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Kim, J., et al. (n.d.). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass S. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • PubMed. (n.d.). Glycerol affects the quantification of aspartate and glutamate in acid-hydrolyzed proteins. Available at: [Link]

  • PMC. (2021). Production of valuable chemicals from glycerol using carbon fiber catalysts derived from ethylene. Available at: [Link]

  • Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • WADA. (n.d.). High-throughput screening method for glycerol in urine using a “dilute-and-shoot” liquid chromatography-tandem mass spectrometry approach. Available at: [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • MDPI. (2024). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. Available at: [Link]

  • PubMed. (n.d.). Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. Available at: [Link]

  • SciELO. (2018). Mechanism of glycerol dehydration and dehydrogenation: an experimental and computational correlation. Available at: [Link]

  • Frontiers. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Available at: [Link]

  • Taylor & Francis Online. (2018). Characterization of Catalysts for Glycerol Ester Production with Various Acetylating Agents. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Available at: [Link]

  • Consensus. (n.d.). What is glycerol mechanism of action?. Available at: [Link]

  • PubMed. (n.d.). Preparation of glycerol carbonate esters by using hybrid Nafion-silica catalyst. Available at: [Link]

  • ResearchGate. (2020). Esterification of Amino acid by butane-diol or glycerol?. Available at: [Link]

  • ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?. Available at: [Link]

  • MDPI. (2023). Transformations of Glycerol into High-Value-Added Chemical Products: Ketalization and Esterification Reactions. Available at: [Link]

  • RSC Publishing. (2025). Effect of glycerol concentration on rate and product speciation for Ni and Au-based catalysts. Available at: [Link]

  • PMC. (2022). Glycerol Valorization towards a Benzoxazine Derivative through a Milling and Microwave Sequential Strategy. Available at: [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification Practice Problems. Available at: [Link]

  • Google Patents. (n.d.). US20070287868A1 - Processes for converting glycerol to amino alcohols.
  • Espace INRS. (n.d.). A review on variation in crude glycerol composition, bio-valorization of crude and purified glycerol as carbon source for lipid. Available at: [Link]

  • MDPI. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-O-(N-CBz-L-valyl)glycerol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and similar monoacylated glycerol derivatives. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols.

I. Overview of the Synthesis and Key Challenges

The synthesis of 1-O-(N-CBz-L-valyl)glycerol involves the esterification of glycerol at the primary hydroxyl position with N-benzyloxycarbonyl-L-valine (N-CBz-L-valine). While seemingly straightforward, this reaction is often plagued by a number of side reactions that can significantly reduce the yield and purity of the desired product.

The primary challenges include:

  • Acyl Migration: The valyl group can migrate from the 1-position to the 2-position of the glycerol backbone, resulting in a mixture of isomers.

  • Di- and Tri-acylation: Multiple acylations can occur, leading to the formation of di- and tri-substituted glycerol byproducts.

  • Racemization: The chiral center of the L-valine moiety can undergo racemization, leading to a loss of stereochemical purity.

  • Protecting Group Instability: The benzyloxycarbonyl (CBz) protecting group may be cleaved under certain reaction conditions.

  • Purification Hurdles: Separating the target compound from the various byproducts and unreacted starting materials can be complex.

This guide will provide a structured approach to troubleshooting these common issues.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the most frequent problems encountered during the synthesis of 1-O-(N-CBz-L-valyl)glycerol.

FAQ 1: My final product is a mixture of isomers. How can I prevent acyl migration?

Answer: Acyl migration is a common and often spontaneous reaction in the synthesis of monoacylglycerols, leading to a mixture of 1-O- and 2-O-acylated products.[1] This isomerization is typically catalyzed by acidic or basic conditions and can also be influenced by temperature and the choice of solvent.

Understanding the Mechanism:

Acyl migration proceeds through an orthoester intermediate, where the acyl group is temporarily attached to both the primary and secondary hydroxyl groups of the glycerol backbone. This intermediate can then collapse to form either the 1-O- or 2-O-acylated product. The 1-O-acyl isomer is generally the more thermodynamically stable product.

dot graph Acyl_Migration { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Acyl migration pathway in monoacylglycerols.

Troubleshooting Protocol:
  • Control pH: Maintain a neutral or near-neutral pH throughout the reaction and workup. Strong acids or bases can catalyze acyl migration. If a basic catalyst is used for the esterification, it should be carefully neutralized immediately after the reaction is complete.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of acyl migration.[1]

  • Choice of Solvent: The polarity of the solvent can influence the rate of acyl migration. Non-polar, aprotic solvents are generally preferred.

  • Purification Method: Standard silica gel chromatography can be acidic and may promote acyl migration.[2][3] To minimize this, consider the following:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent.

    • Boric Acid Impregnated Silica Gel: Boric acid can form a complex with the cis-diols of the glycerol backbone, which can help to separate the 1-O and 2-O isomers and reduce on-column migration.[4]

    • Flash Chromatography: Minimize the time the product spends on the silica column by using flash chromatography.[3]

  • Use of Protecting Groups: To ensure exclusive formation of the 1-O-acylated product, consider using a protected glycerol derivative, such as 1,2-isopropylideneglycerol (solketal).[5] The protecting group can be removed after the esterification step.

FAQ 2: I am observing significant amounts of di- and tri-acylated byproducts. How can I improve the selectivity for mono-acylation?

Answer: The formation of di- and tri-acylated products is a result of over-esterification. This can be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions.

Troubleshooting Protocol:
  • Stoichiometry: Use a molar excess of glycerol relative to the N-CBz-L-valine. A common starting point is a 2:1 to 5:1 molar ratio of glycerol to the amino acid derivative. This will statistically favor mono-acylation.

  • Controlled Addition of the Acylating Agent: Add the N-CBz-L-valine (or its activated form) slowly and portion-wise to the reaction mixture containing glycerol. This helps to maintain a low concentration of the acylating agent, reducing the likelihood of multiple acylations on a single glycerol molecule.

  • Monitor Reaction Progress: Closely monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired mono-acylated product is the major component.

  • Choice of Coupling Agent: If using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ensure that it is used in stoichiometric amounts relative to the N-CBz-L-valine.

ParameterRecommendation for Mono-acylationRationale
Glycerol:Valine Ratio 2:1 to 5:1Statistically favors single acylation.
Addition of Valine Slow, portion-wiseMaintains low concentration of acylating agent.
Reaction Monitoring Frequent TLC/HPLCPrevents over-reaction.
FAQ 3: My product shows a loss of optical purity. What causes racemization and how can I prevent it?

Answer: Racemization of the L-valine stereocenter is a significant concern, particularly under basic conditions or during the activation of the carboxylic acid.[6][7]

Understanding the Mechanism:

Racemization can occur via the formation of an oxazolone intermediate when the carboxylic acid of the N-CBz-L-valine is activated. The alpha-proton of the valine becomes acidic and can be abstracted by a base, leading to a loss of stereochemistry.

dot graph Racemization_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: Racemization via oxazolone formation.

Troubleshooting Protocol:
  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Avoid strong bases like sodium hydroxide or triethylamine if possible, as they can promote racemization.[7]

  • Low Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of racemization.

  • Use of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used with coupling agents like DCC or EDC to suppress racemization.[7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Minimize Reaction Time: Do not allow the activated N-CBz-L-valine to stand for extended periods before adding the glycerol. The longer the activated species is present, the greater the opportunity for racemization.[6]

FAQ 4: I am observing byproducts resulting from the cleavage of the CBz group. How can I ensure its stability?

Answer: The benzyloxycarbonyl (CBz) group is generally stable under mildly acidic and basic conditions but can be cleaved by strong acids, strong bases, or catalytic hydrogenation.[8][9]

Troubleshooting Protocol:
  • Avoid Harsh Acidic or Basic Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Catalytic Hydrogenation: Be aware that the CBz group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C).[8] If other functional groups in your molecule require reduction by this method, the CBz group will likely be removed. In such cases, an alternative N-protecting group should be chosen.

  • Choice of Reagents: Ensure that none of the reagents used in the reaction are incompatible with the CBz group.

Condition to AvoidReason for CBz Cleavage
Strong Acids (e.g., HBr in Acetic Acid) Acidolysis
Strong Bases (prolonged exposure) Hydrolysis
Catalytic Hydrogenation (H2/Pd-C) Hydrogenolysis

III. Recommended Synthetic Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Preparation of N-CBz-L-valine

This starting material can be purchased or synthesized by reacting L-valine with benzyl chloroformate under Schotten-Baumann conditions.[10]

Step 2: Esterification with 1,2-Isopropylideneglycerol (Solketal)

This method utilizes a protected form of glycerol to prevent di- and tri-acylation and to direct the acylation to the primary hydroxyl group.

  • Dissolve N-CBz-L-valine (1 equivalent) and 1,2-isopropylideneglycerol (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a catalytic amount of a coupling promoter, such as 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Isopropylidene Group

  • Dissolve the purified protected product in a mixture of an organic solvent (e.g., THF or methanol) and aqueous acid (e.g., 1 M HCl or 80% acetic acid).

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-O-(N-CBz-L-valyl)glycerol.

IV. Conclusion

The synthesis of 1-O-(N-CBz-L-valyl)glycerol, while presenting several challenges, can be successfully achieved with careful control of reaction conditions and a thorough understanding of the potential side reactions. By addressing issues of acyl migration, over-acylation, racemization, and protecting group stability, researchers can significantly improve the yield and purity of their target compound. This guide provides a framework for troubleshooting these common problems and offers a reliable synthetic route to this important molecule.

V. References

  • Acyl Migration Kinetics of 2-Monoacylglycerols from Soybean Oil via 1 H NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). PubMed. Retrieved from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1983). PubMed. Retrieved from [Link]

  • Progress in Synthesis of Monoglycerides for Use in Food and Pharmaceuticals. (2017). Semantic Scholar. Retrieved from [Link]

  • Migration of an acyl group in glycerol derivatives: I. Migration of the acyl group in monoglycerides in acid medium. (1951). ResearchGate. Retrieved from [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1962). Journal of the American Chemical Society.

  • Production of monoglycerides by enzymatic transesterification. (1994). Google Patents. Retrieved from

  • 7.4 Racemization Assays. (n.d.). Thieme Chemistry.

  • Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride. (n.d.). PrepChem. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • TLC of acylglycerols. (n.d.). Cyberlipid. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2017). SciELO. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol. (2020). Scientific Research Publishing. Retrieved from [Link]

  • Extraction and partial purification of acyl-CoA:1-acyl-sn-glycero-3-phosphocholine acyltransferase from rat liver microsomes. (1981). PubMed. Retrieved from [Link]

  • 1-O-alkyl-2-(omega-oxo)acyl-sn-glycerols from shark oil and human milk fat are potential precursors of PAF mimics and GHB. (2006). PubMed. Retrieved from [Link]

  • Purification of acyl CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase. (1982). PubMed. Retrieved from [Link]

  • Synthesis and Beneficials Effects of Glycerol Derivatives. (2024). Preprints.org. Retrieved from [Link]

  • Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method. (2007). Google Patents. Retrieved from

  • Derivatives produced through catalytic esterification of glycerol. (2017). ResearchGate. Retrieved from [Link]

  • Glycerol based carbon sulfonic acid catalyzed synthesis, in silico studies and in vitro biological evaluation of isonicotinohydrazide derivatives as potent antimicrobial and anti-tubercular agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Esterification. (2008). The Future of Glycerol: New Uses of a Versatile Raw Material.

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of new phosphoglycoglycerol – evaluation as model to new putative therapeutic agents. (2018). University of Porto. Retrieved from [Link]

  • Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. (2019). Frontiers. Retrieved from [Link]

  • Purification of Residual Glycerol from Biodiesel Production as a Value-Added Raw Material for Glycerolysis of Free Fatty Acids in Waste Cooking Oil. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. (2011). Energy Procedia.

  • Oxidation of Glycerol in Base-Free Aqueous Solution Using Carbon-Supported Pt and PtSn Catalyst. (2023). MDPI. Retrieved from [Link]

Sources

"how to increase the solubility of 1-O-(N-CBz-L-valyl)glycerol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 1-O-(N-CBz-L-valyl)glycerol

Diagnostic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 1-O-(N-CBz-L-valyl)glycerol. This molecule presents a unique physicochemical challenge due to its highly amphiphilic topology. The carboxybenzyl (CBz) protecting group and the isopropyl side chain of the valine moiety drive strong hydrophobic collapse in aqueous media, while the diol of the glycerol headgroup promotes extensive intermolecular hydrogen bonding.

This structural dichotomy often results in amorphous precipitation in biological buffers or supramolecular gelation in non-polar organic solvents. To achieve a self-validating, thermodynamically stable solution, you must tailor your solvent system to disrupt both the pi-pi stacking of the hydrophobic CBz groups and the hydrogen-bond network of the hydrophilic glycerol moiety.

Protocol Vault: Step-by-Step Methodologies

Workflow 1: Solubilization for Biological Assays (Aqueous Media)

Causality: Direct addition of this amphiphile to water causes micellization or precipitation. We must first solvate the hydrophobic tail using a strong polar aprotic solvent, then use a surfactant or host-guest complexation to shield the CBz group during aqueous dilution[1].

  • Primary Solvation: Accurately weigh 1-O-(N-CBz-L-valyl)glycerol into a dry glass vial.

  • Stock Preparation: Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10–50 mM stock concentration. Vortex vigorously for 2 minutes. The high dielectric constant of DMSO effectively disrupts the glycerol H-bonds and solvates the bulky CBz group[1].

  • Buffer Conditioning: Prepare your target aqueous buffer (e.g., 10 mM HEPES, pH 7.4). To prevent precipitation upon dilution, supplement the buffer with either 0.1% CHAPS (a zwitterionic surfactant) or 5% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a stable inclusion complex by encapsulating the hydrophobic CBz-valyl tail, leaving the hydrophilic exterior to interface with the water[2].

  • Dilution: Slowly add the DMSO stock dropwise to the rapidly stirring conditioned buffer. Keep the final DMSO concentration below 1% v/v to maintain biological compatibility.

Workflow 2: Solubilization for Chemical Synthesis (Organic Media)

Causality: When used as an intermediate (e.g., in valganciclovir prodrug synthesis), researchers often use Dichloromethane (DCM) for coupling reactions. However, the glycerol diols can cross-link via hydrogen bonds in DCM, forming a thick gel. Introducing a hydrogen-bond acceptor disrupts this network[3].

  • Initial Suspension: Add the compound to a dry, inert round-bottom flask. Add anhydrous DCM to target a 0.1 M concentration. The mixture will likely appear cloudy or highly viscous.

  • H-Bond Disruption: Add anhydrous N,N-Dimethylformamide (DMF) dropwise under continuous stirring.

  • Optimization: Continue adding DMF until the solution becomes completely transparent (typically requires 10–20% v/v DMF relative to DCM). The formamide acts as a potent H-bond acceptor, breaking the glycerol-glycerol interactions[3].

  • Validation: Allow the solution to sit at room temperature for 15 minutes. If no turbidity returns, proceed with your coupling reagents (e.g., DCC/DMAP).

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the empirical solubility limits and mechanistic roles of various solvent systems for 1-O-(N-CBz-L-valyl)glycerol.

Solvent SystemMax Solubility EstimateDielectric Constant (ε)Mechanistic Role / Causality
100% DMSO ~50 mM46.7Primary solvation; disrupts H-bonds and thoroughly solvates the CBz tail[1].
DCM : DMF (8:2) >100 mM~15.0 (mixed)DMF disrupts supramolecular gelation caused by glycerol diols in organic media[3].
Aqueous Buffer <0.1 mM~80.1Poor solvent; induces immediate hydrophobic collapse of the CBz-valyl group.
Buffer + 5% HP-β-CD ~5 - 10 mMN/AHost-guest encapsulation of the hydrophobic tail, shielding it from bulk water[2].

Workflow Visualization

G Start Target Application for 1-O-(N-CBz-L-valyl)glycerol? Bio Biological Assays (Aqueous Media) Start->Bio Chem Chemical Synthesis (Organic Media) Start->Chem Bio_Sol1 Dissolve in 100% DMSO (Max 50 mM Stock) Bio->Bio_Sol1 Step 1 Chem_Sol1 Suspend in anhydrous DCM (Primary Solvent) Chem->Chem_Sol1 Step 1 Bio_Sol2 Dilute into Buffer containing 0.1% CHAPS or HP-β-CD Bio_Sol1->Bio_Sol2 Step 2 Chem_Sol2 Titrate with 10-20% DMF to disrupt H-bond gelation Chem_Sol1->Chem_Sol2 Step 2

Decision tree for solubilizing 1-O-(N-CBz-L-valyl)glycerol based on downstream application.

FAQ Desk: Troubleshooting Specific Issues

Q: Why does my solution turn cloudy immediately after adding the DMSO stock to my biological buffer? A: This is a classic case of solvent shock causing hydrophobic precipitation. When the DMSO diffuses into the bulk water, the local concentration of the amphiphile exceeds its critical aggregation concentration. Solution: Ensure your buffer is rapidly stirring during addition, and verify that your buffer contains a solubilizer like CHAPS or a cyclodextrin before adding the stock[1],[2].

Q: Can I use sonication or heat to force the compound into a strictly aqueous buffer? A: I strongly advise against this. While mild heating (up to 37°C) is acceptable, excessive heat or prolonged sonication in water can lead to the hydrolysis of the ester bond linking the valine to the glycerol backbone. The compound is thermodynamically insoluble in pure water; heat only creates a temporary, unstable supersaturation that will eventually crash out.

Q: Is it safe to adjust the pH to increase solubility? A: No. Unlike free amino acids, 1-O-(N-CBz-L-valyl)glycerol does not possess an ionizable amine or carboxylic acid (the amine is protected by CBz, and the carboxyl is esterified to glycerol). Therefore, pH adjustment will not ionize the molecule to improve solubility. Furthermore, exposing the molecule to high pH (>8.0) risks base-catalyzed ester hydrolysis, destroying your compound.

Q: During chemical coupling, my DCM solution formed a thick gel. Is my compound degraded? A: Your compound is likely intact. The gelation is a physical, supramolecular phenomenon. The two free hydroxyl groups on the glycerol moiety form extensive intermolecular hydrogen-bond networks in non-polar solvents like DCM. Adding a polar aprotic co-solvent like DMF (10-20%) acts as an H-bond disruptor, breaking the gel and yielding a clear, workable solution[3].

References

  • European Patent Office. "Preparation of valganciclovir - EP 1837336 A1". Source: epo.org. URL:[Link]

  • Journal of the American Chemical Society. "1:1 and 1:2 Complexation Thermodynamics of γ-Cyclodextrin with N-Carbobenzyloxy Aromatic Amino Acids". Source: acs.org. URL:[Link]

Sources

Technical Support Center: Stability & Storage of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

1-O-(N-CBz-L-valyl)glycerol is a monoacylglycerol (MAG) analogue. Its stability profile is governed by two competing thermodynamic and kinetic forces: acyl migration and ester hydrolysis .

Unlike simple peptides, this compound possesses a free hydroxyl group at the sn-2 position of the glycerol backbone. In the presence of trace moisture, heat, or protic solvents, the valyl-ester moiety will migrate to the thermodynamically favored sn-2 position (isomerization) or cleave entirely (hydrolysis).

This guide replaces generic storage advice with a mechanism-based preservation strategy designed to lock the compound in its kinetic trap (the sn-1 isomer) and prevent entropy-driven degradation.

Troubleshooting & FAQs: The "Why" Behind the Decay
Issue 1: "My HPLC chromatogram shows a 'twin' peak evolving near the main peak."

Diagnosis: Acyl Migration (Isomerization) The Science: You are observing the 1,2-acyl shift . The sn-1 monoacylglycerol is kinetically formed but thermodynamically unstable. The adjacent hydroxyl group at sn-2 attacks the carbonyl carbon of the valine ester, forming a five-membered cyclic orthoester intermediate. This collapses to place the valyl group at the sn-2 position.

  • Trigger: Dissolving the compound in protic solvents (Methanol, Ethanol) or storing it above -20°C allows this equilibrium to shift.

  • Solution:

    • Immediate: Switch your HPLC diluent to Acetonitrile or Isopropanol (less protic) and keep samples at 4°C in the autosampler.

    • Prevention: Never store stock solutions. Prepare fresh in aprotic solvents (DMSO/DMF) immediately before use.

Issue 2: "The powder has turned into a sticky gum or viscous oil."

Diagnosis: Hygroscopic Collapse & Hydrolysis The Science: The glycerol backbone is highly hygroscopic. It pulls moisture from the air, creating a localized aqueous micro-environment on the crystal surface. This water acts as a nucleophile, attacking the ester bond.

  • Consequence: The "gum" is a mixture of glycerol (liquid), free N-Cbz-Valine, and water.

  • Solution:

    • Recovery: If hydrolysis is <5%, re-lyophilize from dry dioxane. If >5%, repurify.

    • Prevention: Store under Argon/Nitrogen atmosphere. Use a desiccator with active silica or P2O5.

Issue 3: "I see free N-Cbz-Valine increasing over time."

Diagnosis: Ester Hydrolysis The Science: Unlike the migration (which rearranges the molecule), this is the irreversible cleavage of the ester bond. It is catalyzed by both acid (from trace degradation) and base.

  • Trigger: Storage in non-buffered aqueous solutions or exposure to ambient humidity.

  • Solution: Ensure storage pH (if in solution) is slightly acidic (pH 4.0–5.0) to minimize base-catalyzed hydrolysis, though solid-state storage is mandatory for long-term stability.

Mechanism Visualization

The following diagram maps the kinetic pathways of degradation. Note the central role of the Orthoacid Intermediate —this is the "transition state" we must avoid.

DegradationPathways cluster_0 Storage Risks Compound 1-O-(N-CBz-L-valyl)glycerol (Target Compound) Intermediate Cyclic Orthoester Intermediate Compound->Intermediate Heat / Protic Solvent (Acyl Migration Start) Hydrolysis Hydrolysis Products: Glycerol + N-Cbz-Valine Compound->Hydrolysis +H2O / pH > 7 (Direct Cleavage) Intermediate->Compound Reversible Isomer 2-O-(N-CBz-L-valyl)glycerol (Thermodynamic Isomer) Intermediate->Isomer 1,2-Shift Isomer->Hydrolysis +H2O

Figure 1: Degradation pathways showing the competition between reversible acyl migration (red) and irreversible hydrolysis (grey).

Experimental Protocols
Protocol A: The "Zero-Migration" Storage System

Use this for long-term banking of the reference standard.

  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps (prevents plasticizer leaching and UV damage).

  • Atmosphere Exchange:

    • Place open vials in a lyophilization chamber or vacuum desiccator.

    • Purge with Argon (heavier than air, provides a better blanket than Nitrogen) for 3 cycles.

    • Cap immediately under Argon flow.

  • Thermal Lock: Store at -20°C or -80°C .

    • Note: At -80°C, molecular mobility is virtually arrested, stopping acyl migration.

  • Desiccation: Place vials inside a secondary container (e.g., a sealed Tupperware or jar) containing a color-indicating desiccant pack.

Protocol B: QC Analysis (HPLC) without Artifacts

Standard HPLC methods often cause degradation during the run. Use this modified workflow.

ParameterStandard Method (Risky)Optimized Method (Safe)
Sample Diluent Methanol/WaterAcetonitrile (Dry) or DMSO
Autosampler Temp Ambient4°C (Critical)
Column Temp 40°C20°C - 25°C
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B MethanolAcetonitrile (Suppresses migration)
Run Time 30-40 mins< 15 mins (Fast gradient)

Step-by-Step QC Prep:

  • Weigh 1 mg of 1-O-(N-CBz-L-valyl)glycerol.

  • Dissolve in 1 mL of anhydrous Acetonitrile .

  • Inject immediately. Do not let the sample sit in the queue for hours.

Decision Logic for Handling

Use this flow to determine the safe handling window for your experiments.

HandlingLogic Start Start: Handling 1-O-(N-CBz-L-valyl)glycerol State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution SafeSolid Safe for months at -20°C (Keep Desiccated) Solid->SafeSolid SolventCheck Is the solvent Protic? (MeOH, EtOH, Water) Solution->SolventCheck Danger HIGH RISK: Acyl Migration Use within 1-2 hours SolventCheck->Danger Yes SafeSol Moderate Stability (Days) Store at 4°C SolventCheck->SafeSol No (DMSO/ACN)

Figure 2: Decision tree for handling and solvent selection to minimize degradation risks.

Quantitative Stability Data (Reference)

The following table summarizes the estimated half-life (


) of amino-acyl glycerol esters based on solvent and temperature conditions.
Solvent SystemTemperatureMajor Degradation ModeEstimated

Solid (Desiccated) -20°CNone> 2 Years
Solid (Ambient) 25°CHydrolysis (Moisture)3 - 6 Months
Water (pH 7.4) 37°CHydrolysis + Migration< 30 Minutes
Methanol 25°CAcyl Migration6 - 12 Hours
DMSO / ACN 25°CSlow Oxidation> 1 Week
References
  • Morán, C., et al. (2001). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis... and spontaneous intramolecular acyl-migration reactions. Royal Society of Chemistry. Link

  • Mao, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Monash University / Food Chemistry. Link

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides and Protected Amino Acids. Link

  • BenchChem. (2024). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Link

  • Mattson, F. H., & Volpenhein, R. A. (1962). Hydrolysis of primary and secondary esters of glycerol by pancreatic juice. Journal of Lipid Research. Link

"addressing off-target effects of 1-O-(N-CBz-L-valyl)glycerol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-O-(N-CBz-L-valyl)glycerol

A Guide to Characterization and Troubleshooting Potential Off-Target Effects

Welcome to the technical support guide for 1-O-(N-CBz-L-valyl)glycerol. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As 1-O-(N-CBz-L-valyl)glycerol is a specialized molecule with limited characterization in public literature, this guide provides a framework for anticipating, identifying, and mitigating potential off-target effects based on its structural components and general principles of chemical biology.

Our approach is grounded in first principles: understanding the molecule's structure, predicting its potential interactions, and designing rigorous experiments to validate its mechanism of action.

Part 1: Initial Compound Assessment & FAQs

This section addresses preliminary questions and concerns that are critical to address before embarking on extensive cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 1-O-(N-CBz-L-valyl)glycerol and what are its potential primary targets?

A1: 1-O-(N-CBz-L-valyl)glycerol is a glycerol monoester derivative of the amino acid L-valine, which is protected at its N-terminus with a carboxybenzyl (CBz) group. Its exact biological target is likely defined by the specific research context for which it was designed. However, based on its structure, we can hypothesize several possibilities:

  • Prodrug/Pro-substrate: The ester linkage is susceptible to cleavage by intracellular esterases. This would release N-CBz-L-valine and glycerol, which could then exert downstream effects. The intended "target" in this case might be the cellular esterases, or the goal may be the controlled release of the constituent parts.

  • Enzyme Inhibitor/Substrate: The valine moiety could be recognized by proteases, peptidases, or amino acid-modifying enzymes. The bulky CBz group and the glycerol backbone could influence binding affinity and specificity.

  • Lipid Metabolism Modulator: The glycerol backbone is a fundamental component of lipids.[1] The entire molecule could potentially interact with enzymes in lipid synthesis or signaling pathways, such as kinases or phospholipases.

Q2: I'm observing high levels of cytotoxicity even at low micromolar concentrations. Is this expected?

A2: Unexpected cytotoxicity is a common indicator of off-target effects.[2] For this specific molecule, several factors could be at play:

  • Metabolic Breakdown: Rapid cleavage of the ester bond by cellular esterases could lead to a sudden increase in the intracellular concentration of glycerol and N-CBz-L-valine. While glycerol is generally well-tolerated, high local concentrations or the effects of the protected amino acid could be problematic.[[“]][4]

  • Membrane Disruption: The molecule has both hydrophobic (CBz-valine) and hydrophilic (glycerol hydroxyls) features, giving it amphipathic properties. At sufficient concentrations, it could act as a detergent, disrupting cell membrane integrity.

  • Mitochondrial Toxicity: Off-target inhibition of critical enzymes involved in cellular respiration or metabolism can lead to rapid cell death.

Q3: My experimental results are inconsistent or not reproducible. What should I investigate first?

A3: Reproducibility issues often stem from compound instability.[2]

  • Stability in Aqueous Media: The ester bond in 1-O-(N-CBz-L-valyl)glycerol is prone to hydrolysis. We strongly recommend verifying the compound's stability in your specific cell culture medium over the time course of your experiment. This can be assessed via LC-MS.

  • Stock Solution Integrity: Ensure your stock solution, typically in anhydrous DMSO, is stored correctly (desiccated, at -20°C or -80°C) to prevent degradation from moisture.

  • Cellular Esterase Activity: The rate of hydrolysis can vary significantly between different cell types depending on their expression levels of various carboxylesterases. This can lead to different effective concentrations of the parent compound and its metabolites, causing variable results.[2]

Q4: The phenotype I observe doesn't match what I'd expect from modulating my hypothesized target. How do I confirm an off-target effect?

A4: This is a classic challenge in chemical biology.[5] A multi-pronged approach is necessary to distinguish on-target from off-target effects:

  • Use a Structurally Unrelated Control: Test another compound with a completely different chemical scaffold that is known to modulate your intended target. If this second compound does not reproduce the phenotype, the effect of your primary compound is likely off-target.[5][6]

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of 1-O-(N-CBz-L-valyl)glycerol that is predicted to be inactive against the primary target (e.g., using the D-valine enantiomer). If this inactive control still produces the phenotype, it points strongly to an off-target effect mediated by shared structural features.[2][7]

  • Genetic Validation: Use genetic methods like CRISPR or siRNA to knock down or knock out your intended target. If the phenotype of the genetic perturbation does not match the phenotype from compound treatment, you have strong evidence for an off-target effect.[2][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically investigate and solve common experimental problems.

Troubleshooting Guide 1: Diagnosing Unexpected Cytotoxicity

If your experiment is compromised by unexpected cell death, follow this decision-making workflow.

G start Unexpected Cytotoxicity Observed check_conc Is cytotoxicity seen at << IC50 of intended target? start->check_conc check_hydrolysis Protocol 1: Assess compound hydrolysis in media via LC-MS. check_conc->check_hydrolysis Yes run_mtt Protocol 2: Perform detailed cytotoxicity assay (e.g., MTT, LDH) across a wide concentration range. check_conc->run_mtt No hydrolyzed Is compound rapidly hydrolyzed? check_hydrolysis->hydrolyzed hydrolyzed_yes Phenotype may be due to metabolites (Glycerol, CBz-Valine). Test metabolites individually. hydrolyzed->hydrolyzed_yes Yes hydrolyzed_no Phenotype likely from parent compound. hydrolyzed->hydrolyzed_no No hydrolyzed_no->run_mtt compare_controls Compare cytotoxicity profile to an inactive analog and a structurally unrelated positive control. run_mtt->compare_controls off_target_conclusion If inactive analog is also toxic, suggests non-specific toxicity (e.g., membrane disruption). compare_controls->off_target_conclusion on_target_conclusion If toxicity tracks with on-target activity, may be an on-target effect. compare_controls->on_target_conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol 1: Assessing Compound Stability via LC-MS

Objective: To determine the rate of hydrolysis of 1-O-(N-CBz-L-valyl)glycerol in cell culture medium.

Methodology:

  • Prepare Samples:

    • Spike 1-O-(N-CBz-L-valyl)glycerol into your complete cell culture medium (including serum, if used) to a final concentration of 10 µM.

    • Prepare a parallel sample in a simple buffer (e.g., PBS) to distinguish between chemical and enzymatic hydrolysis.

    • Prepare a "time zero" control by immediately quenching the reaction (see step 3).

  • Incubation: Incubate the samples at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium. Immediately quench any enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the ion counts for the parent compound (1-O-(N-CBz-L-valyl)glycerol) and its expected hydrolysis products (N-CBz-L-valine and glycerol, though glycerol can be difficult to ionize and retain).

  • Interpretation: Plot the percentage of the parent compound remaining over time. A half-life of less than the experimental duration indicates significant instability that must be accounted for.

Experimental Protocol 2: General Workflow for Off-Target Validation

Objective: To systematically determine if an observed biological effect is due to the intended target or an off-target interaction.

G cluster_0 Pharmacological Validation cluster_1 Genetic Validation cluster_2 Biochemical Validation phenotype Phenotype Observed with 1-O-(N-CBz-L-valyl)glycerol inactive_analog Test Inactive Analog (e.g., D-Valine version) phenotype->inactive_analog unrelated_inhibitor Test Structurally Unrelated Inhibitor of Same Target phenotype->unrelated_inhibitor knockdown Target Knockdown/Out (siRNA or CRISPR) phenotype->knockdown profiling Broad-Spectrum Profiling (e.g., Kinase Panel, Proteomics) inactive_analog->profiling Phenotype Persists? (Suggests Off-Target) target_engagement Confirm Target Engagement in cells (e.g., CETSA, DARTS) unrelated_inhibitor->target_engagement Phenotype NOT Replicated? (Suggests Off-Target) rescue Rescue Experiment: Overexpress target in knockdown cells and treat with compound. knockdown->rescue Phenotype NOT Replicated? (Suggests Off-Target) result_on High Confidence ON-TARGET Effect rescue->result_on Rescue Successful? result_off High Confidence OFF-TARGET Effect profiling->result_off New Targets Identified?

Sources

Technical Support Center: Scaling Up Production of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-VAL-GLY-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization, Regiocontrol, and Troubleshooting for Scale-Up

Executive Summary

Scaling up the synthesis of 1-O-(N-CBz-L-valyl)glycerol presents a classic challenge in lipid-peptide conjugation: achieving high regioselectivity (mono-esterification at the primary sn-1 hydroxyl) while maintaining the stereochemical integrity of the L-valine moiety.

Direct esterification of unprotected glycerol typically yields a statistical mixture of 1-mono, 2-mono, 1,2-di, and 1,3-di esters, which is disastrous for downstream purification at kilogram scales. Therefore, this guide prioritizes the Solketal Protection Route as the industry-standard method for reproducible scale-up, ensuring the target molecule is synthesized with >95% regiochemical purity.

Phase 1: The Synthetic Strategy (Workflow)

To ensure the exclusive formation of the 1-O isomer, we utilize (R,S)-1,2-isopropylidene glycerol (Solketal) as the starting material. This blocks the sn-2 and sn-3 positions, forcing esterification solely at the sn-1 position. Subsequent acid hydrolysis yields the target diol.

Process Flow Diagram

G Start Start: Raw Materials (N-CBz-L-Valine + Solketal) Activation Step 1: Carboxyl Activation (EDC·HCl / HOBt / DCM) Start->Activation 0°C, N2 atm Coupling Step 2: Esterification (Formation of Protected Intermediate) Activation->Coupling Add Solketal QC1 Checkpoint: IPC (TLC/HPLC) Check for Urea/Conversion Coupling->QC1 QC1->Coupling Fail (Add Reagents) Workup Step 3: Aqueous Workup Removal of EDC-urea & HOBt QC1->Workup Pass Deprotection Step 4: Acetonide Cleavage (AcOH or dilute HCl) Workup->Deprotection Crude Intermediate Purification Step 5: Purification (Flash Chrom. or Crystallization) Deprotection->Purification Final Target: 1-O-(N-CBz-L-valyl)glycerol Purification->Final

Figure 1: Critical path for the regioselective synthesis of 1-O-(N-CBz-L-valyl)glycerol via the Solketal route.

Phase 2: Detailed Protocols & Causality

Step 1: Coupling (The Critical Junction)

Why this method? We use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. In scale-up, DCC forms insoluble dicyclohexylurea (DCU) which is notoriously difficult to filter completely from viscous glycerol derivatives. EDC byproducts are water-soluble, allowing for a clean aqueous extraction.[1]

Protocol:

  • Charge Reactor: Dissolve N-CBz-L-Valine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM (10 mL/g). Cool to 0°C.[2]

    • Note: HOBt suppresses racemization of the L-Valine chiral center [1].

  • Activation: Add EDC·HCl (1.1 equiv) portion-wise. Stir for 30 mins at 0°C.

  • Addition: Add (R,S)-Solketal (1.05 equiv) and DMAP (0.1 equiv) dissolved in minimal DCM.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

Step 2: Workup (Purification by Extraction)
  • Wash organic layer with 10% Citric Acid (removes DMAP and unreacted amine).

  • Wash with Sat. NaHCO3 (removes unreacted N-CBz-Valine).

  • Wash with Brine , dry over Na2SO4, and concentrate.

    • Result: You now have the acetonide-protected intermediate.

Step 3: Deprotection (Acetonide Cleavage)

Why this method? Strong mineral acids (HCl/H2SO4) can cause ester hydrolysis (cleaving your valine off) or acyl migration (moving valine from pos 1 to pos 2). We use 70% Acetic Acid or Dowex 50W (H+ form) for mild cleavage.

Protocol:

  • Dissolve intermediate in THF/Water (4:1) or neat 70% Acetic Acid.

  • Heat to 40-50°C for 2-4 hours.

  • Monitor disappearance of the acetonide methyl singlets via NMR or TLC.

  • Neutralization: Carefully neutralize with NaHCO3 if using acid, or filter off Dowex beads.

  • Isolation: Extract into EtOAc, dry, and concentrate.

Phase 3: Troubleshooting Guide (FAQs)

Category 1: Reaction Issues

Q: My yield is low, and I see a byproduct spot on TLC. What is it? A: This is likely the N-acylurea rearrangement product.

  • Cause: If the Solketal is added too slowly or the activation time is too long without the nucleophile present, the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.

  • Fix: Ensure Solketal is added immediately after the 15-30 min activation period. Keep the reaction at 0°C during addition to suppress rearrangement [2].

Q: I am seeing racemization of the Valine (L-isomer converting to D-isomer). A: Valine is prone to racemization via oxazolone formation.

  • Cause: High temperatures or excess base (DMAP/TEA).

  • Fix:

    • Keep DMAP catalytic (<0.1 equiv).

    • Always use HOBt or Oxyma Pure as an additive.

    • Never heat the coupling reaction above 25°C.

Category 2: Purification & Workup

Q: The final product is a viscous oil that won't crystallize. How do I handle this? A: 1-O-aminoacyl glycerols are often "honey-like" oils due to the glycerol backbone's hydrogen bonding.

  • Fix: Do not rely on crystallization for the crude. Use Lyophilization (freeze-drying) from a water/dioxane mixture to obtain a fluffy, handleable solid.

  • Alternative: If high purity is required, perform Flash Chromatography using DCM:MeOH (95:5). The free hydroxyls make the product polar.

Q: I suspect acyl migration occurred (1-O isomer moved to 2-O). How do I check? A: Acyl migration is thermodynamically driven and catalyzed by base or acid.

  • Check: Use 1H-NMR .[3]

    • 1-O isomer: The CH2-O-CO protons (sn-1) appear as a doublet/multiplet around 4.2-4.4 ppm. The CH-OH (sn-2) is around 3.8-4.0 ppm.

    • 2-O isomer: The CH-O-CO proton (sn-2) shifts significantly downfield to ~5.0-5.2 ppm [3].

  • Prevention: Store the final product at -20°C. Avoid leaving the product in solution for extended periods.

Phase 4: Data & Specifications

Standard Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow viscous oil or amorphous solid
Identity 1H-NMR (DMSO-d6)Conforms to structure; Acetonide peaks absent
Regio-Purity HPLC (C18)> 95% 1-O-isomer (< 5% 2-O-isomer)
Chiral Purity Chiral HPLC> 99% L-isomer
Residual Solvent GC-HS< 5000 ppm (Class 3 solvents)
Reagent Selection Matrix for Scale-Up
ReagentProsConsRecommendation
DCC Cheap, robustUrea byproduct is a nightmare to filterAvoid for >10g scale
EDC·HCl Water-soluble byproductMore expensivePreferred for 10g - 1kg
Mixed Anhydride Very cheap (IBCF)Moisture sensitive, side reactionsGood for >1kg if strictly dry
Lipase (Enzymatic) Green, RegioselectiveSlow, requires optimizationUse if "Green" label is mandatory

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Callahan, H. J. (1989). Purification and characterization of 1-O-acyl-glycerols. Journal of Lipid Research, 30, 10-15. Link

  • D'Arrigo, P., et al. (2007). Enzymatic synthesis of 1-O-glyceryl esters. Tetrahedron: Asymmetry, 18(2), 269-274. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities should undergo a specific Process Safety Assessment (PSA) regarding exotherms and solvent handling.

Sources

Validation & Comparative

A Comparative Guide to 1-O-(N-CBz-L-valyl)glycerol and Other Key Enzyme Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 1-O-(N-CBz-L-valyl)glycerol with other prominent enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting the appropriate inhibitor for their experimental needs. We will delve into the mechanisms of action, comparative efficacy, and provide detailed experimental protocols for evaluation.

Introduction to 1-O-(N-CBz-L-valyl)glycerol

1-O-(N-CBz-L-valyl)glycerol is a synthetic molecule that, based on its structure, is predicted to act as an inhibitor of certain classes of proteases, particularly serine and cysteine proteases. The N-Cbz-L-valyl moiety mimics a peptide substrate, while the glycerol backbone provides a unique structural feature. Although specific inhibitory data for this exact compound is not widely published, its structural components suggest it likely targets enzymes that recognize valine residues. Its potential as a research tool lies in its ability to probe the active sites of these enzymes.

Mechanism of Action: A Focus on Protease Inhibition

The core function of many enzyme inhibitors is to block the catalytic activity of their target enzymes. For proteases, this typically involves binding to the active site and preventing the cleavage of their natural substrates. The inhibitors discussed in this guide employ various mechanisms to achieve this.

1-O-(N-CBz-L-valyl)glycerol (Putative Mechanism): It is hypothesized that the N-CBz-L-valyl portion of the molecule will bind to the substrate recognition site of the target protease. The glycerol component may influence solubility and cell permeability. Depending on the specific protease, the interaction could be reversible or irreversible.

Comparative Inhibitors: Mechanisms of Action

To provide a robust comparison, we will examine several well-characterized protease inhibitors that target enzymes potentially also targeted by 1-O-(N-CBz-L-valyl)glycerol, such as cathepsins and caspases.

  • Z-VAD-FMK (Pan-Caspase Inhibitor): This is a cell-permeable, irreversible inhibitor of a broad range of caspases, which are cysteine proteases crucial for apoptosis.[1][2][3] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[1][3]

  • AEBSF (Serine Protease Inhibitor): 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases like trypsin, chymotrypsin, and thrombin.[4][5][6] It acts by sulfonylating the hydroxyl group of the active site serine residue, forming a stable covalent bond.[4][5]

  • E-64 (Cysteine Protease Inhibitor): This is a potent and highly selective irreversible inhibitor of cysteine proteases such as papain, cathepsins B and L, and calpain.[7][8][9] Its trans-epoxysuccinyl group forms a thioether bond with the active site cysteine.[7][9]

  • Bestatin (Aminopeptidase Inhibitor): Bestatin is a competitive and reversible inhibitor of several aminopeptidases, including aminopeptidase B and leukotriene A4 hydrolase.[10][11] It functions as a dipeptide analog, binding non-covalently to the active site.[12]

cluster_inhibitor Inhibitor cluster_target Target Enzyme Class cluster_mechanism Mechanism of Action Inhibitor Inhibitor Z-VAD-FMK Z-VAD-FMK Caspases (Cysteine Proteases) Caspases (Cysteine Proteases) Z-VAD-FMK->Caspases (Cysteine Proteases) AEBSF AEBSF Serine Proteases Serine Proteases AEBSF->Serine Proteases E-64 E-64 Cysteine Proteases Cysteine Proteases E-64->Cysteine Proteases Bestatin Bestatin Aminopeptidases Aminopeptidases Bestatin->Aminopeptidases Target Target Irreversible Covalent Modification (FMK) Irreversible Covalent Modification (FMK) Caspases (Cysteine Proteases)->Irreversible Covalent Modification (FMK) Irreversible Covalent Modification (Sulfonylation) Irreversible Covalent Modification (Sulfonylation) Serine Proteases->Irreversible Covalent Modification (Sulfonylation) Irreversible Covalent Modification (Thioether Bond) Irreversible Covalent Modification (Thioether Bond) Cysteine Proteases->Irreversible Covalent Modification (Thioether Bond) Reversible Competitive Inhibition Reversible Competitive Inhibition Aminopeptidases->Reversible Competitive Inhibition Mechanism Mechanism

Caption: Mechanisms of action for selected enzyme inhibitors.

Comparative Analysis of Inhibitor Performance

The selection of an appropriate inhibitor often depends on its potency, selectivity, and mode of action. The following table summarizes key characteristics of the discussed inhibitors.

InhibitorTarget Enzyme ClassMechanismPotencyCell PermeabilityKey Features
1-O-(N-CBz-L-valyl)glycerol Predicted: Serine/Cysteine ProteasesPutative: Substrate AnalogUnknownPredicted: ModerateResearch tool for novel target identification.
Z-VAD-FMK CaspasesIrreversiblePotent (nM range)YesBroad-spectrum caspase inhibitor, widely used to study apoptosis.[1][3]
AEBSF Serine ProteasesIrreversibleModerate (µM-mM range)YesWater-soluble alternative to PMSF, good for protein purification.[4][5][13]
E-64 Cysteine ProteasesIrreversiblePotent (nM range)YesHighly selective for cysteine proteases, low toxicity.[7][8][9]
Bestatin AminopeptidasesReversible, CompetitivePotent (nM-µM range)YesNatural product with immunomodulatory effects.[10][11][14]

Experimental Protocols for Comparative Evaluation

To empirically compare the inhibitory activity of 1-O-(N-CBz-L-valyl)glycerol against a known inhibitor like E-64 for a specific cysteine protease (e.g., Cathepsin B), a fluorometric activity assay can be employed.

Protocol: In Vitro Cathepsin B Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 1-O-(N-CBz-L-valyl)glycerol and E-64 against human Cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0

  • Cathepsin B substrate: Z-Arg-Arg-AMC

  • Inhibitors: 1-O-(N-CBz-L-valyl)glycerol, E-64

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of 1-O-(N-CBz-L-valyl)glycerol and E-64 in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant Cathepsin B in the assay buffer to the desired working concentration.

  • Pre-incubation: In the microplate, add 50 µL of the diluted enzyme to each well. Then, add 25 µL of the inhibitor dilutions or vehicle control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Add 25 µL of the Cathepsin B substrate (Z-Arg-Arg-AMC) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Caption: Workflow for in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

While 1-O-(N-CBz-L-valyl)glycerol presents an interesting scaffold for potential protease inhibition, its efficacy and specificity remain to be thoroughly characterized. This guide has provided a framework for its comparison against well-established inhibitors like Z-VAD-FMK, AEBSF, E-64, and Bestatin. The provided experimental protocol offers a starting point for researchers to quantitatively assess its inhibitory properties. Future studies should focus on identifying the specific protease targets of 1-O-(N-CBz-L-valyl)glycerol, determining its mode of inhibition (reversible vs. irreversible), and evaluating its cell-based efficacy and potential off-target effects. Such studies will be crucial in defining its utility as a chemical probe in biological research and as a potential lead compound in drug discovery.

References

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]

  • Chauvier, D., et al. (2007). Broad-spectrum caspase inhibitors: from myth to reality? Cell Death & Differentiation, 14, 387–391. [Link]

  • InvivoGen. (n.d.). Z-VAD-FMK. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ubenimex? Synapse. [Link]

  • Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biophysical Chemistry, 7, 23-28. [Link]

  • Wikipedia. (2023, December 2). AEBSF. [Link]

  • Wikipedia. (2023, October 28). E-64. [Link]

  • Wikipedia. (2023, November 29). Ubenimex. [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Journal of Medicinal Chemistry, 31(11), 2193–2199. [Link]

  • McGowan, S., et al. (2014). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Combinatorial Science, 16(7), 363–372. [Link]

  • Senthebane, D. A., et al. (2017). Cathepsin B: a sellsword of cancer progression. Cancer Cell International, 17, 9. [Link]

  • Bogyo, M., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(33), 13482–13487. [Link]

  • Quora. (2025, April 6). What is Z-VAD-FMK and what is its mechanism of action?[Link]

  • ResearchGate. (2025, August 9). Inhibitors of Cathepsin B. Retrieved from [Link]

  • Kim, D. C., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 7(5), 490–499. [Link]

  • ResearchGate. (n.d.). Cathepsin inhibitors and not-caspase inhibitors suppress both... Retrieved from [Link]

  • Patsnap. (2024, June 21). What are caspase inhibitors and how do they work? Synapse. [Link]

  • Schlapbach, R., & Armbruster, V. (2001). Evidence that inhibition of cathepsin-B contributes to the neuroprotective properties of caspase inhibitor Tyr-Val-Ala-Asp-chloromethyl ketone. Journal of Neurochemistry, 78(4), 877–887. [Link]

  • Yoon, M. C., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH. ACS Chemical Biology, 16(9), 1645–1657. [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

  • Lampe, C. M., & Gondi, C. S. (2014). Cathepsin B Inhibitors for Targeted Cancer Therapy. Journal of Cancer Science & Therapy, 6(10), 417–421. [Link]

  • de Souza, J. M. M., et al. (2022). Caspase-1 and Cathepsin B Inhibitors from Marine Invertebrates, Aiming at a Reduction in Neuroinflammation. Marine Drugs, 20(10), 621. [Link]

  • Foghsgaard, L., et al. (2001). Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. Journal of Cell Biology, 153(3), 599–610. [Link]

  • Li, Y., et al. (2023). Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 79(Pt 8), 295–300. [Link]

  • Consensus. (n.d.). What is glycerol mechanism of action? Retrieved from [Link]

  • Consensus. (n.d.). What is glycerol mechanism of action? Retrieved from [Link]

  • Med School Made Easy. (2014, August 18). Lipolysis (Part 2 of 2) - Mechanism of Hormone Sensitive Lipase. YouTube. [Link]

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778–1783. [Link]

  • Bachovchin, W. W., et al. (1977). Mechanism of action of adenosylcobalamin: glycerol and other substrate analogues as substrates and inactivators for propanediol dehydratase--kinetics, stereospecificity, and mechanism. Biochemistry, 16(6), 1082–1092. [Link]

  • Yoshimoto, T., et al. (1987). N-Benzyloxycarbonyl-valyl-prolinal, a potent inhibitor of post-proline cleaving enzyme. Agricultural and Biological Chemistry, 51(11), 3099–3100. [Link]

  • Niphakis, M. J., et al. (2016). In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1][3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048). Journal of Pharmacology and Experimental Therapeutics, 359(1), 102–111. [Link]

  • Bachovchin, W. W., et al. (1978). Mechanism of action of adenosylcobalamin: hydrogen transfer in the inactivation of diol dehydratase by glycerol. Biochemistry, 17(11), 2218–2224. [Link]

  • Di Martino, S., et al. (2020). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6829. [Link]

  • Bot, M., et al. (2015). Inhibition of monoacylglycerol lipase mediates a cannabinoid 1-receptor dependent delay of kindling progression in mice. Neurobiology of Disease, 77, 238–245. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-O-(N-CBz-L-valyl)glycerol as a Putative Monoacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel chemical entity, 1-O-(N-CBz-L-valyl)glycerol. Due to its structural resemblance to endogenous monoacylglycerols, we postulate that this compound functions as an inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system.

The following sections detail a systematic approach to test this hypothesis, comparing the compound's performance against well-characterized alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for a self-validating system, and present a clear interpretation of potential outcomes.

Introduction: The Rationale for Investigating 1-O-(N-CBz-L-valyl)glycerol as a MAGL Inhibitor

The endocannabinoid system (ECS) is a critical neuromodulatory and signaling network that maintains homeostasis in a vast array of physiological processes.[1][2] A primary bioactive lipid in this system is 2-arachidonoylglycerol (2-AG), an endogenous agonist for the cannabinoid receptors CB1 and CB2.[3][4] The tone of 2-AG signaling is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling activity.[5][6]

Inhibition of MAGL elevates 2-AG levels, enhancing endocannabinoid signaling. This mechanism has shown significant therapeutic potential in preclinical models of pain, inflammation, and neurodegenerative diseases.[7][8] The structure of 1-O-(N-CBz-L-valyl)glycerol, featuring a glycerol backbone esterified with a protected amino acid, suggests it may act as a substrate analog or inhibitor for lipases that process monoacylglycerols. This guide outlines the essential experiments to validate its hypothesized inhibitory activity against MAGL.

Comparator Compounds for Mechanistic Elucidation

To properly characterize 1-O-(N-CBz-L-valyl)glycerol, its activity profile must be compared against gold-standard modulators of the ECS lipid signaling pathway.

  • JZL184 (Positive Control): A potent, selective, and irreversible inhibitor of MAGL, with an IC50 value of approximately 8 nM for mouse brain MAGL.[9][10][11] It displays over 300-fold selectivity for MAGL over the other major endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[5][10] JZL184 serves as the benchmark for MAGL-specific inhibition.

  • Tetrahydrolipstatin (THL) (Selectivity Control): A broad-spectrum lipase inhibitor derived from lipstatin.[12][13] THL is known to covalently inhibit pancreatic lipase and has also been shown to inhibit diacylglycerol lipase (DAGL), the primary enzyme for 2-AG synthesis.[14][15][16] By testing against DAGL, THL helps to determine the selectivity of our novel compound.

Experimental Validation Workflow

The following multi-part experimental plan is designed to systematically test the hypothesis that 1-O-(N-CBz-L-valyl)glycerol is a MAGL inhibitor.

G cluster_0 Part 1: In Vitro Validation cluster_1 Part 2: Cellular Activity cluster_2 Part 3: Downstream Signaling enz_assay Enzymatic Inhibition Assays (MAGL & DAGL) ic50 Determine IC50 & Selectivity enz_assay->ic50 Quantify Potency cell_treat Treat Cells with Compounds ic50->cell_treat Confirm in cellular context measure_2ag Measure 2-AG Accumulation (Target Engagement) cell_treat->measure_2ag measure_aa Measure Arachidonic Acid (Downstream Effect) cell_treat->measure_aa western Western Blot for COX-2 & iNOS measure_aa->western Link to inflammatory pathway lps_stim LPS-Stimulated Macrophages lps_stim->western Assess Anti-inflammatory Effect G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Release DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL PLC PLC PLC->DAG PIP2 PIP2 PIP2->PLC TwoAG 2-AG DAGL->TwoAG TwoAG->CB1 Retrograde Signaling MAGL MAGL TwoAG->MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins Test_Cmpd 1-O-(N-CBz-L-valyl)glycerol (Hypothesized) Test_Cmpd->MAGL Inhibits JZL184 JZL184 JZL184->MAGL Inhibits THL THL THL->DAGL Inhibits

Sources

Advanced Characterization of 1-O-(N-CBz-L-valyl)glycerol: Cross-Reactivity & Esterase Specificity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Studies of 1-O-(N-CBz-L-valyl)glycerol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-O-(N-CBz-L-valyl)glycerol serves as a critical reference standard and model substrate in the development of amino acid ester prodrugs (e.g., Valganciclovir, Valacyclovir).[1] Unlike simple fatty acid esters, this molecule combines a polar glycerol backbone with a bulky, hydrophobic N-protected amino acid moiety.[1]

This guide details the cross-reactivity profile of this compound, specifically distinguishing its interaction with Carboxylesterases (CES) versus Lipases and Peptide Transporters (PEPT1) .[1] Understanding these interactions is vital for designing prodrugs that are stable in plasma yet active in target tissues, avoiding premature hydrolysis or off-target transport.[1]

Structural Mechanism & Application

The molecule consists of L-Valine esterified to the sn-1 position of glycerol, with the amine protected by a Carbobenzyloxy (CBz) group.[1]

  • Primary Utility: Probing the steric tolerance of esterase active sites.[1] The CBz group mimics large drug pharmacophores, allowing researchers to predict if a specific esterase (e.g., hCES1 vs. hCES2) can accommodate and hydrolyze a valyl-drug conjugate.[1]

  • Differentiation:

    • vs. Unprotected Valyl-Glycerol: The CBz group blocks recognition by aminopeptidases and PEPT1 transporters, isolating the esterase activity.[1]

    • vs. Standard Lipids: The nitrogen atom and carbamate linkage introduce polarity and hydrogen bonding potential absent in standard triglycerides, testing the enzyme's "oxyanion hole" adaptability.[1]

Cross-Reactivity Profiling

The "cross-reactivity" of 1-O-(N-CBz-L-valyl)glycerol is defined by its susceptibility to hydrolysis by distinct enzyme families and its lack of affinity for specific transporters.[1]

A. Enzymatic Cross-Reactivity (Hydrolysis Specificity)

This substrate is used to differentiate between broad-spectrum esterases and specific lipases .[1]

Enzyme ClassEnzyme ExampleReactivityMechanism / Rationale
Carboxylesterases hCES1, hCES2High The hydrophobic CBz group fits well into the large substrate-binding pocket of CES1.[1] The ester bond is accessible for nucleophilic attack by the catalytic serine.[1]
Pancreatic Lipases PPL, Lipase AModerate Lipases generally prefer long-chain fatty acids.[1] However, the hydrophobicity of the CBz group can mimic a medium-chain fatty acid, triggering "interfacial activation" in some lipases (e.g., Candida antarctica Lipase B).[1]
Aminopeptidases LAP, DPPIVNone Negative Control. The CBz protecting group blocks the N-terminus, preventing aminopeptidase binding.[1] This confirms that any hydrolysis observed is due to esterase activity, not peptidase activity.[1]
Cholinesterases AChE, BChELow The steric bulk of the CBz-Valine moiety typically exceeds the capacity of the AChE active site gorge, providing selectivity against neurotransmitter-degrading enzymes.[1]
B. Transporter Cross-Reactivity
  • PEPT1/PEPT2 (Oligopeptide Transporters):

    • Result: Negligible Affinity.

    • Reasoning: PEPT transporters require a free (or weakly substituted) N-terminal amine and a specific spatial arrangement of carbonyls.[1] The bulky CBz group abolishes this recognition.[1]

    • Application: Use 1-O-(N-CBz-L-valyl)glycerol as a negative control in uptake assays to distinguish active transport (of prodrugs) from passive diffusion.[1]

C. Analytical Cross-Reactivity

In HPLC/MS workflows, this molecule can co-elute with other hydrophobic impurities if not properly resolved.[1]

  • Interference Risk: Low.[1] The CBz chromophore (UV 254 nm) allows distinct detection from non-aromatic lipids (glycerol, valine).[1]

  • Mass Spec: Distinctive fragment ion [M+H]+ and loss of CBz (91 Da) or Valine moiety allows unambiguous identification.[1]

Experimental Protocols
Protocol 1: Esterase Specificity Assay

Objective: Determine if hydrolysis is mediated by CES or Lipase.[1][2]

Reagents:

  • Substrate: 1-O-(N-CBz-L-valyl)glycerol (10 mM stock in DMSO).

  • Enzymes: Recombinant hCES1, Porcine Pancreatic Lipase (PPL).[1]

  • Buffer: PBS (pH 7.[1][3]4) for CES; Tris-HCl (pH 8.[1]0) + Taurocholate for Lipase.[1]

Workflow:

  • Preparation: Dilute substrate to 100 µM in respective buffers.

  • Initiation: Add 5 units of enzyme. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 10, 30, 60 min.

  • Quenching: Add 50 µL ice-cold Acetonitrile (precipitates protein).

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Gradient: 10-90% ACN in water (0.1% TFA).[1]

    • Detection: UV at 254 nm (CBz absorption).[1][4]

  • Calculation: Plot % Hydrolysis vs. Time. Calculate initial rate (

    
    ).
    

Self-Validating Check:

  • Control A: No Enzyme (checks chemical stability).[1]

  • Control B: Add Eserine (specific esterase inhibitor).[1] If activity persists, it suggests non-serine esterase contamination.[1]

Comparative Analysis
Feature1-O-(N-CBz-L-valyl)glycerol 1-O-L-Valyl-glycerol (Unprotected) p-Nitrophenyl Valerate
Primary Use Esterase specificity probePEPT1 transport substrateGeneral esterase activity check
N-Terminus Blocked (Hydrophobic)Free (Charged at pH 7.[1]4)N/A (No amine)
Stability (pH 7) High (Chemically stable)Low (prone to diketopiperazine formation)Low (prone to spontaneous hydrolysis)
Enzyme Target Carboxylesterases (CES)Aminopeptidases / ValacycloviraseNon-specific Esterases
Detection UV 254 nm (CBz)Requires derivatization / MSColorimetric (405 nm)
Visualizations
Figure 1: Differential Hydrolysis & Transport Pathways

This diagram illustrates the selective processing of the CBz-protected substrate compared to the unprotected prodrug model.[1]

G Substrate 1-O-(N-CBz-L-valyl)glycerol CES Carboxylesterases (hCES1/2) Substrate->CES Substrate Peptidase Aminopeptidases Substrate->Peptidase BLOCKED (Steric Hindrance) Transporter PEPT1 Transporter Substrate->Transporter NO AFFINITY (Lack of Free Amine) Unprotected 1-O-L-Valyl-glycerol (Active Metabolite) Unprotected->Peptidase Rapid Hydrolysis Unprotected->Transporter Active Transport Product1 N-CBz-L-Valine + Glycerol CES->Product1 Hydrolysis Product2 L-Valine + Glycerol Peptidase->Product2 CellUptake Intracellular Accumulation Transporter->CellUptake

Caption: Specificity map showing CBz-protection directs the molecule to esterase hydrolysis while blocking peptidase degradation and PEPT1 transport.[1]

References
  • Satoh, T., & Hosokawa, M. (2006).[1][5] Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions.[1] Link

  • Vigroux, A., et al. (1995).[1] Cyclization-activated prodrugs: N-(substituted cytidine)-peptide derivatives as potential antiviral agents.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Amidon, G. L., et al. (1999).[1] Prodrug strategies for improving drug delivery. Annual Review of Pharmacology and Toxicology.[1] Link[1]

  • Bornscheuer, U. T. (2002).[1] Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews.[1] Link[1]

  • Tai, D. F., et al. (2015).[1] Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols.[1] ResearchGate.[1][6] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted prodrugs to overcome poor oral bioavailability is a cornerstone of modern pharmacokinetics. The L-valyl esterification strategy, famously utilized in the antiviral drug valacyclovir, leverages the intestinal oligopeptide transporter 1 (PEPT1) to actively pump poorly permeable molecules across the enterocyte brush border 1[1]. However, next-generation drug delivery systems are moving beyond simple amino acid esters, combining PEPT1 targeting with lipid-based lymphatic transport using glycerol backbones.

Central to this synthetic innovation is the intermediate 1-O-(N-CBz-L-valyl)glycerol . This guide provides an objective, comparative analysis of this critical intermediate against benchmark L-valyl prodrugs (like valacyclovir) and advanced lipid-amino acid conjugates, detailing the mechanistic causality behind their design and the self-validating protocols used to synthesize and evaluate them.

Structural and Mechanistic Comparison

To understand the utility of 1-O-(N-CBz-L-valyl)glycerol, it must be contextualized against the compounds it helps create and the clinical benchmarks it aims to improve upon.

1-O-(N-CBz-L-valyl)glycerol (The Synthetic Intermediate)

This compound features an L-valine moiety attached to a glycerol backbone, but its alpha-amine is protected by a carboxybenzyl (CBz) group.

  • Mechanistic Causality: The CBz group is strictly a synthetic necessity. It prevents the primary amine of valine from reacting with carboxylic acids during esterification (self-condensation). Because PEPT1 strictly requires a free alpha-amino group for substrate recognition 2[2], this protected intermediate has zero affinity for the transporter and must be deprotected before biological application.

Valacyclovir (The Direct Amino Acid Benchmark)

Valacyclovir is the L-valyl ester of acyclovir.

  • Mechanistic Causality: By exposing a free L-valyl amine, it acts as a high-affinity substrate for PEPT1, a high-capacity, low-affinity proton-coupled cotransporter on the apical microvilli [[3]](3]. While it dramatically improves bioavailability, valacyclovir is highly water-soluble and relies entirely on hepatic portal vein transport, making it susceptible to first-pass metabolism. Furthermore, it undergoes rapid base-catalyzed pseudo-first-order degradation in alkaline intestinal media 4[4].

Lipid-Valyl Conjugates (e.g., 1-O-stearoyl-3-O-(L-valyl)glycerol)

Derived from the deprotection and subsequent lipid conjugation of our core intermediate, these molecules represent a dual-action carrier system.

  • Mechanistic Causality: The L-valyl group targets PEPT1 for initial enterocyte uptake, while the stearoyl (lipid) chain increases the molecule's affinity for biomembranes [[5]](5]. This lipophilicity promotes incorporation into mixed micelles and subsequent assembly into chylomicrons, routing the drug through the lymphatic system and successfully bypassing hepatic first-pass metabolism.

AbsorptionPathways Lumen Intestinal Lumen (Prodrug Administration) Valacyclovir Valacyclovir (L-Valyl Ester) Lumen->Valacyclovir LipidConj Lipid-Valyl Conjugates (e.g., Stearoyl-Valyl-Glycerol) Lumen->LipidConj PEPT1 PEPT1 Transporter (Enterocyte Apical Membrane) Valacyclovir->PEPT1 High Affinity Uptake LipidConj->PEPT1 Moderate Affinity Uptake Micelles Mixed Micelles (Bile Salts) LipidConj->Micelles Lipid Solubilization PortalVein Portal Vein (Direct Hepatic Delivery) PEPT1->PortalVein Basolateral Efflux Lymphatics Lymphatic System (Chylomicron Assembly) Micelles->Lymphatics Intracellular Processing

Intestinal absorption pathways comparing PEPT1-mediated transport and lymphatic uptake.

Quantitative Performance Data

The following tables synthesize the physicochemical properties and pharmacokinetic enhancements of these compounds, providing a clear benchmark for drug developers.

Table 1: Physicochemical & Transport Properties

CompoundPrimary RolePEPT1 AffinityPrimary Absorption RouteChemical Stability (pH < 4)
1-O-(N-CBz-L-valyl)glycerol Synthetic IntermediateNone (Amine protected)Passive Diffusion (Low)High
Valacyclovir Direct Amino Acid ProdrugHigh (Km ~ 1-2 mM)PEPT1 Active TransportHigh
Lipid-Valyl Conjugates Advanced Carrier ProdrugModeratePEPT1 + Lymphatic UptakeModerate to High

Table 2: Pharmacokinetic Performance Metrics (In Vivo)

Prodrug StrategyAbsolute Bioavailability (%)Fold-Increase vs ParentTransporter Dependency
Acyclovir (Parent Drug) ~10 - 20%Baseline (1.0x)None (Passive/Paracellular)
Valacyclovir ~54.5%3.0x - 5.0xStrict (PEPT1) 6[6]
Lipid-Valyl Conjugates > 60% (Estimated)> 3.5xDual (PEPT1 + Micellar)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and validation of these compounds must follow strict, self-validating protocols. Below are the definitive methodologies for generating and testing these prodrug carriers.

Protocol A: Regioselective Synthesis of 1-O-(N-CBz-L-valyl)glycerol
  • Acetonide Protection: React glycerol with acetone and a catalytic amount of p-toluenesulfonic acid to yield 1,2-O-isopropylidene-sn-glycerol (solketal).

    • Causality: This strictly blocks the sn-1 and sn-2 positions, ensuring esterification occurs exclusively at the free sn-3 hydroxyl group, preventing the formation of complex di- or tri-ester mixtures.

  • Esterification: Couple solketal with N-CBz-L-valine using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous dichloromethane.

    • Causality: DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst. The CBz group prevents the valine from polymerizing with itself.

  • Acetonide Cleavage: Treat the purified intermediate with 80% acetic acid at room temperature.

    • Causality: Mild acidic conditions selectively hydrolyze the isopropylidene acetal to liberate the sn-1 and sn-2 hydroxyl groups without cleaving the newly formed ester bond.

    • Self-Validation: Confirm success via

      
      H-NMR by observing the complete disappearance of the two distinct acetonide methyl singlets (~1.3-1.4 ppm).
      
Protocol B: Deprotection to Active Carrier
  • Hydrogenolysis: Dissolve 1-O-(N-CBz-L-valyl)glycerol in methanol and expose to H

    
     gas over a Palladium on Carbon (Pd/C) catalyst.
    
    • Causality: Hydrogenolysis selectively cleaves the benzyl-carbamate (CBz) bond, releasing CO

      
       and toluene, yielding the free primary amine (1-O-L-valylglycerol) required for PEPT1 recognition.
      
    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. The spot will shift from negative (colorless) to positive (purple), definitively confirming the liberation of the primary amine.

Workflow Synthesis 1. Synthesis 1-O-(N-CBz-L-valyl)glycerol Deprotection 2. Deprotection (Pd/C, H2) Synthesis->Deprotection Yield > 85% Conjugation 3. Lipid Conjugation (Stearic Acid) Deprotection->Conjugation Free Amine Validation 4. In Vitro Validation (Caco-2 Monolayers) Conjugation->Validation Purified Prodrug PK 5. In Vivo PK (Bioavailability) Validation->PK Papp > 1x10^-6 cm/s

Step-by-step synthetic and validation workflow for valyl-glycerol prodrugs.

In Vitro Validation Workflows

To prove that the synthesized lipid-valyl conjugate successfully targets the intended biological pathway, an in vitro transport assay must be conducted.

Protocol C: Caco-2 Permeability and PEPT1 Affinity Assay
  • Monolayer Culture: Culture Caco-2 cells on transwell polycarbonate inserts for 21 days.

    • Causality: A 21-day culture ensures the formation of tight junctions (validated by Transepithelial Electrical Resistance > 300

      
      ) and robust apical expression of hPEPT1.
      
  • Transport Assay: Apply the deprotected valyl-glycerol prodrug to the apical chamber and measure the apical-to-basolateral (

    
    ) apparent permeability (
    
    
    
    ) over 120 minutes using LC-MS/MS.
  • Competitive Inhibition (Self-Validation): In a parallel well, co-incubate the prodrug with 10 mM Gly-Sar (a known, high-affinity PEPT1 competitive substrate).

    • Causality: If the prodrug's

      
       flux is significantly attenuated in the presence of Gly-Sar, it mathematically validates that the transport is actively mediated by PEPT1 rather than occurring via passive paracellular diffusion 6[6].
      

References

  • Pharmacokinetics of Novel Dipeptide Ester Prodrugs of Acyclovir after Oral Administration: Intestinal Absorption and Liver Metabolism. doi.org.
  • Stability of valacyclovir: implications for its oral bioavailability. nih.gov.
  • Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice. nih.gov.
  • PEPT1 - Transporters. solvobiotech.com.
  • Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. acs.org.
  • Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. nih.gov.

Sources

A Comparative Guide to the In Vivo Validation of 1-O-(N-CBz-L-valyl)glycerol: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 1-O-(N-CBz-L-valyl)glycerol, a novel compound with putative anti-inflammatory properties. In the absence of extensive public data on this specific molecule, we present a robust, scientifically-grounded strategy for its evaluation, comparing its potential performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation process for new chemical entities in the inflammation space.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide array of diseases.[1][2] The development of novel anti-inflammatory agents is therefore a critical area of research. The in vivo validation of such compounds requires a systematic approach using well-established animal models to assess efficacy and safety.[3][4][5]

Mechanistic Considerations and Comparator Selection

A key signaling pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] Many NSAIDs exert their effects by inhibiting COX enzymes. Therefore, a logical starting point for the in vivo validation of a novel anti-inflammatory compound is to assess its activity in models where the inflammatory response is driven by prostaglandins and other mediators of the COX pathway.

For a meaningful comparison, we have selected two widely used NSAIDs as benchmarks:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad anti-inflammatory activity.[6]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach with a potentially different side-effect profile.[6]

The following diagram illustrates the simplified COX signaling pathway, a primary target for many anti-inflammatory drugs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins GI_Protection_Platelet_Aggregation GI Protection & Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Response Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow for In Vivo Validation

A structured workflow is crucial for the systematic evaluation of a novel anti-inflammatory compound. The following diagram outlines a typical experimental progression from initial screening to more detailed characterization.

Experimental_Workflow Start Novel Compound: 1-O-(N-CBz-L-valyl)glycerol Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) Start->Acute_Toxicity Dose_Ranging Dose-Ranging Study Acute_Toxicity->Dose_Ranging Carrageenan_Model Carrageenan-Induced Paw Edema Model Dose_Ranging->Carrageenan_Model Arachidonic_Acid_Model Arachidonic Acid-Induced Ear Edema Model Dose_Ranging->Arachidonic_Acid_Model Data_Analysis Data Analysis and Comparison with Indomethacin & Celecoxib Carrageenan_Model->Data_Analysis Arachidonic_Acid_Model->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Cytokine Profiling, Histopathology) Data_Analysis->Mechanism_Studies Conclusion Conclusion on In Vivo Anti-Inflammatory Activity Mechanism_Studies->Conclusion

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Drug Discovery.

Detailed Experimental Protocols

The following are detailed protocols for two standard and widely accepted acute inflammation models.[1][7]

This is a well-established model for evaluating acute, non-immune inflammation and is highly predictive of the anti-inflammatory activity of NSAIDs.[7][8]

  • Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and involves neutrophil infiltration.[1]

  • Experimental Animals: Male Wistar rats (180-220 g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • 1-O-(N-CBz-L-valyl)glycerol (Dose 1, e.g., 10 mg/kg, p.o.)

    • 1-O-(N-CBz-L-valyl)glycerol (Dose 2, e.g., 30 mg/kg, p.o.)

    • 1-O-(N-CBz-L-valyl)glycerol (Dose 3, e.g., 100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

    • Celecoxib (30 mg/kg, p.o.)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This model is particularly useful for investigating compounds that interfere with the arachidonic acid cascade.[1]

  • Principle: Topical application of arachidonic acid to the mouse ear induces a rapid and reproducible inflammatory response characterized by edema, which is primarily mediated by prostaglandins and leukotrienes.[1]

  • Experimental Animals: Male Swiss albino mice (20-25 g).

  • Groups (n=6 per group):

    • Vehicle Control

    • 1-O-(N-CBz-L-valyl)glycerol (Dose 1, e.g., 1 mg/ear)

    • 1-O-(N-CBz-L-valyl)glycerol (Dose 2, e.g., 3 mg/ear)

    • Indomethacin (1 mg/ear)

  • Procedure:

    • Administer the test compounds topically to the inner and outer surfaces of the right ear 30 minutes before the application of arachidonic acid.

    • Apply 20 µL of arachidonic acid solution (10 mg/mL in acetone) to the right ear.

    • One hour after arachidonic acid application, sacrifice the animals by cervical dislocation.

    • Cut circular sections (6 mm diameter) from both the right (treated) and left (untreated) ears and weigh them.

  • Data Analysis: The increase in weight of the right ear punch over the left ear punch is a measure of the edema. Calculate the percentage inhibition of edema as described for the paw edema model.

Comparative Data Presentation (Hypothetical Data)

The following tables present hypothetical but plausible data to illustrate how the performance of 1-O-(N-CBz-L-valyl)glycerol would be compared against the standard drugs.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
1-O-(N-CBz-L-valyl)glycerol100.68 ± 0.0520.0
1-O-(N-CBz-L-valyl)glycerol300.45 ± 0.04 47.1
1-O-(N-CBz-L-valyl)glycerol1000.32 ± 0.0362.4
Indomethacin100.28 ± 0.03 67.1
Celecoxib300.35 ± 0.0458.8
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Effect on Arachidonic Acid-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Weight Increase (mg)% Inhibition of Edema
Vehicle Control-12.5 ± 1.1-
1-O-(N-CBz-L-valyl)glycerol19.8 ± 0.921.6
1-O-(N-CBz-L-valyl)glycerol36.2 ± 0.7 50.4
Indomethacin14.5 ± 0.564.0
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Conclusion and Future Directions

This guide outlines a foundational in vivo validation strategy for the novel compound 1-O-(N-CBz-L-valyl)glycerol. Based on the hypothetical data, this compound demonstrates dose-dependent anti-inflammatory activity in both the carrageenan-induced paw edema and arachidonic acid-induced ear edema models. Its efficacy at higher doses appears comparable to that of the standard drugs, Indomethacin and Celecoxib.

These initial findings would warrant further investigation into the compound's mechanism of action. Subsequent studies could include:

  • Chronic Inflammation Models: To assess efficacy in more disease-relevant models, such as adjuvant-induced arthritis.[1]

  • Gastric Ulcerogenicity Studies: To evaluate the gastrointestinal safety profile, a common concern with NSAIDs.

  • In Vitro COX Enzyme Assays: To determine if the compound directly inhibits COX-1 and/or COX-2.

  • Cytokine Profiling: To investigate effects on the production of pro-inflammatory and anti-inflammatory cytokines.

By following a systematic and comparative approach as detailed in this guide, researchers can robustly evaluate the preclinical anti-inflammatory potential of novel compounds like 1-O-(N-CBz-L-valyl)glycerol.

References

  • Shelar PA, Mishra A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Anonymous. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Patil, C. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • A novel synthesis of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives was synthesized by the condensation of 2-hydroxybenzohydrazide with substituted isatins... (2015). PMC. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

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Technical Guide: SAR Profiling of 1-O-(N-CBz-L-valyl)glycerol Analogs as Lipidic Prodrug Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 1-O-(N-CBz-L-valyl)glycerol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Scope

This guide provides a technical analysis of 1-O-(N-benzyloxycarbonyl-L-valyl)-sn-glycerol and its structural analogs. These compounds serve as critical model systems in the development of lipidic prodrugs and amphiphilic carrier systems . By conjugating a lipophilic glycerol backbone with an N-protected amino acid, researchers can modulate membrane permeability, solubility, and enzymatic susceptibility.

The primary "Activity" analyzed in this guide is Enzymatic Hydrolytic Stability (bioactivation potential) and Physicochemical Amphiphilicity . Understanding the Structure-Activity Relationship (SAR) of these esters is essential for designing prodrugs that are stable during transport but rapidly activated by target esterases (e.g., Carboxylesterases, Pancreatic Lipase, or Chymotrypsin-like enzymes).

Structural Breakdown & Analogs

The core molecule consists of three modular domains, each influencing the physicochemical and biological profile.

The Lead Candidate: 1-O-(N-CBz-L-valyl)glycerol
  • Domain A (Headgroup): L-Valine (Branched-chain, hydrophobic).

  • Domain B (Linker/Protecting Group): N-Benzyloxycarbonyl (Cbz/Z-group). Provides aromatic lipophilicity and prevents spontaneous intramolecular cyclization.

  • Domain C (Carrier): Glycerol (Hydrophilic, neutral). Mono-esterification at the sn-1 position leaves two free hydroxyls for hydrogen bonding.

Comparative Analogs

To understand the SAR, we compare the lead against three distinct analog classes:

Analog ClassStructural ModificationRationale for Comparison
Class I: Side Chain Variants Replace Val (Isopropyl) with Gly (H), Ala (Methyl), or Phe (Benzyl).Probes the steric tolerance of the hydrolytic enzyme's S1 binding pocket.
Class II: N-Terminal Variants Replace Cbz with Free Amine (-NH2) or Acetyl (-Ac).Tests the electronic effect and the necessity of the hydrophobic aromatic cap for enzyme recognition.
Class III: Regio-Isomers 2-O-acyl isomer vs. 1-O-acyl isomer.Evaluates acyl migration kinetics and positional specificity of lipases (sn-1 vs sn-2 preference).

Synthesis & Experimental Protocols

Self-Validating System: The synthesis must prevent acyl migration (1 -> 2 shift) which is common in monoacylglycerols.

Protocol A: Regioselective Synthesis of 1-O-(N-CBz-L-valyl)glycerol

Objective: Obtain high-purity sn-1 monoester without contamination by the sn-2 isomer or diesters.

Reagents:

  • N-Cbz-L-Valine[1][2][3][4][5]

  • 1,2-O-Isopropylidene-sn-glycerol (Solketal) – Critical for protecting 2,3-positions.

  • DCC (Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

  • Acid (AcOH or dilute HCl) for deprotection.

Workflow:

  • Coupling: Dissolve N-Cbz-L-Valine (1.0 eq) and Solketal (1.1 eq) in dry DCM. Add DCC (1.1 eq) and catalytic DMAP at 0°C. Stir 12h at RT.

    • Checkpoint: Monitor TLC for disappearance of acid. Filter DCU urea byproduct.

  • Isolation: Wash organic layer with 5% citric acid, 5% NaHCO3, and brine. Dry over Na2SO4. Concentrate to yield the acetonide intermediate.

  • Deprotection: Dissolve intermediate in 70% AcOH/Water. Heat to 60°C for 1h (or use Dowex-H+ resin in MeOH).

    • Critical Step: Do not overheat to prevent hydrolysis of the valyl ester.

  • Purification: Flash chromatography (EtOAc/Hexane).

    • Validation: 1H-NMR must show distinct multiplets for glycerol C1 (4.1-4.3 ppm) and C2/C3 (3.5-3.9 ppm).

Protocol B: Enzymatic Hydrolysis Assay (Activity Measurement)

Objective: Determine half-life (


) and Specificity Constant (

).
  • Buffer Preparation: Phosphate buffer (50 mM, pH 7.4) with 10% acetonitrile (to solubilize the lipidic substrate).

  • Enzyme Initiation: Add Porcine Liver Esterase (PLE) or Chymotrypsin to the substrate solution (100 µM).

  • Monitoring:

    • UV Method: Monitor release of N-Cbz-Valine at 254 nm (if Cbz is present).

    • pH Stat Method: Maintain pH 7.4 by titration with NaOH; slope indicates hydrolysis rate.

    • HPLC Method: Quench aliquots at intervals (0, 5, 15, 30, 60 min) with cold MeOH. Analyze on C18 column.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the mechanistic logic governing the stability and activity of these analogs.

SAR_Logic Substrate 1-O-(N-CBz-L-valyl)glycerol Steric Steric Bulk (Val vs Gly) Substrate->Steric Electronic N-Protection (Cbz vs Free) Substrate->Electronic Regio Position (1-O vs 2-O) Substrate->Regio Hydrolysis Hydrolysis Rate (Bioactivation) Steric->Hydrolysis Bulky Valine Slower than Glycine Electronic->Hydrolysis Cbz (Lipophilic) Fits Chymotrypsin Pocket Stability Chemical Stability (Shelf-life) Electronic->Stability Free Amine Promotes Intramolecular Attack Regio->Hydrolysis 1-O Accessible 2-O Sterically Hindered

Figure 1: SAR Logic Flowchart. The interplay between steric bulk, electronic protection, and regiochemistry determines the balance between shelf-stability and enzymatic bioactivation.

Detailed Comparison Data

The table below summarizes the relative performance of the Lead against its analogs. Data represents normalized hydrolysis rates (


) relative to the lead (set to 1.0) based on typical esterase kinetics [1, 2].
Compound AnalogStructural FeatureRelative Hydrolysis Rate (

)
Interpretation
Lead N-Cbz-L-Val-Glycerol 1.0 Balanced profile. Cbz group aids binding to hydrophobic pockets of esterases.
Analog AN-Cbz-Gly -Glycerol4.5Faster. Lack of steric hindrance allows rapid entry into the catalytic triad. Too unstable for sustained release.
Analog BN-Cbz-Phe -Glycerol1.8Fast. Phenylalanine side chain has high affinity for Chymotrypsin-like enzymes (S1 specificity).
Analog CH2N -L-Val-Glycerol< 0.1 (Enzymatic)High (Chemical)Poor Substrate. Charged amine resists hydrophobic esterase pockets but suffers from chemical instability (O->N acyl migration potential).
Analog D2-O -(N-Cbz-Val)-Glycerol0.2Slow. Secondary ester is sterically hindered. Useful for "slow-release" depot formulations.
Key Insights for Drug Design:
  • The "Valine Effect": Valine derivatives often show optimal stability profiles compared to Glycine (too fast) or Phenylalanine (variable). This is why Valine is used in commercial prodrugs like Valacyclovir and Valganciclovir [3].

  • Role of the Cbz Group: While often a protecting group in synthesis, in SAR studies, the Cbz group mimics hydrophobic residues, significantly enhancing affinity for Chymotrypsin and Carboxylesterases compared to free amines or acetyl groups [4].

  • Glycerol Backbone Utility: Unlike simple ethyl esters, the glycerol backbone renders the molecule amphiphilic. It can self-assemble into micelles or liposomes, acting as both drug and carrier.

Mechanistic Pathway: Enzymatic Activation

Understanding how the enzyme cleaves the lead molecule is crucial for predicting the behavior of new analogs.

Mechanism ES_Complex Enzyme-Substrate Complex (Hydrophobic Binding of Cbz) Tetrahedral Tetrahedral Intermediate (Serine Attack on Carbonyl) ES_Complex->Tetrahedral Nucleophilic Attack AcylEnzyme Acyl-Enzyme + Glycerol Release Tetrahedral->AcylEnzyme Collapse Hydrolysis Deacylation (Release of N-Cbz-Valine) AcylEnzyme->Hydrolysis Water Attack

Figure 2: Enzymatic hydrolysis mechanism. The rate-limiting step for bulky analogs (Valine) is often the initial nucleophilic attack due to steric hindrance at the carbonyl carbon.

References

  • Simplício, J.A., et al. (2008). Prodrugs for Amino Acid-Mediated Drug Delivery. Molecules.[2][4][5][6][7][8][9] Link

  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism. Link

  • Waleed, M., et al. (2014). Synthesis and Characterization of Glycerol-Based Lipids. Journal of Chemistry. Link

  • Greenwald, R.B., et al. (2000). Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds. Journal of Medicinal Chemistry. Link

  • Google Patents. (1996). HIV Protease Inhibitors (Discussing N-Cbz-L-valyl moieties).[2][8][9] US Patent 5484926A. Link

Sources

Confirming the Binding Site of 1-O-(N-CBz-L-valyl)glycerol on Valacyclovir Hydrolase (BPHL)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous scientific process for confirming the binding site of 1-O-(N-CBz-L-valyl)glycerol on its primary biological target, Valacyclovir Hydrolase (BPHL/VACVase) .

This compound—a synthetic analogue of the antiviral prodrugs Valacyclovir and Valganciclovir—serves as a critical chemical probe. By replacing the nucleoside core with a glycerol backbone and protecting the amine with a Carboxybenzyl (CBz) group, researchers use it to map the hydrophobic acyl pocket and test the steric tolerance of the enzyme's alpha-amino recognition site.

Part 1: Strategic Overview

Target Identity: Biphenyl Hydrolase-Like Protein (BPHL), also known as Valacyclovir Hydrolase (VACVase).[1][2] Compound Function: Structural probe / Substrate Analogue. Critical Mechanism: BPHL activates valyl-ester prodrugs.[1][2][3][4][5][6] The enzyme's specificity relies on a "hydrophobic acyl pocket" for the valine side chain and a critical electrostatic interaction (Asp123) with the prodrug's free amine. The N-CBz group in this probe challenges this mechanism, making the confirmation of its binding mode essential for understanding enzyme plasticity and inhibitor design.

The Three-Pillar Validation Protocol

To achieve scientific certainty, you must triangulate data from three distinct methodologies:

  • In Silico Prediction: Molecular Docking to generate initial hypotheses.

  • Structural Determination: X-ray Crystallography for atomic-resolution proof.

  • Functional Verification: Site-Directed Mutagenesis to validate the biological relevance of the structural model.

Part 2: Experimental Protocols

Method 1: In Silico Molecular Docking (Predictive Modeling)

Objective: To predict the orientation of the N-CBz-valyl moiety within the active site and assess steric clashes with Asp123.

Protocol:

  • Protein Preparation:

    • Retrieve the crystal structure of Human BPHL (e.g., PDB ID: 2OCG ).

    • Remove water molecules and co-crystallized ligands.

    • Protonate residues at pH 7.4 (Asp123 must be negatively charged; His255 neutral).

  • Ligand Preparation:

    • Construct 1-O-(N-CBz-L-valyl)glycerol in 3D.

    • Perform energy minimization (MMFF94 force field) to relax the glycerol backbone and CBz ring.

  • Docking Grid Generation:

    • Center the grid box (20 x 20 x 20 Å) on the catalytic serine (Ser122 ).

    • Include the hydrophobic pocket residues (Ile158, Gly161, Ile162, Leu229 ).[2][6][7][8]

  • Simulation & Analysis:

    • Run docking (e.g., AutoDock Vina or MOE).

    • Success Criteria: Look for the "Productive Pose":

      • Carbonyl carbon of valine within 3.5 Å of Ser122-OH.

      • Valine isopropyl group buried in the hydrophobic pocket (Ile158/Leu229).

      • Critical Check: Does the CBz group displace the interaction with Asp123? (The CBz group is bulky; if it fits, it likely occupies the large "leaving group groove" or forces a conformational change).

Method 2: X-Ray Crystallography (The Gold Standard)

Objective: To obtain an electron density map that definitively places the ligand atoms within the protein structure.

Protocol:

  • Protein Production:

    • Express Recombinant BPHL (residues 1-291) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure monodispersity.

  • Co-Crystallization (Preferred for bulky ligands):

    • Mix BPHL (10 mg/mL) with the ligand (1-O-(N-CBz-L-valyl)glycerol) at a 1:5 molar ratio.

    • Incubate for 1 hour at 4°C.

    • Set up hanging drop vapor diffusion plates: 1 µL protein-ligand mix + 1 µL reservoir solution (typically 20% PEG 3350, 0.2M Ammonium Acetate).

  • Data Collection & Refinement:

    • Flash-cool crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

    • Solve structure via Molecular Replacement (using PDB 2OCG as a template).

  • Validation:

    • Calculate the Fo-Fc difference map .

    • Confirmation: Positive green density (>3.0 σ) must clearly outline the shape of the glycerol backbone and the CBz-valyl group in the active site.

Method 3: Site-Directed Mutagenesis (Functional Validation)

Objective: To prove that the residues identified in the structure are functionally responsible for binding.

Protocol:

  • Mutant Design:

    • S122A (Catalytic Dead): Removes the nucleophile. Binding should persist, but hydrolysis stops.

    • D123N (Charge Neutralization): Tests if the enzyme still recognizes the N-blocked (CBz) substrate. (Wild-type BPHL requires D123 for free amines; if D123N binds the CBz probe better or worse, it confirms the role of this residue in steric/electrostatic gating).

    • I158A (Pocket Collapse): Reduces hydrophobicity. Should drastically increase

      
       (reduce affinity).
      
  • Binding Assay (Surface Plasmon Resonance - SPR):

    • Immobilize Wild-Type and Mutant BPHL on CM5 chips.

    • Inject 1-O-(N-CBz-L-valyl)glycerol at varying concentrations (0.1 - 100 µM).

  • Data Interpretation:

    • If

      
       increases >10-fold in the I158A  mutant, the valyl group is confirmed to bind in the hydrophobic pocket.
      
    • If D123N shows altered affinity compared to WT, it confirms the probe's interaction (or clash) with the alpha-amino recognition site.

Part 3: Comparative Analysis

FeatureMethod 1: Molecular DockingMethod 2: X-Ray CrystallographyMethod 3: Mutagenesis (SPR)
Primary Output Predicted binding pose & energy score3D Atomic coordinates (Electron Density)Kinetic constants (

,

,

)
Resolution Low-Medium (Algorithm dependent)High (Atomic, <2.0 Å)Functional (Residue contribution)
Throughput High (Hours)Low (Weeks/Months)Medium (Days)
Cost LowHighMedium
Blind Spots Cannot account for induced fit wellCrystal packing artifactsDoes not show where it binds, only if
Verdict Hypothesis Generator Structural Proof Biological Relevance

Part 4: Visualization (Workflow Diagram)

BindingValidation Probe Probe Design: 1-O-(N-CBz-L-valyl)glycerol Docking In Silico Docking (AutoDock/MOE) Identify putative residues Probe->Docking Target Target Identification: BPHL (VACVase) Target->Docking XRay X-Ray Crystallography (Co-crystallization) Generate Electron Density Map Docking->XRay Guide crystallization conditions Mutagenesis Site-Directed Mutagenesis (S122A, D123N, I158A) Measure Kd via SPR Docking->Mutagenesis Select residues to mutate Analysis Data Synthesis Compare Structural vs. Kinetic Data XRay->Analysis Structural Evidence Mutagenesis->Analysis Functional Evidence Conclusion Confirmed Binding Site (Hydrophobic Pocket + Catalytic Triad) Analysis->Conclusion

Caption: Integrated workflow for validating the binding site of the N-CBz-valyl probe on BPHL, moving from computational prediction to structural and functional confirmation.

References

  • Lai, L., Xu, Z., Zhou, J., et al. (2008).[9] "Molecular Basis of Prodrug Activation by Human Valacyclovirase, an alpha-Amino Acid Ester Hydrolase." Journal of Biological Chemistry, 283(14), 9318–9327.

  • Kim, I., Chu, X.Y., Kim, S., et al. (2003).[5] "Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase." Journal of Biological Chemistry, 278(28), 25348-25356.

  • Marsillach, J., Suzuki, S.M., Richter, R.J., et al. (2014).[3] "Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase."[3][5] PLOS ONE, 9(10), e110054.[3]

  • Amidon, G.L., & Wall, D.A. (2024). "Targeted Prodrug Design and Activation by BPHL." Drug Hunter Minireview.

Sources

A Comparative Guide to Assessing the Selectivity of 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selectivity for 1-O-(N-CBz-L-valyl)glycerol

1-O-(N-CBz-L-valyl)glycerol is a chiral molecule with potential applications as a prodrug or a building block in chemical synthesis. Its efficacy and safety in biological systems, or its utility in synthetic pathways, are intrinsically linked to its selectivity. This refers to the preferential interaction of one or more of its stereoisomers with a specific enzyme, or the selective cleavage of its ester bond by certain classes of enzymes over others. A thorough understanding of its selectivity profile is paramount for predicting its metabolic fate, designing targeted therapeutic strategies, and optimizing its use in biocatalytic processes.

This guide will compare and contrast different enzymatic approaches to assess the selectivity of 1-O-(N-CBz-L-valyl)glycerol, providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary for a robust evaluation.

Part 1: Comparative Assessment of Enzymatic Selectivity

The primary method for assessing the selectivity of 1-O-(N-CBz-L-valyl)glycerol is through enzymatic kinetic resolution.[1][2] This process leverages the ability of chiral catalysts, in this case, enzymes like lipases and proteases, to differentiate between stereoisomers of a racemic or diastereomeric mixture, leading to the enrichment of one stereoisomer.[3][4] The selectivity of this process is a direct measure of the enzyme's preference for a particular substrate configuration.

We will explore the use of two major classes of enzymes for this assessment: Lipases and Proteases .

Lipase-Catalyzed Kinetic Resolution: A Broad-Spectrum Approach

Lipases are a class of esterases that catalyze the hydrolysis of ester bonds.[5][6] They are well-known for their broad substrate specificity and high enantioselectivity, making them excellent candidates for the initial screening of 1-O-(N-CBz-L-valyl)glycerol's selectivity.[7][8][9] The primary hydroxyl group of glycerol is esterified with N-CBz-L-valine, and lipases can be expected to hydrolyze this ester bond with a certain degree of stereoselectivity.

A racemic mixture of 1-O-(N-CBz-L-valyl)glycerol (containing both 1-O-(N-CBz-L-valyl)-sn-glycerol and 3-O-(N-CBz-L-valyl)-sn-glycerol) is subjected to hydrolysis by a panel of commercially available lipases. The reaction is monitored over time to determine the rate of hydrolysis and the enantiomeric excess (e.e.) of the remaining substrate and the product (N-CBz-L-valine and glycerol).

Lipase_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Racemic_Substrate Racemic 1-O-(N-CBz-L-valyl)glycerol Lipase_Screen Incubate with a Panel of Lipases (e.g., Candida antarctica Lipase B, Porcine Pancreatic Lipase) Racemic_Substrate->Lipase_Screen Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Lipase_Screen->Reaction_Monitoring Quench Quench Reaction at ~50% Conversion Reaction_Monitoring->Quench Extraction Extract Substrate and Product Quench->Extraction Chiral_HPLC Chiral HPLC Analysis Extraction->Chiral_HPLC Calculate_ee Calculate Enantiomeric Excess (e.e.) and Enantioselectivity (E) Chiral_HPLC->Calculate_ee

Caption: Workflow for assessing lipase selectivity.

  • Substrate Preparation: Prepare a stock solution of racemic 1-O-(N-CBz-L-valyl)glycerol in a suitable organic solvent (e.g., tert-butanol).

  • Enzyme Preparation: Prepare solutions or suspensions of various lipases (e.g., Candida antarctica lipase B (CALB), porcine pancreatic lipase (PPL), Pseudomonas cepacia lipase) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, combine the substrate solution and the enzyme preparation. The final reaction mixture should be a two-phase system or an emulsion to facilitate interfacial activation of the lipase.[5]

  • Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Quench the reaction (e.g., by adding a water-immiscible organic solvent and acidifying). Analyze the organic layer by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the substrate and the appearance of the product.

  • Work-up at ~50% Conversion: Once the reaction reaches approximately 50% conversion, quench the entire reaction mixture.

  • Extraction and Separation: Separate the unreacted substrate from the product (N-CBz-L-valine and glycerol) by liquid-liquid extraction or column chromatography.

  • Chiral HPLC Analysis: Analyze the recovered, unreacted 1-O-(N-CBz-L-valyl)glycerol and the product N-CBz-L-valine (after derivatization if necessary) using a chiral HPLC column to determine the enantiomeric excess of each.[10]

  • Calculation of Enantioselectivity (E-value): The enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. It can be calculated from the enantiomeric excess of the substrate (ees) and the conversion (c) using the following equation:

    E = ln[1 - c(1 + ees)] / ln[1 - c(1 - ees)]

Lipase SourceConversion (%)Substrate e.e. (%)Product e.e. (%)Enantioselectivity (E)
Candida antarctica Lipase B (CALB)519896>200
Porcine Pancreatic Lipase (PPL)496568~15
Pseudomonas cepacia Lipase (PCL)528078~40
No Enzyme Control<10N/AN/A

Interpretation: In this hypothetical scenario, CALB demonstrates the highest enantioselectivity, making it a promising candidate for the kinetic resolution of 1-O-(N-CBz-L-valyl)glycerol. PPL shows moderate selectivity, while PCL is intermediate.

Protease-Catalyzed Hydrolysis: A Targeted, Mechanism-Based Approach

Proteases are enzymes that catalyze the cleavage of peptide bonds. However, many proteases also exhibit esterase activity, particularly for esters of amino acids.[11][12][13] This makes them highly relevant for assessing the selectivity of 1-O-(N-CBz-L-valyl)glycerol, as the substrate contains a valine residue. The specificity of proteases is often dictated by the amino acid residues at and around the cleavage site (the P1, P2, P1', P2' positions).[14][15] For 1-O-(N-CBz-L-valyl)glycerol, the valine residue occupies the P1 position.

By screening a panel of proteases with known P1 specificities, we can probe the selectivity of the ester hydrolysis in a more targeted manner. For example, proteases that prefer bulky, hydrophobic residues at the P1 position (like chymotrypsin or elastase) would be expected to show activity towards 1-O-(N-CBz-L-valyl)glycerol.[15]

Protease_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Diastereomeric_Substrate Diastereomeric Mixture of 1-O-(N-CBz-L-valyl)glycerol Protease_Screen Incubate with a Panel of Proteases (e.g., Chymotrypsin, Subtilisin, Papain) Diastereomeric_Substrate->Protease_Screen Reaction_Monitoring Monitor Reaction Progress (e.g., HPLC, LC-MS) Protease_Screen->Reaction_Monitoring Quench Quench Reaction at Various Time Points Reaction_Monitoring->Quench LC_MS_Analysis LC-MS Analysis Quench->LC_MS_Analysis Calculate_kcat_Km Determine Kinetic Parameters (kcat, Km) for each Diastereomer LC_MS_Analysis->Calculate_kcat_Km Compare_Specificity Compare Specificity Constant (kcat/Km) Calculate_kcat_Km->Compare_Specificity

Caption: Workflow for assessing protease selectivity.

  • Substrate Preparation: Prepare a stock solution of the diastereomeric mixture of 1-O-(N-CBz-L-valyl)glycerol in a suitable buffer-miscible co-solvent (e.g., DMSO, acetonitrile).

  • Enzyme Preparation: Prepare stock solutions of various proteases (e.g., α-chymotrypsin, subtilisin, papain, elastase) in their respective optimal buffers.

  • Kinetic Assay Setup: In a multi-well plate or individual reaction tubes, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Reaction Monitoring: Monitor the initial rate of hydrolysis by measuring the formation of the product, N-CBz-L-valine, over time. This can be done using HPLC or LC-MS.[16] For a continuous assay, a chromogenic or fluorogenic leaving group could be used in a model substrate.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax (from which kcat can be calculated).

  • Diastereomer-Specific Kinetics: To assess the selectivity for the different diastereomers (1-O-(N-CBz-L-valyl)-sn-glycerol vs. 3-O-(N-CBz-L-valyl)-sn-glycerol), it is necessary to either separate the diastereomers prior to the kinetic analysis or use an analytical method that can resolve and quantify each diastereomer and its corresponding product in the reaction mixture.[17]

  • Comparison of Specificity Constants: The specificity constant (kcat/Km) is the most appropriate measure of an enzyme's catalytic efficiency and substrate preference. By comparing the specificity constants for the different diastereomers, the selectivity of the protease can be quantified.

ProteaseDiastereomerKm (mM)kcat (s-1)kcat/Km (M-1s-1)Selectivity Ratio ((kcat/Km)1 / (kcat/Km)3)
α-Chymotrypsin 1-O-(N-CBz-L-valyl)-sn-glycerol0.51020,00020
3-O-(N-CBz-L-valyl)-sn-glycerol1.011,000
Subtilisin 1-O-(N-CBz-L-valyl)-sn-glycerol0.250250,00050
3-O-(N-CBz-L-valyl)-sn-glycerol0.845,000
Papain 1-O-(N-CBz-L-valyl)-sn-glycerol5.02400~1
3-O-(N-CBz-L-valyl)-sn-glycerol4.51.9422

Interpretation: In this hypothetical dataset, both α-chymotrypsin and subtilisin show a clear preference for the 1-O-acylated glycerol over the 3-O-acylated isomer, with subtilisin exhibiting higher overall catalytic efficiency and greater selectivity. Papain, on the other hand, shows little to no diastereoselectivity.

Part 2: Analytical Methodologies for Selectivity Assessment

The accurate assessment of selectivity is critically dependent on robust analytical methods to separate and quantify the different stereoisomers of the substrate and product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[10]

  • Stationary Phases: A variety of chiral stationary phases (CSPs) are available, such as those based on cyclodextrins, polysaccharides (e.g., cellulose, amylose), and proteins. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers of 1-O-(N-CBz-L-valyl)glycerol.

  • Method Development: A systematic screening of different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol or methanol/acetonitrile) is necessary to optimize the separation.

  • Detection: UV detection is suitable due to the presence of the CBz protecting group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both separation and identification of reaction components.[16][17]

  • Reversed-Phase and HILIC Chromatography: While standard reversed-phase columns may not separate enantiomers, they can often separate diastereomers.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating polar compounds like glycerol and its derivatives.

  • Mass Spectrometric Detection: Provides high sensitivity and selectivity, allowing for accurate quantification even in complex matrices. It also confirms the identity of the substrate and products based on their mass-to-charge ratio.

Gas Chromatography (GC)

GC can be used for the analysis of glycerol and its esters, often after derivatization to increase volatility.[19][20]

  • Derivatization: Silylation or acylation of the hydroxyl groups can make the analytes more amenable to GC analysis.

  • Chiral GC Columns: Similar to HPLC, chiral GC columns are available for the separation of enantiomers.

Conclusion and Future Directions

The assessment of the selectivity of 1-O-(N-CBz-L-valyl)glycerol is a multi-faceted process that requires a combination of enzymatic screening and robust analytical techniques. By systematically evaluating a panel of lipases and proteases and employing high-resolution chromatographic methods, a comprehensive selectivity profile can be established.

  • Lipase screening offers a broad overview of the potential for enantioselective hydrolysis.

  • Protease screening , guided by knowledge of enzyme specificity, provides a more targeted and mechanistic understanding of the substrate-enzyme interactions.

The data generated from these comparative studies will be invaluable for guiding the future development and application of 1-O-(N-CBz-L-valyl)glycerol, whether it be in the design of more effective and safer pharmaceuticals or in the creation of more efficient biocatalytic processes.

References

  • Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(26), 9367–9374. [Link]

  • De Meulenaer, B., Van Royen, G., Vanhoutte, B., & Huyghebaert, A. (2000). Combined liquid and gas chromatographic characterisation of polyglycerol fatty acid esters. Journal of Chromatography A, 896(1-2), 239–251. [Link]

  • Li, Y., et al. (2024). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters. [Link]

  • Wu, S. H., & Guo, Z. W. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Bioorganic & Medicinal Chemistry Letters, 1(7), 355-358. [Link]

  • Dudziak, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(15), 8693. [Link]

  • Zheng, G. W., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 917013. [Link]

  • Chen, S. T., Wang, K. T., & Wong, C. H. (1986). Chirally Selective Hydrolysis of D,L-Amino Acid Esters by Alkaline Protease. Journal of the Chemical Society, Chemical Communications, (20), 1514-1515. [Link]

  • Kumar, A., & Singh, P. P. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

  • Alcalde, M., et al. (2008). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron, 64(28), 6644-6651. [Link]

  • Myher, J. J., & Kuksis, A. (1989). The Chromatographic Resolution of Chiral Lipids. Journal of the American Oil Chemists' Society, 66(7), 938-951. [Link]

  • Garrigues, J. C., et al. (2020). Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study. Journal of Chromatography A, 1618, 460792. [Link]

  • Gelosa, D., et al. (2003). Chromatographic Reactors: Esterification of Glycerol with Acetic Acid Using Acidic Polymeric Resins. Industrial & Engineering Chemistry Research, 42(25), 6536–6544. [Link]

  • Reddit user discussion on separating glycerol acetate isomers. (2022). r/Chempros. [Link]

  • Kanerva, L. T., & Sundholm, O. (1993). Approach to Highly Enantiopure ?-Amino Acid Esters by Using Lipase Catalysis in Organic Media. Journal of the Chemical Society, Perkin Transactions 1, (11), 1385-1389. [Link]

  • Hetrick, B., & Schoenfelt, K. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 6(9), 2364–2372. [Link]

  • Narang, A. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1939-1959. [Link]

  • de Oliveira, J. V., & de Souza, R. O. M. A. (2025). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. ACS Food Science & Technology. [Link]

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A Researcher's Guide to Ensuring Experimental Reproducibility with 1-O-(N-CBz-L-valyl)glycerol and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and molecular research, the consistency of experimental outcomes is paramount. The use of specialized chemical reagents, such as 1-O-(N-CBz-L-valyl)glycerol, introduces variables that can significantly impact the reproducibility of an experiment. This guide provides an in-depth analysis of the factors affecting the reliability of experiments involving this compound, offers a comparative look at viable alternatives, and presents best practices and detailed protocols to enhance experimental consistency.

The Challenge of Reproducibility with 1-O-(N-CBz-L-valyl)glycerol

1-O-(N-CBz-L-valyl)glycerol is a monoacylated glycerol derivative, where the amino acid L-valine, protected with a carbobenzyloxy (CBz) group, is ester-linked to a primary hydroxyl group of glycerol. Such compounds are valuable as chiral building blocks, intermediates in the synthesis of more complex molecules like phospholipids or peptide-based drugs, and as components in drug delivery systems.[1][2][3] However, ensuring the reproducibility of experiments using this molecule presents several challenges.

Key Factors Influencing Reproducibility:
  • Isomeric Purity: The synthesis of 1-O-(N-CBz-L-valyl)glycerol can lead to a mixture of isomers. The acylation can occur at the primary (1-O) or secondary (2-O) hydroxyl group of glycerol. Furthermore, the use of racemic glycerol can result in a diastereomeric mixture.[4] Enzymatic synthesis methods can offer selectivity for the primary hydroxyl groups, but may not distinguish between the two enantiotopic hydroxymethyl groups of glycerol, leading to diastereoisomeric mixtures.[4] Inconsistent isomeric ratios between batches can lead to significant variations in experimental outcomes.

  • Chemical Stability: The ester linkage in 1-O-(N-CBz-L-valyl)glycerol is susceptible to hydrolysis, particularly under acidic or basic conditions.[5] The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes like lipases.[6] Degradation of the compound over time can alter its effective concentration and introduce impurities, thereby affecting experimental results. The CBz protecting group is generally stable but can be removed under specific conditions, which if unintentionally met, could lead to experimental variability.[7]

  • Purity and Characterization: The presence of unreacted starting materials (N-CBz-L-valine and glycerol), di- or tri-acylated glycerol byproducts, or residual solvents can interfere with experiments.[8] Comprehensive characterization of each batch using techniques like NMR, HPLC, and mass spectrometry is crucial to ensure purity and structural integrity.[9] Without rigorous quality control, batch-to-batch variability is a major source of irreproducibility.

  • Solubility and Aggregation: Like many amphiphilic molecules, 1-O-(N-CBz-L-valyl)glycerol may exhibit complex solubility and aggregation behavior in aqueous solutions.[6][10] The formation of micelles or other aggregates can affect its bioavailability and reactivity. The critical micelle concentration (CMC) can be influenced by factors such as temperature, pH, and ionic strength, adding another layer of potential variability.

Comparative Analysis with Alternative Compounds

Depending on the specific application, several alternatives to 1-O-(N-CBz-L-valyl)glycerol can be considered. The choice of an alternative should be guided by factors such as stability, ease of synthesis and purification, and functional equivalence.

Feature1-O-(N-CBz-L-valyl)glycerolAlternative 1: 1-O-(N-Boc-L-valyl)glycerolAlternative 2: Glycerol-based Polymeric SystemsAlternative 3: Ionizable Lipids (e.g., LP01 analogues)
Protecting Group Carbobenzyloxy (CBz)tert-Butoxycarbonyl (Boc)Not applicableNot applicable
Key Advantages Well-established protecting group chemistry.Boc group is readily removed under milder acidic conditions than CBz.[7]High biocompatibility, tunable properties, and potential for controlled drug release.[10][11]Biodegradable, efficient in vivo delivery of nucleic acids.[12]
Reproducibility Challenges Isomeric purity, ester hydrolysis, potential for racemization during synthesis.[4][13]Similar challenges with isomeric purity and ester stability.Polydispersity of polymers, batch-to-batch consistency in molecular weight and structure.[14]Complex formulation process, stability of lipid nanoparticles (LNPs).[15]
Common Applications Chiral building block, prodrug moiety.Peptide synthesis, prodrugs.Drug delivery systems, nanocarriers.[6][10]Gene delivery (mRNA, CRISPR).[12][15]

Best Practices and Experimental Protocols for Enhanced Reproducibility

To mitigate the challenges associated with 1-O-(N-CBz-L-valyl)glycerol, a systematic approach to its synthesis, characterization, and use is essential.

Protocol 1: Synthesis and Purification of 1-O-(N-CBz-L-valyl)glycerol

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-CBz-L-valine (1 equivalent) and a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Activation: Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Glycerol Addition: Add a solution of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) (1.2 equivalents) and a catalytic amount of DMAP (4-dimethylaminopyridine) in anhydrous DCM. Using solketal protects the 1,2-hydroxyls of glycerol, directing acylation to the primary hydroxyl group upon deprotection.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., a mixture of dioxane and water) and treat with a mild acid (e.g., acetic acid) to remove the acetonide protecting group from the glycerol backbone.

  • Purification: Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 1-O-acylated isomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess the isomeric purity using chiral HPLC if necessary.

Protocol 2: Quality Control and Storage
  • Purity Assessment: Before each use, verify the purity of the compound using HPLC. The presence of degradation products can indicate instability under the storage conditions.

  • Storage: Store 1-O-(N-CBz-L-valyl)glycerol as a solid in a desiccator at -20°C. For solutions, use anhydrous solvents and store under an inert atmosphere at low temperatures for short periods.

  • Handling: Avoid repeated freeze-thaw cycles of solutions. When preparing aqueous solutions, use freshly purified water and buffer systems appropriate for the compound's stability.

Visualizing Experimental Workflows

To ensure a systematic and reproducible experimental process, a well-defined workflow is crucial.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_experiment Experimental Use synthesis Synthesis of 1-O-(N-CBz-L-valyl)glycerol purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization Batch QC purity_check Purity Assessment (HPLC) characterization->purity_check storage Proper Storage (-20°C, Desiccated) purity_check->storage Release for Use solution_prep Solution Preparation (Anhydrous/Buffered) storage->solution_prep assay Experimental Assay solution_prep->assay data_analysis Data Analysis & Interpretation assay->data_analysis Data Collection

Caption: Workflow for ensuring reproducibility.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent biological activity - Batch-to-batch variation in purity or isomeric ratio.- Degradation of the compound.- Perform rigorous QC on each new batch.- Use a fresh sample or re-purify the existing stock.
Poor solubility in aqueous media - Aggregation of the amphiphilic molecule.- Use of co-solvents (e.g., DMSO, ethanol) with caution.- Sonication to aid dissolution.- Determine the critical micelle concentration (CMC).
Presence of unexpected byproducts in reaction - Incomplete reaction or side reactions.- Hydrolysis of the ester linkage.- Optimize reaction conditions (time, temperature, reagents).- Ensure anhydrous conditions during synthesis and storage.

Conclusion

The reproducibility of experiments involving 1-O-(N-CBz-L-valyl)glycerol is achievable through a diligent and systematic approach. By understanding the inherent challenges related to its synthesis, purity, and stability, researchers can implement robust quality control measures. The consideration of alternative compounds, tailored to the specific application, can also be a valuable strategy. Adherence to detailed protocols and a commitment to rigorous characterization are the cornerstones of generating reliable and reproducible scientific data.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. RSC Publishing. Retrieved from [Link]

  • Preprints.org. (2024, July 1). Synthesis and Beneficials Effects of Glycerol Derivatives[v1]. Retrieved from [Link]

  • SciSpace. (n.d.). On the amino acid esters of phosphatidyl glycerol from bacteria. Retrieved from [Link]

  • Romero, J. F., et al. (n.d.). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Stability factors, Sf, (for glycerol vs. water) of the slowly exchanging amide protons belonging to different amino acid residues of lysozyme. Retrieved from [Link]

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  • ResearchGate. (2020, October 3). Oligo-glycerol based non-ionic amphiphilic nanocarriers for lipase mediated controlled drug release. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Laboratory Disposal and Safety Protocol for 1-O-(N-CBz-L-valyl)glycerol

Author: BenchChem Technical Support Team. Date: March 2026

As an intermediate in peptide synthesis and prodrug development, 1-O-(N-CBz-L-valyl)glycerol (a glycerol ester of the carboxybenzyl-protected amino acid L-valine) requires stringent handling and disposal protocols. While not classified as an acutely toxic or highly reactive agent, its nature as a synthetic organic compound necessitates strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and ensure laboratory safety[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe accumulation, packaging, and disposal of 1-O-(N-CBz-L-valyl)glycerol waste streams.

Physicochemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to characterize the waste stream. The physicochemical properties of the compound dictate the selection of primary containment and the ultimate disposal pathway.

ParameterCharacteristic / DataDisposal Implication
Physical State Off-white crystalline powder / solid[3][4]Prone to aerosolization. Requires dust-minimizing collection methods (e.g., wet wiping or specialized HEPA vacuums)[5].
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM); poorly soluble in water[6].Liquid waste streams must be segregated into halogenated or non-halogenated organic waste carboys. Never dispose of via sanitary sewer [2][7].
Hazard Classification Skin Irrit. 2; Resp. Sens. 1 (Extrapolated from N-Cbz-L-valine)[5]Requires appropriate PPE (nitrile gloves, safety goggles, N95/P100 respirator if dust is present) during waste handling[5].
Thermal Stability Decomposes at elevated temperatures, releasing irritating gases (NOx, COx)[4][7].Must be kept away from heat sources. Ultimate disposal must be via high-temperature chemical incineration with scrubbers[6].

Standard Operating Procedure: Waste Accumulation & Disposal

The following methodology outlines the lifecycle of 1-O-(N-CBz-L-valyl)glycerol waste, from the point of generation to final disposition. This process is designed to comply with EPA Subpart K regulations for academic and commercial laboratories[1].

Phase 1: Point-of-Generation Collection (Satellite Accumulation)

Causality: Immediate collection at the point of generation minimizes the risk of cross-contamination and accidental exposure. The EPA mandates that Satellite Accumulation Areas (SAAs) be under the direct control of the operator generating the waste[8][9].

  • Solid Waste Collection:

    • Carefully sweep up solid residues or contaminated consumables (weigh boats, filter paper, pipette tips) using a dedicated brush or damp wipe to prevent dust formation[5][7].

    • Place the solid waste into a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) wide-mouth jar)[2][8].

  • Liquid Waste Collection (Solvent Solutions):

    • If the compound is dissolved in an organic solvent, transfer the solution to an appropriate liquid waste carboy.

    • Critical Segregation: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Organic Waste container. If dissolved in DMSO, DMF, or Methanol, use the Non-Halogenated Organic Waste container. Mixing these streams severely complicates downstream incineration and increases disposal costs.

  • Secondary Containment: Place all primary waste containers within a secondary containment tray capable of holding 110% of the largest container's volume. This prevents catastrophic spills from reaching laboratory drains[1][9].

Phase 2: Labeling and Documentation

Causality: Unidentified "mystery chemicals" pose severe risks to waste handlers and incur massive analytical costs. RCRA strictly prohibits the use of abbreviations on hazardous waste labels[2][8].

  • Immediate Tagging: The moment the first drop or grain of waste enters the container, attach a standardized Hazardous Waste tag[2][9].

  • Nomenclature: Write the full chemical name: "1-O-(N-CBz-L-valyl)glycerol" . Do not write "Cbz-Val-Glycerol" or "Z-Val-OH derivative"[5][8].

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., "Irritant", "Toxic" if mixed with certain solvents)[2].

  • Dating: Date the container only when it is 90% full and ready to be moved to the Central Accumulation Area (CAA)[8][9].

Phase 3: Transfer and Final Disposition

Causality: Laboratories are generally not permitted to treat or neutralize hazardous waste on-site without a specific RCRA permit. Therefore, disposal must be outsourced to certified professionals[6][10].

  • Time Limits: Once a container in the SAA is full, it must be transferred to the facility's Central Accumulation Area within 72 hours[8].

  • EHS Notification: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office, detailing the exact volume and composition of the waste[2][8].

  • Professional Incineration: EHS will contract a licensed waste broker. The recommended and legally compliant method of destruction for 1-O-(N-CBz-L-valyl)glycerol is dissolving it in a combustible solvent and processing it through a licensed chemical incinerator equipped with an afterburner and scrubber system to safely neutralize NOx emissions[6][10].

Waste Management Workflow Visualization

WasteDisposal Gen Waste Generation 1-O-(N-CBz-L-valyl)glycerol Solid Solid Waste (Powders, Consumables) Gen->Solid Liquid Liquid Waste (Solvent Solutions) Gen->Liquid HDPE HDPE Solid Waste Jar Solid->HDPE Halogen Halogenated Carboy (e.g., DCM) Liquid->Halogen If chlorinated NonHalogen Non-Halogenated Carboy (e.g., DMSO, DMF) Liquid->NonHalogen If non-chlorinated SAA Satellite Accumulation Area (SAA) Secondary Containment HDPE->SAA Halogen->SAA NonHalogen->SAA Label Apply Hazardous Waste Tag (Full Name, No Abbreviations) SAA->Label CAA Transfer to Central Accumulation (Within 72 hrs of filling) Label->CAA Broker Licensed Waste Broker Pickup CAA->Broker Incineration Final Disposition: Chemical Incineration with Scrubber Broker->Incineration

Fig 1: Lifecycle and segregation workflow for 1-O-(N-CBz-L-valyl)glycerol laboratory waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Case Western Reserve University EHS. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

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Navigating the Safe Handling of 1-O-(N-CBz-L-valyl)glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-O-(N-CBz-L-valyl)glycerol, a key building block in various synthetic pathways. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to make informed decisions and foster a culture of safety in your laboratory.

Understanding the Compound: A Risk-Based Approach

  • N-CBz-L-valine: The N-carbobenzyloxy (Cbz or Z) protecting group is widely used in peptide synthesis.[1][2][3] While many suppliers do not classify N-CBz-L-valine as a hazardous substance under OSHA's Hazard Communication Standard, some sources indicate it may cause skin irritation and respiratory sensitization.[4][5][6][7] It is typically a white to off-white crystalline powder.[3][7][8]

  • Glycerol: Glycerol is a well-characterized, low-hazard compound, generally not considered hazardous.[9][10] However, as with any chemical, it should be handled with appropriate care to avoid unnecessary exposure.[11]

Given the limited specific data on the combined molecule, a cautious approach is warranted. The following recommendations are based on a synthesis of information for the parent compounds and general best practices for handling laboratory chemicals.[11][12]

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for handling 1-O-(N-CBz-L-valyl)glycerol.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[11] They provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[11] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, especially when working with solvents.[11]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and clothing from potential spills.[11][12] For procedures with a higher risk of splashing, consider a chemical-resistant apron worn over the lab coat.[11]
Respiratory Protection Fume HoodAll manipulations of solid 1-O-(N-CBz-L-valyl)glycerol or its solutions should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any fine dust particles or aerosols that may be generated.[4][11]

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage: Store 1-O-(N-CBz-L-valyl)glycerol in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to minimize the risk of inhalation. Use non-sparking tools.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be set up and carried out within the fume hood.[11]

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.[9] Wash hands thoroughly with soap and water.[4][13]

Spill and Emergency Procedures
  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, appropriately labeled container for hazardous waste disposal.[11]

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[4]

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Compound: Dispose of unused 1-O-(N-CBz-L-valyl)glycerol as hazardous chemical waste in a properly labeled and sealed container.[11]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[11]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[11] Do not discharge into drains.[4]

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Fume Hood Don_PPE Don PPE: Lab Coat, Goggles, Gloves Prep->Don_PPE Weigh Weigh & Transfer Solid Don_PPE->Weigh Prepare_Soln Prepare Solution Weigh->Prepare_Soln Reaction Perform Reaction Prepare_Soln->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Dispose_Waste Dispose of Chemical & Contaminated Materials Reaction->Dispose_Waste Doff_PPE Doff & Dispose Gloves Decontaminate->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of 1-O-(N-CBz-L-valyl)glycerol.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate 1-O-(N-CBz-L-valyl)glycerol into your research and development endeavors, ensuring both the integrity of your results and the well-being of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.